Fenoxycarb
Description
This compound is a white crystalline solid. Selective insecticide.
This compound is a carbamate ester that is the O-ethyl carbamate of 2-(4-phenoxyphenoxy)ethylamine. It has a role as a juvenile hormone mimic, an environmental contaminant, a xenobiotic and an insecticide. It is an aromatic ether and a carbamate ester. It is functionally related to a 4-phenoxyphenol.
This compound is a synthetic carbamate ester compound and juvenile hormone mimic that is used as a pesticide. It is characterized as a colorless to white crystalline solid, and exposure occurs by inhalation, ingestion, or contact.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
used against mosquitoes (Diptera:Culicidae); structure given in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFTIJOISQSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Record name | FENOXYCARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032393 | |
| Record name | Fenoxycarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |
| Record name | FENOXYCARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenoxycarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
224 °C (435 °F) | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.23 at 20 °C | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |
| Record name | Fenoxycarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from petroleum ether, Colorless to white crystals | |
CAS No. |
72490-01-8, 79127-80-3 | |
| Record name | FENOXYCARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenoxycarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxycarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxycarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXYCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
53-54 °C | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Fenoxycarb Action in Insects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxycarb, a carbamate insecticide, distinguishes itself from neurotoxic counterparts through its specific mode of action as an insect growth regulator (IGR). It functions as a potent juvenile hormone (JH) analog, disrupting the intricate hormonal balance that governs insect development and metamorphosis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's activity, its interaction with the juvenile hormone receptor complex, and its subsequent downstream effects on gene regulation and physiological processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel pest management strategies.
Introduction
This compound is a highly effective IGR used to control a broad spectrum of insect pests.[1][2] Its primary mode of action is the mimicry of juvenile hormone, a crucial sesquiterpenoid that regulates post-embryonic development in insects.[3][4] By acting as a JH agonist, this compound imposes a state of perpetual juvenility, ultimately leading to mortality by preventing the transition to the adult stage, disrupting molting, and exhibiting ovicidal and larvicidal effects.[5] This guide delves into the core molecular interactions and pathways affected by this compound.
The Juvenile Hormone Signaling Pathway: The Primary Target of this compound
The physiological effects of this compound are mediated through the juvenile hormone signaling pathway. The central component of this pathway is the juvenile hormone receptor (JHR), a heterodimeric complex composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai).
Binding to the Juvenile Hormone Receptor
This compound functions as an agonist, binding to the ligand-binding pocket within the PAS-B domain of the Met protein. This binding event is the critical initiating step in its mechanism of action. The affinity of this compound for the Met protein can be quantified using competitive radioligand binding assays.
Table 1: Binding Affinity of this compound and other Juvenile Hormone Analogs to the Met Protein of Tribolium castaneum
| Compound | Ki (nM) |
| This compound | Data not available in direct comparative studies |
| Pyriproxyfen | 4.75 ± 0.86 |
| Methoprene | 388 ± 52 |
| JH III | 12.3 ± 0.62 (Kd) |
| Source: Charles et al., 2011 |
Downstream Gene Regulation
Upon binding of this compound to the Met-Tai complex, the activated receptor translocates to the nucleus and binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes. This leads to the modulation of gene expression, most notably the upregulation of Krüppel homolog 1 (Kr-h1) and the subsequent repression of the Broad-Complex (Br-C) gene.
-
Krüppel homolog 1 (Kr-h1) : This zinc finger transcription factor is a key mediator of JH action, acting as an anti-metamorphic gene. Its continued expression maintains the larval state.
-
Broad-Complex (Br-C) : This gene is a "pupal specifier" and is essential for the initiation of metamorphosis. This compound-induced upregulation of Kr-h1 directly represses the transcription of Br-C, thereby blocking the transition to the pupal and adult stages.
Diagram 1: Juvenile Hormone Signaling Pathway Activated by this compound
Caption: this compound binds to the Met protein, activating the JHR complex which upregulates Kr-h1 and represses Br-C.
Interaction with the Ecdysone Signaling Pathway
The developmental processes in insects are orchestrated by the interplay between JH and the molting hormone, 20-hydroxyecdysone (20E). This compound, by persistently activating the JH pathway, disrupts this delicate balance and interferes with ecdysone signaling.
The ecdysone signaling pathway is initiated by the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) to regulate the expression of a cascade of genes that drive molting and metamorphosis.
Studies have shown that this compound treatment can delay the ecdysone-induced programmed cell death of larval tissues and alter the expression of the ecdysone receptor (EcR). The sustained high levels of JH signaling, mimicked by this compound, can suppress the biosynthesis of ecdysone and inhibit the expression of key ecdysone-responsive genes. There is also evidence for direct protein-protein interactions between components of the JH and ecdysone signaling pathways, suggesting a complex regulatory network.
Diagram 2: Crosstalk between this compound-activated JH Pathway and Ecdysone Signaling
Caption: this compound disrupts the balance between JH and ecdysone signaling, leading to a block in metamorphosis.
Quantitative Data on this compound Efficacy
The biological activity of this compound varies depending on the insect species, developmental stage, and application method. The following table summarizes lethal concentration (LC50) and effective dose (ED50) values for this compound against several insect species.
Table 2: Efficacy of this compound against Various Insect Species
| Insect Species | Order | Developmental Stage | Parameter | Value | Reference |
| Pectinophora gossypiella | Lepidoptera | Newly hatched larvae | LC50 | 0.187 ppm | |
| Pectinophora gossypiella | Lepidoptera | Full grown larvae | LC50 | 0.765 ppm | |
| Chrysoperla rufilabris | Neuroptera | 3rd instar larvae | - | Low survival (6.7-16.7%) | |
| Sarcophaga ruficornis | Diptera | Larvae | LogIC50 (Pupariation inhibition) | 1.68 - 1.8 µg/µl | |
| Sarcophaga ruficornis | Diptera | Larvae | LogIC50 (Adult emergence inhibition) | 1.297 - 1.482 µg/µl | |
| Rainbow Trout | - | - | LC50 | 1.6 mg/L | |
| Carp | - | - | LC50 | 10.3 mg/L | |
| Daphnia | - | - | LC50 | 0.4 ppm | |
| Gambusia affinis | - | - | LC50 (24 hr) | 1.05 ppm |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Yeast Two-Hybrid (Y2H) Assay for Met-Tai Interaction
Objective: To determine if this compound can induce the interaction between the Met and Tai proteins.
Principle: The Y2H system is a genetic method to detect protein-protein interactions. A "bait" protein (e.g., Met) is fused to a DNA-binding domain (DBD), and a "prey" protein (e.g., Tai) is fused to a transcriptional activation domain (AD). If the bait and prey interact in the presence of an agonist like this compound, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.
Diagram 3: Yeast Two-Hybrid Experimental Workflow
Caption: Workflow for a yeast two-hybrid assay to test this compound-induced protein interaction.
Protocol:
-
Plasmid Construction:
-
Clone the full-length coding sequence of the insect Met gene into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
-
Clone the full-length coding sequence of the insect Tai gene into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait (pGBKT7-Met) and prey (pGADT7-Tai) plasmids using the lithium acetate/polyethylene glycol method.
-
Plate the transformed yeast on Synthetic Dextrose (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.
-
-
Interaction Assay:
-
Inoculate single colonies from the SD/-Trp/-Leu plate into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.
-
Dilute the overnight cultures and spot them onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and also on medium additionally lacking adenine (SD/-Trp/-Leu/-His/-Ade). These plates should contain a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on the selective media indicates a positive interaction.
-
-
β-Galactosidase Assay (for lacZ reporter):
-
Perform a colony-lift filter assay or a liquid culture assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the activity of the β-galactosidase reporter gene. The development of a yellow color indicates a positive interaction.
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the juvenile hormone receptor.
Principle: This assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand (e.g., [3H]-JH III) for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Protocol:
-
Receptor Preparation:
-
Express the ligand-binding domain of the Met protein in a suitable system (e.g., E. coli or insect cells) and purify it. Alternatively, prepare a crude protein extract from a relevant insect tissue (e.g., fat body).
-
-
Assay Setup:
-
In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-JH III, typically at its Kd concentration), and varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled JH III).
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by vacuum filtration through glass fiber filters or by dextran-coated charcoal adsorption.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percent specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the changes in the expression of target genes (e.g., Kr-h1, Br-C) in response to this compound treatment.
Protocol:
-
Insect Treatment:
-
Expose insects of a specific developmental stage to various concentrations of this compound (and a vehicle control) for a defined period.
-
-
RNA Extraction:
-
Isolate total RNA from whole insects or specific tissues using a suitable RNA extraction kit or Trizol reagent.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using gene-specific primers for the target genes and one or more stable reference (housekeeping) genes. Use a fluorescent dye such as SYBR Green or a probe-based system for detection.
-
The PCR program typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).
-
Conclusion
This compound's mechanism of action as a juvenile hormone agonist is a well-established example of targeted insect control. Its high affinity for the Methoprene-tolerant protein, a key component of the juvenile hormone receptor, triggers a cascade of gene regulatory events that ultimately disrupt the normal course of metamorphosis. The antagonistic interplay with the ecdysone signaling pathway further ensures the lethal developmental arrest of susceptible insects. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of effective and specific insect growth regulators, as well as for managing the potential for insecticide resistance. This knowledge provides a solid foundation for researchers and drug development professionals to explore novel targets within the insect endocrine system for the next generation of pest management solutions.
References
- 1. This compound (Ref: OMS 3010) [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenoxycarb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxycarb, a carbamate-based insect growth regulator, acts as a juvenile hormone mimic, disrupting the developmental processes of various insect species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its synthesis are presented, along with tabulated quantitative data for easy reference. Furthermore, this guide includes visualizations of the chemical structure and synthetic pathway, generated using the DOT language, to facilitate a deeper understanding of the molecular architecture and reaction flow.
Chemical Structure and Properties
This compound is chemically known as ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate.[1] Its structure features a central ethyl carbamate group linked to a phenoxyphenoxy ethyl ether moiety.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided in the tables below for easy comparison and reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | [1] |
| CAS Number | 72490-01-8 | [1] |
| Molecular Formula | C₁₇H₁₉NO₄ | [1][2] |
| Molecular Weight | 301.34 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 53-54 °C | |
| Water Solubility | 6.00 mg/L at 20 °C | |
| Solubility in Organic Solvents (g/L at 25 °C) | Acetone: 770, Ethanol: 510, Toluene: 630, n-Hexane: 5.3, n-Octanol: 130 | |
| Stability | Stable to hydrolysis in aqueous solutions at pH 3, 7, and 9 at 35 °C and 50 °C. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.25 (t, 3H), 3.58 (q, 2H), 4.01 (t, 2H), 4.14 (q, 2H), 5.17 (br s, 1H), 6.85-7.06 (m, 7H), 7.27-7.32 (m, 2H) |
| ¹³C NMR (100.40 MHz, CDCl₃) δ (ppm) | 14.6, 40.5, 60.9, 67.4, 115.4, 117.5, 120.6, 122.4, 129.4, 150.4, 154.5, 156.5, 158.1 |
Synthesis of this compound
The commercial synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-phenoxyphenoxy)ethylamine, through an etherification reaction. The second step is the formation of the final carbamate product by reacting the intermediate with ethyl chloroformate.
Synthesis Pathway
Caption: Two-step synthesis of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. While the general methodology is based on established industrial processes, specific details may be adapted from procedures for analogous chemical transformations due to the limited availability of detailed, publicly accessible protocols for the exact synthesis.
Step 1: Synthesis of 2-(4-phenoxyphenoxy)ethylamine (Intermediate)
This step involves the etherification of 4-phenoxyphenol with 2-chloroethylamine in the presence of a base.
-
Materials:
-
4-Phenoxyphenol
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (or other suitable base like potassium carbonate)
-
Anhydrous solvent (e.g., Acetone, Dimethylformamide)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
-
Representative Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxyphenol in the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to the solution to form the corresponding phenoxide salt.
-
To this mixture, add a solution of 2-chloroethylamine (prepared by neutralizing 2-chloroethylamine hydrochloride with a base and extracting it, or used in its hydrochloride form with an excess of the primary base).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 2-(4-phenoxyphenoxy)ethylamine.
-
The crude product can be purified further by column chromatography or distillation under reduced pressure if necessary.
-
Step 2: Synthesis of this compound
This final step involves the reaction of the synthesized intermediate with ethyl chloroformate to form the carbamate functional group.
-
Materials:
-
2-(4-phenoxyphenoxy)ethylamine
-
Ethyl chloroformate
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Aqueous acid solution (e.g., dilute HCl)
-
Aqueous base solution (e.g., saturated NaHCO₃)
-
Brine
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
-
Representative Procedure:
-
Dissolve 2-(4-phenoxyphenoxy)ethylamine and a slight excess of the non-nucleophilic base in the anhydrous aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Slowly add a stoichiometric equivalent of ethyl chloroformate to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous acid solution, water, a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid. A Chinese patent suggests a purity of ≥98% and a yield of 95% for this step.
-
Data Presentation
Table 3: Summary of Synthesis Parameters and Outcomes
| Step | Reaction Type | Key Reagents | Typical Solvent | Typical Conditions | Reported Yield | Reported Purity | Reference(s) |
| 1 | Etherification | 4-Phenoxyphenol, 2-Chloroethylamine, Base | DMF, Acetone | Reflux | Not specified | Not specified | |
| 2 | Carbamate Formation | 2-(4-phenoxyphenoxy)ethylamine, Ethyl Chloroformate, Triethylamine | Dichloromethane | Controlled temperature, Anhydrous | 95% | ≥98% |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed the chemical structure, properties, and a representative two-step synthesis of this compound. The provided data, including physicochemical properties and spectroscopic information, are essential for researchers working with this compound. The experimental protocols, while representative, offer a solid foundation for the laboratory-scale synthesis of this compound. The visualizations of the chemical structure and synthetic pathway serve to enhance the understanding of this important insect growth regulator. It is recommended that for any practical application, these synthetic procedures be further optimized and validated under controlled laboratory conditions.
References
Toxicological Profile of Fenoxycarb on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxycarb, a carbamate insecticide, functions as an insect growth regulator (IGR) by mimicking the action of juvenile hormone, thereby disrupting molting, metamorphosis, and reproduction in target insect pests. While effective in pest management, its application raises concerns about potential adverse effects on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, including mammals, birds, fish, aquatic invertebrates, and pollinators. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to serve as a critical resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a non-neurotoxic carbamate that exhibits strong juvenile hormone activity.[1][2] Its mode of action involves inhibiting metamorphosis to the adult stage, interfering with the molting of early instar larvae, and producing ovicidal and delayed larvicidal/adulticidal effects in various insect species.[2] As an insect growth regulator, it is utilized in the control of a wide array of pests such as fire ants, fleas, mosquitoes, and moths in agricultural and non-agricultural settings.[3] The environmental fate of this compound is characterized by rapid photodegradation in water, with a half-life of approximately 5 hours, and rapid dissipation in soil.[2] Despite its targeted mode of action, the potential for this compound to impact non-target organisms necessitates a thorough toxicological evaluation.
Toxicological Data on Non-Target Organisms
The toxicity of this compound to non-target organisms varies significantly across different taxonomic groups. The following tables summarize the key quantitative data from acute and chronic toxicity studies.
Mammalian Toxicity
This compound generally exhibits low acute toxicity to mammals via oral and dermal routes of exposure.
Table 1: Acute and Chronic Toxicity of this compound to Mammals
| Species | Test Type | Endpoint | Value | Reference |
| Rat | Acute Oral | LD50 | > 16,800 mg/kg | |
| Rat | Acute Dermal | LD50 | > 5,000 mg/kg | |
| Rat | 52-Week Chronic Dietary | NOEL | 200 ppm | |
| Rat | 21-Day Dermal | NOEL | 200 mg/kg/day |
LD50: Lethal Dose, 50%; NOEL: No Observed Effect Level.
Avian Toxicity
Studies on avian species indicate that this compound is practically non-toxic on an acute oral and dietary basis.
Table 2: Acute and Dietary Toxicity of this compound to Birds
| Species | Test Type | Endpoint | Value | Reference |
| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | > 3,000 mg/kg | |
| Bobwhite Quail (Colinus virginianus) | 8-Day Dietary | LC50 | 11,574 ppm |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
Aquatic Toxicity
This compound displays moderate to high toxicity to aquatic organisms, with invertebrates being particularly sensitive.
Table 3: Acute and Chronic Toxicity of this compound to Aquatic Organisms
| Species | Test Type | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 1.6 mg/L | |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | 1.86 mg/L | |
| Carp (Cyprinus carpio) | 96-hour Acute | LC50 | 10.3 mg/L | |
| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 0.4 ppm | |
| Daphnia magna (Water Flea) | 21-day Chronic Reproduction | NOEC | >1.6 ng/L |
LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No Observed Effect Concentration.
Pollinator Toxicity
This compound is considered to have low to moderate toxicity to adult honeybees. However, it can have significant sublethal effects on brood development.
Table 4: Toxicity of this compound to Honeybees
| Species | Test Type | Endpoint | Value | Reference |
| Honeybee (Apis mellifera) | Acute Oral (24-hour) | LC50 | > 1000 ppm | |
| Honeybee (Apis mellifera) Brood | Chronic Oral (to adult emergence) | NOAEC | 5 mg/kg |
LC50: Lethal Concentration, 50%; NOAEC: No Observed Adverse Effect Concentration.
Experimental Protocols
The following sections provide an overview of the methodologies for key toxicological experiments cited in this guide, based on standardized OECD guidelines.
Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.
-
Test Species: Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus).
-
Test Substance Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Administration: A single dose is administered to the birds via oral gavage.
-
Dosage: A range of dose levels is used to determine the dose-response relationship. A limit test at 2000 mg/kg body weight may be conducted if low toxicity is expected.
-
Observations: Birds are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight and food consumption are also monitored.
-
Endpoint: The LD50, the statistically estimated dose that is lethal to 50% of the test population, is calculated.
Rat 52-Week Chronic Toxicity Study (based on OECD 452)
This study evaluates the effects of repeated oral exposure to a substance over a one-year period.
-
Test Species: Rat (specific strain, e.g., Sprague-Dawley).
-
Test Substance Preparation: The test substance is incorporated into the diet at various concentrations.
-
Administration: The test diet is provided to the animals ad libitum for 52 weeks.
-
Dosage: At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight, food consumption, and water consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.
-
Endpoint: A comprehensive post-mortem examination is performed, including gross necropsy and histopathology of major organs and tissues. The No Observed Effect Level (NOEL) is determined, which is the highest dose at which no adverse effects are observed.
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to fish over a short exposure period.
-
Test Species: Rainbow trout (Oncorhynchus mykiss) or other suitable species.
-
Test Substance Preparation: The test substance is dissolved or dispersed in the test water to create a series of concentrations.
-
Exposure: Fish are exposed to the test concentrations for 96 hours in a static, semi-static, or flow-through system.
-
Dosage: A geometric series of at least five concentrations is typically used.
-
Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration that is lethal to 50% of the test fish, is calculated at 96 hours.
Daphnia magna Reproduction Test (OECD 211)
This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Test Substance Preparation: The test substance is added to the culture medium at a range of concentrations.
-
Exposure: Young female daphnids are exposed to the test concentrations for 21 days under semi-static or flow-through conditions.
-
Dosage: At least five concentrations are tested in a geometric series.
-
Observations: The survival of the parent daphnids and the number of live offspring produced are recorded daily.
-
Endpoint: The primary endpoints are the total number of live offspring produced per surviving parent and parental survival. The No Observed Effect Concentration (NOEC) for reproduction is determined.
Signaling Pathways and Experimental Workflows
Juvenile Hormone Signaling Pathway
This compound acts as a juvenile hormone (JH) mimic. In insects, JH plays a crucial role in regulating development and metamorphosis. The simplified signaling pathway is as follows: JH, or a mimic like this compound, binds to the intracellular receptor Methoprene-tolerant (Met). This ligand-receptor complex then dimerizes with another protein, such as Taiman (Tai) or Steroid Receptor Coactivator (SRC). The resulting complex binds to Juvenile Hormone Response Elements (JHREs) on the DNA, leading to the transcription of target genes, such as Krüppel homolog 1 (Kr-h1). The protein product of Kr-h1 in turn represses genes that promote adult development, thus maintaining the larval state.
General Experimental Workflow for an Aquatic Ecotoxicology Study
The following diagram illustrates a typical workflow for conducting an aquatic ecotoxicology study, from the initial planning stages to the final data analysis and reporting.
Conclusion
This compound demonstrates a varied toxicological profile across different non-target organisms. It exhibits low acute toxicity to mammals and birds, making it relatively safe for these groups in terms of direct lethal effects. However, its moderate to high toxicity to fish and high toxicity to aquatic invertebrates, particularly Daphnia magna, highlight the potential risks to aquatic ecosystems. For pollinators like honeybees, while acute toxicity to adults is low, the sublethal effects on brood development are a significant concern. A comprehensive risk assessment must therefore consider these varying sensitivities and potential exposure routes. The detailed experimental protocols and pathway information provided in this guide are intended to support further research and informed decision-making in the fields of environmental toxicology and drug development.
References
The Environmental Fate and Degradation of Fenoxycarb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb, a carbamate insecticide, functions as an insect growth regulator by mimicking the action of juvenile hormone, disrupting molting and reproduction in various insect pests.[1] Its use in agriculture and public health necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides an in-depth overview of the environmental persistence, mobility, and degradation of this compound in soil, water, and biological systems, based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its behavior and distribution in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79127-80-3 | [1] |
| Molecular Weight | 301.30 g/mol | [1] |
| Water Solubility | 6 mg/L @ 20°C | [1] |
| Melting Point | 53-54°C | [1] |
| Vapor Pressure | 7.8 x 10⁻³ mPa @ 20°C | |
| Henry's Law Constant | 4.6 x 10⁻⁵ Pa m³/mol | |
| Octanol-water Partition Coefficient (Kow) | 4.30 | |
| Soil Adsorption Coefficient (Koc) | 1500 |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial metabolism. Its persistence and mobility vary significantly across different environmental compartments.
Degradation in Soil
This compound exhibits moderate to low persistence in soil, with degradation occurring primarily through microbial action. It has a strong tendency to bind to soil particles, which limits its mobility and potential for leaching into groundwater.
Table 2: this compound Degradation Half-lives in Soil
| Study Type | Half-life | Reference |
| Aerobic Soil Metabolism (Primary) | 6.7 hours | |
| Aerobic Soil Metabolism (Secondary) | 254 days (8.2 months) | |
| Anaerobic Soil Metabolism (Primary) | 16 days | |
| Anaerobic Soil Metabolism (Secondary) | 8.5 months | |
| Soil Photolysis (Primary) | 6-14 days | |
| Soil Photolysis (Secondary) | 73-1351 days | |
| Terrestrial Field Dissipation (Primary) | 3-5 days | |
| Terrestrial Field Dissipation (Secondary) | 13-44 days |
Field studies have shown that this compound residues tend to remain in the upper layers of the soil, with no significant leaching observed beyond the top 6 inches. The degradation in soil follows biphasic kinetics, with an initial rapid primary degradation phase followed by a slower secondary phase. The ultimate degradation products in soil are primarily carbon dioxide.
Experimental Protocols: Terrestrial Field Dissipation Study (General Methodology)
While the specific protocols for the cited studies by Schuster and Goff (1995) are not publicly available, a general methodology for a terrestrial field dissipation study, based on OECD and US EPA guidelines, is as follows:
-
Test Site Selection: A site representative of the intended use area is chosen. The soil is characterized for its physicochemical properties (texture, organic matter content, pH, etc.).
-
Plot Design: Bare ground plots are typically used to eliminate the influence of plant uptake. Replicate plots are established for treated and control groups.
-
Application: A radiolabeled (e.g., ¹⁴C) version of this compound is applied to the soil surface at a rate consistent with agricultural practices.
-
Sampling: Soil cores are collected at various depths (e.g., 0-6, 6-12 inches) and at multiple time intervals after application.
-
Analysis: Soil samples are extracted, and the concentration of the parent this compound and its degradation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).
-
Data Analysis: The dissipation half-life is calculated from the decline in the concentration of the parent compound over time.
Degradation in Aquatic Systems
In aquatic environments, this compound's fate is primarily driven by photolysis and microbial degradation, while hydrolysis is a very slow process. It tends to partition from the water column to the sediment due to its high affinity for organic matter.
Table 3: this compound Degradation Half-lives in Aquatic Systems
| Study Type | Half-life | pH | Reference |
| Hydrolysis | 1406 days | 5 | |
| 3136 days | 7 | ||
| 4101 days | 9 | ||
| Aqueous Photolysis | 18-23 days | 7 | |
| Aerobic Aquatic Metabolism (Water) | 3.89 days | - | |
| Aerobic Aquatic Metabolism (Total System) | 18.80 days | - |
Photodegradation is a significant pathway for this compound in water, with a much shorter half-life compared to hydrolysis. The primary photodegradation products identified are p-phenylphenol and 2-hydroxydibenzofuran. In aerobic aquatic systems, this compound is readily degraded by microorganisms.
Experimental Protocols: Aerobic Aquatic Metabolism Study (General Methodology)
The specific protocol for the study by Burton (1995) is not publicly available. A general methodology based on OECD and US EPA guidelines is outlined below:
-
Test System: Water and sediment are collected from a natural source (e.g., a pond or lake). The system is set up in flasks or biometers.
-
Application: Radiolabeled this compound is added to the water phase.
-
Incubation: The systems are incubated in the dark at a constant temperature, with a continuous flow of air over the water surface to maintain aerobic conditions. Traps for volatile organic compounds and CO₂ are included in the setup.
-
Sampling: At various time points, samples of water and sediment are collected.
-
Analysis: The water and sediment fractions are separated and extracted. The parent compound and its metabolites are identified and quantified using techniques like HPLC, Thin-Layer Chromatography (TLC), and LSC. Volatile traps are also analyzed.
-
Data Analysis: The degradation half-life in the water and the total system is calculated. A mass balance is performed to account for all the applied radioactivity.
Bioconcentration and Metabolism
Bioaccumulation in Aquatic Organisms
This compound has a moderate potential for bioconcentration in aquatic organisms. Fish exposed to this compound in water can accumulate the compound to concentrations 300 times greater than the concentration in the water. However, the depuration is rapid, with fish releasing 99% of the residues within two weeks when placed in clean water.
Metabolism in Animals
In rats, this compound is rapidly metabolized and excreted, with about 90-92% of an administered dose being excreted within 96 hours. The primary route of metabolism is enzymatic hydrolysis by the liver, and the degradation products are excreted by the kidneys and liver. No persistent residues have been found in the organs of animals.
Metabolism in Plants
Information on the detailed metabolic pathway of this compound in plants is less available in the public domain. However, it is expected to break down relatively quickly in plants. Studies on apple trees have investigated the effects of carbamates on fruit development, but detailed metabolic pathways of this compound were not elucidated. Research on cotton has shown that insecticides can alter the plant's secondary metabolites.
Degradation Pathways
The degradation of this compound in the environment proceeds through several pathways, leading to the formation of various transformation products.
Analytical Methods
The analysis of this compound residues in environmental samples is typically performed using High-Performance Liquid Chromatography (HPLC).
Table 4: Analytical Methods for this compound Residue Analysis
| Matrix | Method | Key Steps | Reference |
| Water, Soil, Sediment, Biosolids, and Tissue | HRGC/HRMS (EPA Method 1699) | Isotope dilution and internal standard quantitation. | |
| Soil | GC-MSMS | Extraction, partitioning, and clean-up followed by GC-MSMS detection. | |
| Peaches | LC-DAD | Acetone-dichloromethane extraction, purification, and LC-DAD analysis. | |
| Apple Leaves | ELISA | Single-step extraction with a buffered methanol solution followed by ELISA. |
Conclusion
This compound is a non-persistent insecticide in the environment, with its degradation being primarily mediated by microbial activity in soil and photolysis in water. Its strong adsorption to soil and sediment limits its mobility and potential for groundwater contamination. While it can bioconcentrate in aquatic organisms, it is rapidly depurated. In mammals, it is quickly metabolized and excreted. The major degradation pathways lead to the formation of less complex molecules and ultimately carbon dioxide. Standard analytical methods are available for the detection of this compound residues in various environmental matrices. Further research into the detailed metabolic pathways in plants would provide a more complete picture of its environmental fate.
References
Fenoxycarb: A Non-Neurotoxic Carbamate Insecticide Acting as a Juvenile Hormone Analog
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fenoxycarb, a carbamate insecticide, distinguishes itself from its chemical class by exhibiting a non-neurotoxic mechanism of action. Instead of inhibiting acetylcholinesterase, this compound functions as a potent insect growth regulator (IGR) by mimicking the action of juvenile hormone (JH). This whitepaper provides a comprehensive technical overview of this compound, detailing its mode of action as a juvenile hormone analog (JHA), its efficacy against various insect pests, and its toxicological profile, which underscores its safety towards non-target vertebrate species. Detailed experimental protocols for assessing its biological activity and visualizations of the pertinent signaling pathways are provided to support further research and development in this area.
Introduction
This compound is a widely used insecticide for the control of a broad spectrum of insect pests, including those in the orders Lepidoptera, Coleoptera, and Diptera.[1][2] Unlike traditional carbamate insecticides that exert their toxic effects through the inhibition of acetylcholinesterase in the nervous system, this compound is classified as a non-neurotoxic compound.[1] Its insecticidal activity stems from its ability to act as a juvenile hormone analog, disrupting the normal developmental processes of insects, particularly metamorphosis.[1][3] This unique mode of action makes this compound a valuable tool in integrated pest management (IPM) programs, offering a more targeted approach with reduced risk to vertebrates.
Mechanism of Action: A Juvenile Hormone Analog
The endocrine system of insects relies on a delicate balance of hormones to regulate growth, molting, and metamorphosis. Two key hormones in this process are ecdysone, which initiates molting, and juvenile hormone, which dictates the outcome of the molt. High titers of JH during a molt result in a larval-larval transition, while a decrease in JH levels is necessary for the transition to the pupal and adult stages.
This compound mimics the action of endogenous JH, leading to a persistent "juvenile" state in treated insects. This is achieved through its interaction with the juvenile hormone receptor complex.
The Juvenile Hormone Signaling Pathway
The cellular response to JH is mediated by a receptor complex composed of two main proteins: Methoprene-tolerant (Met) and Taiman (Tai), which is a steroid receptor coactivator (SRC) homolog. The downstream signaling cascade involves the transcription factor Krüppel homolog 1 (Kr-h1).
The signaling pathway can be summarized as follows:
-
Ligand Binding: this compound, acting as a JH mimic, enters the cell and binds to the Met protein.
-
Receptor Dimerization: This binding event induces a conformational change in Met, promoting its heterodimerization with Tai.
-
DNA Binding: The Met-Tai complex translocates to the nucleus and binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.
-
Gene Transcription: The primary target gene activated by the Met-Tai complex is Krüppel homolog 1 (Kr-h1).
-
Inhibition of Metamorphosis: Kr-h1 is a key anti-metamorphic factor. It acts as a transcriptional repressor of genes that are essential for pupal and adult development, such as Broad-Complex (Br-C) and Ecdysone induced protein 93F (E93). By maintaining high levels of Kr-h1, this compound effectively blocks the insect's ability to transition from the larval to the pupal and adult stages, ultimately leading to mortality or reproductive sterility.
Efficacy and Toxicity Data
The efficacy of this compound varies depending on the insect species, developmental stage, and application method. The following tables summarize key quantitative data on its toxicity to target pests and non-target organisms.
Toxicity to Target Insect Pests
| Order | Species | Life Stage | Bioassay Method | LC50 | Reference |
| Lepidoptera | Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 93.92 mg/L | |
| Spodoptera littoralis (Cotton Leafworm) | 2nd Instar Larvae | Not Specified | 25.943 ppm | ||
| Spodoptera littoralis (Cotton Leafworm) | 4th Instar Larvae | Not Specified | 59.914 ppm | ||
| Ostrinia furnacalis (Asian Corn Borer) | 3rd Instar Larvae | Not Specified | 4.811 x 10⁻⁷ g/mL | ||
| Diptera | Chironomus riparius (Midge) | Larvae | Spiked Sediment | NOEC: 0.125 µg/kg | |
| Gambusia affinis (Mosquito Fish) | Not Specified | Water Exposure | 1.05 ppm (24h) |
Toxicity to Non-Target Organisms
| Organism | Species | Endpoint | Value | Reference |
| Mammals | Rat | Acute Oral LD50 | > 16,800 mg/kg | |
| Rat | Acute Dermal LD50 | > 5,000 mg/kg | ||
| Birds | Mallard Duck | Acute Oral LD50 | > 3,000 mg/kg | |
| Bobwhite Quail | Dietary LC50 | 11,574 ppm | ||
| Fish | Rainbow Trout | LC50 | 1.6 ppm | |
| Bluegill Sunfish | LC50 | 1.86 ppm | ||
| Aquatic Invertebrates | Daphnia magna | Not Specified | High Toxicity | |
| Beneficial Insects | Honeybee | Oral LC50 (24h) | > 1000 ppm |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's biological activity. The following sections provide methodologies for key experiments.
Insect Bioassays
This method is used to determine the intrinsic toxicity of this compound by direct application to the insect's cuticle.
Materials:
-
Technical grade this compound (≥95% purity)
-
Acetone (analytical grade)
-
Microsyringe or micro-applicator
-
Glass vials or Petri dishes
-
CO₂ or cold anesthesia setup
-
Healthy, uniform-sized insects of the desired life stage
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to obtain a range of concentrations expected to produce between 10% and 90% mortality.
-
Insect Anesthesia: Anesthetize the insects using CO₂ or by placing them on a cold surface.
-
Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.
-
Holding: Place the treated insects in clean containers with a food source and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
-
Mortality/Molt Inhibition Assessment: Record mortality or developmental abnormalities (e.g., failure to molt, formation of larval-pupal intermediates) at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Correct for control mortality using Abbott's formula and perform probit analysis to calculate the LD50 (median lethal dose).
This method assesses the toxicity of this compound when ingested by the insect.
Materials:
-
Technical grade this compound
-
Solvent (e.g., acetone or ethanol)
-
Artificial diet appropriate for the target insect
-
Bioassay trays or containers
Protocol:
-
Preparation of Treated Diet: Prepare the artificial diet. While the diet is still liquid and has cooled to a safe temperature (around 50-60°C), add the appropriate amount of this compound stock solution to achieve the desired final concentrations. Mix thoroughly. A control diet should be prepared with the solvent only.
-
Dispensing Diet: Dispense a uniform amount of the treated and control diet into each bioassay container.
-
Infestation: Once the diet has solidified, place one insect (e.g., neonate larva) into each container.
-
Incubation: Maintain the bioassay containers under controlled environmental conditions.
-
Mortality/Developmental Assessment: Record mortality, larval weight, and developmental stage at regular intervals until the control insects have reached a predetermined endpoint (e.g., pupation or adult emergence).
-
Data Analysis: Calculate the LC50 (median lethal concentration) or EC50 (median effective concentration) for developmental inhibition.
Juvenile Hormone Receptor Binding Assay
This in vitro assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the JH receptor.
Materials:
-
Source of JH receptor (e.g., insect cell membranes expressing Met-Tai or in vitro translated proteins)
-
Radiolabeled juvenile hormone (e.g., [³H]-JH III)
-
Technical grade this compound
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Receptor Preparation: Prepare a source of the JH receptor.
-
Binding Reaction: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of radiolabeled JH, and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plate.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration of this compound required to displace 50% of the radiolabeled JH from the receptor.
Conclusion
This compound's mode of action as a non-neurotoxic juvenile hormone analog provides a targeted and effective means of insect control. Its disruption of the JH signaling pathway, leading to a halt in metamorphosis, is a powerful mechanism for managing a variety of insect pests. The favorable toxicological profile of this compound in vertebrates further enhances its utility in IPM programs. The experimental protocols and pathway visualizations provided in this guide offer a foundation for researchers and drug development professionals to further investigate and leverage the unique properties of this compound and other JHAs for the development of next-generation insect control agents.
References
Fenoxycarb: A Technical Guide to its Discovery and Developmental History as an Insect Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxycarb stands as a significant achievement in the development of selective insecticides, representing a class of compounds known as Insect Growth Regulators (IGRs). Unlike traditional neurotoxic insecticides, this compound acts as a juvenile hormone analog (JHA), disrupting the endocrine system of insects to prevent metamorphosis and reproduction. This technical guide provides an in-depth exploration of the discovery, developmental history, and mechanism of action of this compound. It includes detailed experimental protocols for key bioassays, quantitative data on its efficacy, and visualizations of its molecular signaling pathway and experimental workflows, intended for a professional audience in research and development.
Discovery and Developmental History
The journey to this compound's discovery began in the late 1970s at Maag Agrochemicals, a research and development division of Hoffmann-La Roche. The primary driver was the need for novel insecticides with high specificity for target pests and lower toxicity to non-target organisms, including mammals and beneficial insects. Researchers focused on synthesizing mimics of insect juvenile hormone (JH), a sesquiterpenoid that plays a crucial role in regulating insect development, primarily by preventing the transition from the larval to the adult stage.[1][2]
The strategy was to create a chemically stable molecule that could effectively compete with natural JH for its receptor, thereby maintaining the insect in a perpetual juvenile state and preventing it from maturing and reproducing.[3] This led to the synthesis of a series of carbamate derivatives. Through extensive screening, ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate, later named this compound, was identified as a lead compound with potent JH activity.[4]
Key Developmental Milestones:
-
1981: First reported as a potent IGR.[5]
-
1985: First marketed and registered for use as a bait to control fire ants in the United States.
-
Late 1980s: Extensive field trials demonstrated its efficacy against a broad range of pests, including those in cotton, fruit, and stored products.
-
1990s-Present: this compound became a key component of Integrated Pest Management (IPM) programs worldwide. Ongoing research continues to explore its precise molecular interactions and monitor for potential resistance.
This compound's development marked a pivotal shift towards more target-specific and environmentally conscious pest control strategies.
Mechanism of Action: Juvenile Hormone Agonist
This compound exerts its insecticidal effect by acting as a potent agonist of the Juvenile Hormone Receptor (JHR). In the absence of natural JH or in the presence of an agonist like this compound, the insect larva is prevented from initiating metamorphosis, which is normally triggered by the hormone ecdysone when JH levels decline.
The molecular signaling pathway is initiated when this compound enters the target cell and binds to the intracellular receptor, Methoprene-tolerant (Met) . This binding event induces a conformational change in Met, promoting its heterodimerization with a co-activator protein, often a bHLH-PAS transcription factor such as Taiman (Tai) or Steroid Receptor Coactivator (SRC). The activated this compound-Met-Tai complex then translocates into the nucleus, where it binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding event initiates the transcription of early-response genes, such as Krüppel-homolog 1 (Kr-h1) , which in turn acts as a transcriptional repressor of metamorphosis-inducing genes. The sustained expression of these "status quo" genes ultimately blocks the developmental switch to the pupal and adult stages, leading to mortality or sterile adultoids.
Efficacy and Quantitative Data
The biological activity of this compound has been quantified across numerous insect species. Its efficacy is typically measured by the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population. It exhibits high toxicity to target insects but is considered practically non-toxic to mammals, with an oral LD50 in rats exceeding 10,000 mg/kg.
| Species | Stage | Bioassay Type | Value | Unit | Reference |
| Plutella xylostella | 3rd-instar larvae | Topical | LC50 = 93.92 | µg/mL | |
| Heliothis virescens | Larvae | Diet Incorporation | LC50 = 0.1 | mg/kg diet | |
| Aedes aegypti | Larvae | Water Exposure | LC50 = 1.05 | ppm (24h) | |
| Oncorhynchus mykiss (Rainbow Trout) | - | Aquatic Exposure | LC50 = 1.6 | mg/L | |
| Daphnia magna | - | Aquatic Exposure | Chronic NOEC > 1.6 | ng/L | |
| Apis mellifera (Honeybee) | Adult | Oral | LC50 > 1000 | ppm | |
| Rattus norvegicus (Rat) | Adult | Oral | LD50 > 16,800 | mg/kg | |
| Anas platyrhynchos (Mallard Duck) | Adult | Oral | LD50 > 3000 | mg/kg |
LC50: Lethal Concentration 50%; LD50: Lethal Dose 50%; NOEC: No-Observed-Effect Concentration.
Key Experimental Protocols
The characterization of this compound's IGR activity relies on standardized bioassays. Below are protocols for two fundamental experimental approaches.
Protocol: Topical Application Bioassay for Lepidopteran Larvae
This method is used to determine the dose-dependent mortality of an IGR when applied directly to the insect's cuticle.
Objective: To determine the LD50 of this compound against late-instar larvae of a target lepidopteran species (e.g., Spodoptera litura).
Materials:
-
This compound stock solution (e.g., 1% in acetone).
-
Acetone (analytical grade).
-
Micropipette or micro-applicator.
-
Healthy, synchronized last-instar larvae (e.g., 24-hour-old final instar).
-
Petri dishes lined with filter paper.
-
Artificial diet.
-
Incubator set to appropriate temperature and humidity (e.g., 25°C, 60% RH).
Methodology:
-
Preparation of Dosing Solutions: Prepare a serial dilution of the this compound stock solution in acetone to create at least five concentrations. Include an acetone-only control.
-
Insect Selection: Select healthy, actively feeding larvae of a uniform size and age. Starve them for 2-4 hours before application to prevent excretion.
-
Application: Anesthetize larvae briefly with CO2 if necessary. Using a micro-applicator, apply a 1 µL droplet of a test solution to the dorsal thoracic region of each larva.
-
Incubation: Place each treated larva (n=20-30 per concentration) into an individual petri dish with a small piece of artificial diet.
-
Observation: Incubate the larvae under controlled conditions. Record mortality and developmental effects (e.g., failure to pupate, formation of larval-pupal intermediates) daily for 7-10 days, or until all control insects have successfully pupated or emerged as adults.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the dose-response data using Probit analysis to calculate the LD50 value and its 95% confidence limits.
Protocol: Receptor-Ligand Binding Assay (Competitive ELISA Principle)
This in vitro assay assesses the ability of this compound to compete with a labeled ligand for binding to the juvenile hormone receptor (Met), confirming its mode of action.
Objective: To determine the binding affinity (IC50) of this compound for the Met protein.
Materials:
-
Recombinant Met protein (ligand-binding domain).
-
Microtiter plates (96-well).
-
This compound and other test compounds.
-
Labeled juvenile hormone (e.g., JH III conjugated to HRP or biotin).
-
Phosphate-buffered saline (PBS) with Tween-20 (PBST).
-
Blocking buffer (e.g., 5% non-fat milk in PBST).
-
Substrate for HRP (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant Met protein diluted in PBS. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with PBST to remove unbound protein. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Binding: Wash the plate again. Add serial dilutions of this compound (the competitor) to the wells. Immediately add a constant concentration of HRP-labeled JH III (the labeled ligand) to all wells. Incubate for 2-3 hours at room temperature.
-
Final Wash: Wash the plate thoroughly with PBST to remove any unbound reagents.
-
Signal Development: Add the TMB substrate to each well. Allow the color to develop in the dark.
-
Measurement: Stop the reaction with H2SO4 and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the binding of the competitor. Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the labeled ligand's binding.
Conclusion
The discovery and development of this compound represent a landmark in the evolution of insecticides. By targeting the insect-specific juvenile hormone signaling pathway, it provides effective control of a wide range of pests while exhibiting a favorable safety profile for non-target species. The detailed understanding of its mechanism of action, supported by robust experimental data, has solidified its role in modern agriculture and public health as a cornerstone of integrated pest management programs. The methodologies and data presented in this guide serve as a technical resource for the continued study and development of next-generation insect growth regulators.
References
Ovicidal and Larvicidal Efficacy of Fenoxycarb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb, a carbamate insecticide, acts as a potent insect growth regulator (IGR) by mimicking the action of juvenile hormone (JH).[1][2] This mode of action disrupts normal insect development, primarily by interfering with molting and metamorphosis, making it an effective agent against a variety of insect pests.[2][3] Unlike neurotoxic insecticides, this compound's targeted action on the endocrine system of insects presents a more specific and often safer alternative for pest management.[3] This technical guide provides an in-depth analysis of the ovicidal and larvicidal effects of this compound on various insect species, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: Juvenile Hormone Mimicry
This compound's primary mechanism of action is the disruption of the juvenile hormone signaling pathway. In insects, juvenile hormone (JH) regulates a multitude of developmental processes, including molting, metamorphosis, and reproduction. This compound, as a JH analog, binds to the juvenile hormone receptor complex, leading to a sustained "pro-juvenile" signal.
This persistent activation of the JH pathway at inappropriate times has profound consequences for insect development. In the embryonic stage, it can halt development, preventing eggs from hatching (ovicidal effect). In larval stages, it disrupts the normal molting process, often leading to the formation of non-viable intermediates or preventing pupation and subsequent emergence of adults (larvicidal effect).
Quantitative Efficacy of this compound
The ovicidal and larvicidal activity of this compound varies significantly across different insect species, developmental stages, and exposure concentrations. The following tables summarize key quantitative data from various studies.
Table 1: Ovicidal Effects of this compound
| Insect Species | Egg Age | Concentration/Dose | Effect | Reference |
| Spodoptera mauritia | 0-24 hours | LD50: 0.002 µM | 50% mortality | |
| Spodoptera mauritia | 0-24 hours | LD90: 0.048 µM | 90% mortality | |
| Spodoptera mauritia | 24-48 hours | LD50: 0.002 µM | 50% mortality | |
| Spodoptera mauritia | 24-48 hours | LD90: 0.071 µM | 90% mortality | |
| Chrysoperla rufilabris | Not specified | 0.1 mg [AI]/L | 66.7% survival | |
| Chrysoperla rufilabris | Not specified | 1.0 mg [AI]/L | 76.6% survival (typographical error in source, likely meant mortality or lower survival) | |
| Chrysoperla rufilabris | Not specified | 10.0 mg [AI]/L | 86.7% survival (typographical error in source, likely meant mortality or lower survival) | |
| Ctenocephalides felis | 0-72 hours | 1.1 µg/cm² | Lethal inhibition of embryonic development |
Table 2: Larvicidal Effects of this compound
| Insect Species | Larval Instar | Concentration/Dose | Effect | Reference |
| Plutella xylostella | 3rd | LC10: 21.58 mg/L | 10% mortality | |
| Plutella xylostella | 3rd | LC25: 43.25 mg/L | 25% mortality | |
| Plutella xylostella | 3rd | LC50: 93.62 mg/L | 50% mortality | |
| Spodoptera mauritia | 3rd | LD50: 0.04 µM | 50% mortality | |
| Spodoptera mauritia | 4th | LD50: 0.13 µM | 50% mortality | |
| Spodoptera mauritia | 5th | LD50: 0.19 µM | 50% mortality | |
| Spodoptera mauritia | 6th | LD50: 0.64 µM | 50% mortality | |
| Chrysoperla rufilabris | 1st | 0.1-10.0 mg [AI]/L | 76.7-86.7% survival | |
| Chrysoperla rufilabris | 2nd | 0.1-10.0 mg [AI]/L | 90.0-93.3% survival | |
| Chrysoperla rufilabris | 3rd | 0.1-10.0 mg [AI]/L | 6.7-16.7% survival |
Experimental Protocols
Standardized bioassays are crucial for determining the ovicidal and larvicidal efficacy of this compound. The following outlines a general protocol for such evaluations.
Ovicidal Bioassay Protocol
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod).
-
Egg Collection: Collect freshly laid eggs (e.g., within a 24-hour period) to ensure uniform developmental stage.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). From this stock, prepare a series of dilutions to create a range of test concentrations.
-
Treatment Application:
-
Direct Spray/Dipping: Eggs can be directly sprayed with or dipped into the this compound solutions for a specified duration.
-
Substrate Treatment: For species that lay eggs on surfaces, treat the substrate (e.g., filter paper, leaves) with the this compound solutions and allow the solvent to evaporate before introducing the eggs. For the cat flea, Ctenocephalides felis, eggs were exposed to treated filter paper.
-
-
Incubation: Place the treated eggs in a controlled environment (e.g., incubator or environmental chamber) with optimal conditions for hatching.
-
Data Collection: Monitor the eggs daily and record the number of hatched larvae. The observation period should continue until all control eggs have hatched.
-
Data Analysis: Calculate the percentage of egg mortality for each concentration. Probit analysis is commonly used to determine the LC50 or LD50 values.
Larvicidal Bioassay Protocol
-
Insect Rearing and Larval Collection: Rear the target insect species as described above and collect larvae of a specific instar (e.g., 3rd instar) for testing.
-
Preparation of this compound Solutions: Prepare a range of this compound concentrations as described in the ovicidal protocol.
-
Treatment Application:
-
Diet Incorporation: For leaf-feeding insects, the this compound solution can be applied to leaves, and after the solvent evaporates, the leaves are provided to the larvae.
-
Topical Application: A specific dose of the this compound solution can be applied directly to the dorsal surface of each larva using a micro-applicator.
-
Exposure in Solution: For aquatic insects like mosquito larvae, the larvae are placed in containers with water containing the desired concentration of this compound.
-
-
Incubation: Maintain the treated larvae under controlled conditions with an adequate food supply.
-
Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours). Also, observe for any developmental abnormalities, such as failure to molt or pupate.
-
Data Analysis: Calculate the percentage of larval mortality for each concentration and determine the LC50 or LD50 values using probit analysis.
References
Fenoxycarb: A Comprehensive Technical Review of its Impact on Insect Metamorphosis and Reproduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxycarb, a carbamate insecticide, functions as a potent insect growth regulator (IGR) by mimicking the action of juvenile hormone (JH). This technical guide provides an in-depth analysis of this compound's mode of action and its profound effects on insect metamorphosis and reproduction. By acting as a JH agonist, this compound disrupts the delicate hormonal balance crucial for normal insect development, leading to significant impacts on pest populations. This document summarizes key quantitative data, details experimental methodologies for assessing its effects, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a non-neurotoxic insecticide that selectively targets insects by interfering with their endocrine system.[1][2] Its primary mode of action is the mimicry of juvenile hormone, a critical regulator of insect development, polymorphism, and reproduction.[3][4] Unlike conventional insecticides that target the nervous system, this compound's specificity for insect hormonal pathways results in a more targeted approach to pest control with lower toxicity to vertebrates.[5] This document explores the molecular mechanisms through which this compound exerts its effects and the consequential impacts on insect life cycles.
Mode of Action: Juvenile Hormone Agonism
The physiological processes of insect molting and metamorphosis are primarily regulated by two key hormones: ecdysone and juvenile hormone (JH). While ecdysone promotes molting, high titers of JH maintain the larval state. A decrease in JH levels is essential for the transition to pupal and adult stages.
This compound functions as a potent agonist of the juvenile hormone receptor, a protein known as Methoprene-tolerant (Met). By binding to this receptor, this compound effectively mimics the presence of high levels of JH in the insect's hemolymph. This persistent JH signal disrupts the normal developmental cascade, preventing the insect from successfully completing metamorphosis.
Impact on Insect Metamorphosis
Exposure to this compound during larval development leads to a range of metamorphic disruptions. The continuous activation of the JH signaling pathway prevents the expression of genes necessary for pupation and adult development.
Inhibition of Pupation and Adult Emergence
A primary consequence of this compound exposure is the failure of larvae to pupate successfully. Treated larvae may undergo additional larval molts, resulting in "supernumerary" instars, or die during the molting process. Those that do manage to form pupae often fail to emerge as adults or emerge with severe morphological defects that render them non-viable.
Morphological Abnormalities
Insects that are exposed to sublethal doses of this compound and manage to complete metamorphosis often exhibit significant morphological abnormalities. These can include malformed wings, legs, and reproductive organs, which impair their ability to fly, mate, and reproduce.
Impact on Insect Reproduction
This compound's disruptive effects extend beyond metamorphosis to significantly impair the reproductive capacity of insects. These effects can be observed in both males and females and can result from exposure during either larval or adult stages.
Ovicidal Effects
This compound exhibits potent ovicidal activity, preventing the hatching of insect eggs. This is a result of the disruption of embryonic development. Exposure of newly laid eggs to this compound can lead to extensive cellular and tissue damage within the developing embryo, including membrane lysis and damage to mitochondria.
Disruption of Ovarian Development and Vitellogenesis
In adult females, this compound disrupts normal ovarian development and the process of vitellogenesis (yolk formation). Histopathological studies have revealed that exposure to this compound can lead to a reduction in the number of oocytes, degeneration of ovarian follicle cells, and defective vitellogenesis. This is often accompanied by a significant depletion of essential macromolecules such as proteins, lipids, and carbohydrates in the ovaries.
Reduced Fecundity and Fertility
The culmination of this compound's effects on the female reproductive system is a marked reduction in fecundity (the number of eggs produced) and fertility (the viability of those eggs). Studies on various insect species have consistently demonstrated a dose-dependent decrease in the number of eggs laid by females exposed to this compound. Furthermore, the eggs that are produced often fail to hatch, leading to a dramatic reduction in the overall reproductive success of the population.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the impact of this compound on different insect species.
Table 1: Lethal and Sublethal Concentrations of this compound
| Species | Stage | Endpoint | Value | Reference |
| Ctenocephalides felis (Cat flea) | Egg | Lethal Inhibition (60s exposure) | 1.1 µg/cm² | |
| Phenacoccus solenopsis (Cotton mealybug) | 1st Instar | LC10 (3 days) | 0.17 ppm | |
| Phenacoccus solenopsis (Cotton mealybug) | 1st Instar | LC50 (7 days) | 0.39 ppm | |
| Corcyra cephalonica (Rice moth) | Last Instar Larva | 91% Mortality (72h) | 1.0% topical application | |
| Chrysoperla carnea (Green lacewing) | Egg | >80% Mortality | 0.15 mg/ml (immersion) | |
| Chironomus riparius (Midge) | Larva | NOEC (emergence) | 0.125 µg/kg (sediment) |
Table 2: Effects of this compound on Insect Reproduction
| Species | Parameter | Treatment | Effect | Reference |
| Spodoptera mauritia | Fecundity | Topical application to pupae (LD10, LD25) | Substantial decrease in total number of eggs laid | |
| Spodoptera mauritia | Ovarian Development | Topical application to pupae (LD10, LD25) | Reduction in length of ovarioles and area of basal oocytes | |
| Phenacoccus solenopsis | Fecundity | Sublethal doses | Maximum fecundity observed at 2.4% this compound (hormoligosis) | |
| Phenacoccus solenopsis | Longevity | Sublethal doses | Maximum longevity observed at 2.4% this compound | |
| Gammarus fossarum | Reproductive Success | 50 µg/L exposure for 21 days | Severely impaired; reduced precopulatory behavior and unviable eggs | |
| Corcyra cephalonica | Fecundity & Hatchability | Topical application to larvae | Reduced fecundity and hatchability in emerged females | |
| Corcyra cephalonica | Egg Hatching (contact exposure) | 0.025% - 1.0% | 37.2% - 57.2% prevention of hatching |
Experimental Protocols
Metamorphosis Inhibition Assay
This protocol outlines a general procedure for assessing the impact of this compound on insect metamorphosis.
Methodology:
-
Insect Rearing: Maintain a healthy, synchronized colony of the target insect species under controlled environmental conditions.
-
Treatment Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone). A control group treated with the solvent alone is essential.
-
Application: Apply a precise volume of the this compound solution to individual late-instar larvae, typically via topical application to the dorsal thorax.
-
Incubation: House the treated and control larvae individually in containers with an adequate food supply and maintain them under controlled conditions.
-
Data Collection: Monitor the larvae daily and record the following parameters:
-
Mortality at larval, pupal, and adult stages.
-
Time to pupation and adult emergence.
-
Formation of supernumerary larval instars.
-
Presence and severity of morphological abnormalities in pupae and adults.
-
-
Data Analysis: Calculate the percentage of successful pupation and adult emergence. Determine the effective concentrations (e.g., EC50) for metamorphosis inhibition using probit analysis.
Ovicidal Assay
This protocol describes a method for evaluating the ovicidal activity of this compound.
Methodology:
-
Egg Collection: Collect freshly laid eggs (0-24 hours old) from the target insect species.
-
Treatment Preparation: Prepare various concentrations of this compound in an appropriate solvent.
-
Exposure: Expose the eggs to this compound through methods such as direct dipping, spraying, or contact with a treated surface (e.g., filter paper).
-
Incubation: Place the treated and control eggs in a controlled environment suitable for embryonic development.
-
Hatchability Assessment: Monitor the eggs daily and record the number of hatched larvae.
-
Data Analysis: Calculate the percentage of egg hatch for each concentration and the control. Determine the ovicidal concentration (e.g., LC50) using statistical methods like probit analysis.
Reproductive Fitness Assay
This protocol outlines a procedure to assess the impact of this compound on the reproductive fitness of adult insects.
Methodology:
-
Insect Exposure: Expose newly emerged adult insects (both males and females) to sublethal doses of this compound, either through topical application or by providing a treated diet.
-
Mating: Pair treated males with untreated females, untreated males with treated females, and treated males with treated females. A control pairing of untreated individuals is also necessary.
-
Oviposition: Provide a suitable substrate for oviposition and monitor the number of eggs laid by each female daily.
-
Fecundity and Fertility Assessment:
-
Fecundity: Count the total number of eggs laid per female.
-
Fertility: Determine the percentage of hatched eggs.
-
-
Data Analysis: Compare the fecundity and fertility rates between the different treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).
Logical Relationships and Downstream Effects
The initial interaction of this compound with the juvenile hormone receptor triggers a cascade of downstream effects that ultimately compromise the insect's viability and reproductive success.
Conclusion
This compound's mode of action as a juvenile hormone agonist makes it a highly effective insect growth regulator. By disrupting the endocrine-regulated processes of metamorphosis and reproduction, it exerts significant control over pest populations. Its effects are multifaceted, ranging from the inhibition of pupation and adult emergence to direct ovicidal action and the impairment of female reproductive physiology. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and utilize the unique properties of this insecticide. Further research into the specific gene regulatory networks affected by this compound will continue to enhance our understanding of its molecular mechanisms and inform the development of next-generation pest management strategies.
References
- 1. Gene expression response of the non-target gastropod Physella acuta to this compound, a juvenile hormone analog pesticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. piat.org.nz [piat.org.nz]
- 3. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. entu.cas.cz [entu.cas.cz]
- 5. This compound, a fairly new Insect Growth Regulato: review of its effects on insects | Semantic Scholar [semanticscholar.org]
Metabolic Fate of Fenoxycarb in Target Insect Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Fenoxycarb, a carbamate-based insect growth regulator (IGR), functions as a potent juvenile hormone mimic, disrupting the normal development and metamorphosis of various insect pests. The efficacy of this compound can be significantly influenced by the metabolic detoxification mechanisms within the target insect species. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in insects, focusing on the key enzymatic systems involved in its biotransformation. We delve into the roles of cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs) in the detoxification process. This document synthesizes available data on this compound metabolism, outlines detailed experimental protocols for its study, and presents visual representations of the metabolic pathways and experimental workflows to aid researchers in this field.
Introduction
This compound is a widely used insecticide that mimics the action of juvenile hormone, leading to lethal developmental disruptions in a range of insect pests, including those from the orders Lepidoptera, Coleoptera, and Diptera.[1] Unlike neurotoxic insecticides, this compound's mode of action is specific to insects, making it a valuable tool in integrated pest management (IPM) programs.[1] However, the development of insecticide resistance, often driven by enhanced metabolic detoxification, poses a significant challenge to its long-term effectiveness.[2][3] Understanding the metabolic pathways of this compound is crucial for developing strategies to overcome resistance and for designing novel, more robust IGRs.
Insects have evolved sophisticated enzymatic defense systems to metabolize and eliminate xenobiotics, including insecticides. The primary enzyme families involved in this process are cytochrome P450 monooxygenases (Phase I), esterases (Phase I), and glutathione S-transferases (Phase II).[2] These enzymes modify the chemical structure of insecticides, generally increasing their polarity and facilitating their excretion from the insect's body.
This guide will explore the specific roles of these enzyme systems in the breakdown of this compound in target insect species, providing researchers with the necessary background and methodologies to investigate these critical detoxification pathways.
Metabolic Pathways of this compound
The metabolism of this compound in insects is a multi-step process involving several key enzymatic reactions. While this compound itself is not susceptible to breakdown by juvenile hormone esterases, other esterases, as well as P450s and GSTs, play a role in its detoxification. The primary metabolic transformations are believed to involve hydroxylation, ether cleavage, and conjugation reactions.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups on the this compound molecule, typically making it more water-soluble.
-
Cytochrome P450 Monooxygenases (P450s): P450s are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. In the context of this compound metabolism, P450s are likely responsible for the hydroxylation of the aromatic rings and the alkyl chain. This process increases the molecule's polarity and provides sites for subsequent Phase II conjugation reactions. Studies on other carbamates suggest that P450-mediated oxidation is a critical initial step in their detoxification.
-
Esterases: Carboxylesterases can hydrolyze the carbamate ester linkage in this compound, although this compound is reportedly stable to hydrolysis under certain conditions. However, elevated esterase activity is a common mechanism of resistance to carbamate insecticides, suggesting that some esterase isozymes can indeed cleave the ester bond, leading to the formation of 2-(4-phenoxyphenoxy)ethanol and ethyl carbamic acid.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the modified this compound metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.
-
Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione (GSH) to electrophilic centers on xenobiotics or their metabolites. The hydroxylated metabolites of this compound produced by P450s can serve as substrates for GSTs. The resulting glutathione conjugates are highly water-soluble and readily excreted from the insect's body.
Below is a diagram illustrating the proposed metabolic pathways of this compound in target insect species.
Experimental Protocols
Investigating the metabolic pathways of this compound requires a combination of in vitro and in vivo approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Insect Microsomes
This protocol allows for the study of Phase I metabolism, primarily mediated by cytochrome P450s.
3.1.1. Preparation of Insect Microsomes
-
Tissue Homogenization: Dissect the desired insect tissues (e.g., fat body, midgut) on ice and place them in a pre-chilled homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and 20% glycerol).
-
Homogenization: Homogenize the tissues using a Potter-Elvehjem homogenizer with a Teflon pestle on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Ultracentrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Washing and Storage: Discard the supernatant, and resuspend the microsomal pellet in the homogenization buffer. Repeat the ultracentrifugation step. Finally, resuspend the washed microsomal pellet in a minimal volume of storage buffer (homogenization buffer with a higher glycerol concentration, e.g., 50%) and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.
3.1.2. In Vitro Metabolism Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Insect microsomes (typically 0.5-1.0 mg/mL protein)
-
NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
-
This compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-100 µM)
-
Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 200-500 µL.
-
-
Incubation: Pre-incubate the reaction mixture without this compound for 5 minutes at the optimal temperature for the insect species (e.g., 30-37°C).
-
Initiation: Start the reaction by adding this compound.
-
Termination: After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for LC-MS/MS analysis.
Analysis of this compound and its Metabolites by LC-MS/MS
This method allows for the separation, identification, and quantification of this compound and its metabolites.
3.2.1. Sample Preparation
-
In Vitro Samples: The supernatant from the in vitro metabolism assay can be directly injected or further concentrated if necessary.
-
In Vivo Samples (e.g., insect homogenates, hemolymph, frass):
-
Homogenize the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet solids.
-
The supernatant can be cleaned up using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
3.2.2. LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Example Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its putative metabolites need to be determined by infusing standards or from high-resolution mass spectrometry data.
Enzyme Assays
3.3.1. Esterase Activity Assay
-
Substrate: Use a general esterase substrate like p-nitrophenyl acetate (pNPA).
-
Reaction Mixture: Prepare a reaction mixture containing insect homogenate (or a purified esterase fraction), pNPA solution, and a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Measurement: Monitor the increase in absorbance at 405 nm due to the formation of p-nitrophenol.
-
Inhibition Assay: To assess the role of esterases in this compound metabolism, pre-incubate the enzyme preparation with this compound before adding the substrate and measure the inhibition of pNPA hydrolysis.
3.3.2. Glutathione S-Transferase (GST) Activity Assay
-
Substrates: Use 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).
-
Reaction Mixture: Prepare a reaction mixture containing insect cytosolic fraction, CDNB, GSH, and a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Measurement: Monitor the increase in absorbance at 340 nm due to the formation of the GSH-CDNB conjugate.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above. These tables are for illustrative purposes to guide researchers in presenting their findings.
Table 1: In Vitro Metabolism of this compound by Insect Microsomes
| Insect Species | Tissue | This compound Depletion (%) | Rate of Metabolite Formation (pmol/min/mg protein) |
| Metabolite A (Hydroxylated) | |||
| Spodoptera frugiperda | Fat Body | 65 ± 5 | 150 ± 12 |
| Midgut | 40 ± 4 | 80 ± 9 | |
| Plutella xylostella | Fat Body | 80 ± 7 | 210 ± 18 |
| Midgut | 55 ± 6 | 120 ± 11 |
Table 2: Kinetic Parameters of this compound Metabolism
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| S. frugiperda Microsomes | This compound | 25 ± 3 | 250 ± 20 |
| P. xylostella Microsomes | This compound | 15 ± 2 | 350 ± 25 |
| Purified Esterase | This compound | 50 ± 6 | 80 ± 7 |
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships.
Conclusion
The metabolic detoxification of this compound in target insect species is a complex process mediated primarily by cytochrome P450s, esterases, and glutathione S-transferases. Understanding these pathways is paramount for managing insecticide resistance and for the rational design of new and effective insect growth regulators. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the metabolic fate of this compound and to elucidate the biochemical mechanisms underlying resistance. Further research focusing on the identification of specific metabolites and the characterization of the enzymes involved will be critical for advancing our knowledge in this area and for ensuring the continued efficacy of this important class of insecticides.
References
Methodological & Application
Application Notes and Protocols for the Detection of Fenoxycarb Residues
Introduction
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator, mimicking the action of juvenile hormone to disrupt molting in insects.[1] Its widespread use in agriculture necessitates robust and sensitive analytical methods to monitor its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the detection of this compound residues using modern analytical techniques.
Analytical Methods Overview
Several analytical techniques are employed for the determination of this compound residues, primarily centered around chromatography coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the main separation techniques, while tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity.[2][3][4] Immunoassays like ELISA also offer a rapid screening alternative.[1]
A crucial step in the analysis of this compound residues is sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting and cleaning up pesticide residues from various food matrices.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used to detect this compound residues in different matrices.
| Matrix | Analytical Method | Sample Preparation | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| Agricultural Commodities (grape, hulled rice, mandarin, potato, pepper) | HPLC-UVD/MS | Methanol extraction, dichloromethane partition, Florisil column cleanup | 0.0125 | 0.05 | 76 - 114.8 | |
| Brown rice, apple, green pepper, Chinese cabbage | HPLC-UVD/MS | Acetone extraction, Florisil column cleanup | - | 0.04 | 80.0 - 104.3 | |
| Fruits and Soils | HPLC | Not specified | 0.05 | - | 90 - 99 | |
| Lemons and Beans | GC/MS/MS | Acetonitrile extraction, liquid-liquid partition, SPE Florisil cleanup | 0.001-150 ng/mL | 0.004-500 ng/mL | 71.1 - 126.0 | |
| Peaches | LC-DAD | Acetone-dichloromethane extraction and purification | - | 0.05 | - | |
| Apple Leaves | ELISA | Phosphate-citrate buffer with methanol extraction | 0.001 | - | 85 - 100 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Analysis of this compound in Agricultural Commodities using QuEChERS and LC-MS/MS
This protocol is a widely applicable method for the determination of this compound in various fruit and vegetable matrices.
1. Sample Preparation (QuEChERS AOAC 2007.01 Method)
-
Homogenization: Homogenize a representative sample of the fruit or vegetable. For dry samples like raisins, a wetting step is required before homogenization.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN) containing 1% acetic acid.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. The choice of dSPE sorbents depends on the matrix. A common combination for fruits and vegetables is primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water.
-
Shake for 30 seconds.
-
Centrifuge for 5 minutes at ≥3000 g.
-
-
Final Extract: The resulting supernatant is the final extract. For LC-MS/MS analysis, it may be diluted with the mobile phase or water.
2. LC-MS/MS Analysis
-
LC System: An Agilent 1290 Infinity II LC system or equivalent.
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
MS/MS System: An Agilent 6490 Triple Quadrupole LC/MS or equivalent, operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for this compound need to be monitored. For example, [M+H]+. The exact m/z values should be determined by direct infusion of a this compound standard.
-
Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.
Protocol 2: Analysis of this compound in Water Samples using Solid-Phase Extraction (SPE) and GC-MS
This protocol is suitable for the determination of this compound in water matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) to remove any particulate matter. Adjust the pH if necessary based on the SPE sorbent used.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with deionized water to remove any polar impurities.
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
2. GC-MS Analysis
-
GC System: An Agilent 7890A GC or equivalent.
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless or Pulsed Splitless injection.
-
Temperature Program:
-
Initial Temperature: e.g., 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-25°C/min.
-
Final Hold: Hold at 280°C for 5-10 minutes.
-
-
MS System: A Triple Quadrupole GC/MS system, such as the Agilent 7000B, operated in EI mode.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. Specific ions for this compound should be selected based on its mass spectrum.
-
Quantification: An internal or external standard calibration method can be used for quantification.
Visualizations
Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.
Caption: Workflow for this compound analysis in water using SPE and GC-MS.
References
Application Notes and Protocols for Fenoxycarb in Integrated Pest Management (IPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator (IGR). Unlike neurotoxic insecticides, this compound mimics the action of juvenile hormone (JH), disrupting insect molting and metamorphosis.[1][2] It is effective against a range of pests, including moths, scale insects, mosquitoes, fleas, and cockroaches.[3][4][5] Its specific mode of action and generally low toxicity to mammals and birds make it a valuable tool in Integrated Pest Management (IPM) programs. These notes provide detailed protocols for laboratory and semi-field evaluation of this compound, quantitative data on its biological activity, and its strategic fit within an IPM framework.
Data Presentation
Table 1: Acute Toxicity of this compound to Target Pests
| Target Pest Species | Life Stage | Bioassay Method | LC50 | Reference |
| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 93.62 mg/L | |
| Phenacoccus solenopsis (Cotton Mealybug) | 1st Instar Nymphs | Not Specified | 10.02% concentration | |
| Corcyra cephalonica (Rice Moth) | 3rd Instar Larvae | Diet Incorporation | > 1.00 ppm (90% mortality at 1 ppm) |
Table 2: Sublethal Effects of this compound on Lepidopteran Pests
| Pest Species | Life Stage Exposed | Concentration | Observed Effects | Reference |
| Plutella xylostella | 3rd Instar Larvae | LC10 (21.58 mg/L) | Reduced net reproductive rate, increased mean generation time. Fecundity reduced from 169.4 to 71.06 eggs/female. | |
| Plutella xylostella | 3rd Instar Larvae | LC25 (43.25 mg/L) | Fecundity significantly reduced to 40.60 eggs/female. Prolonged embryonic and larval development in offspring. |
Table 3: Acute Toxicity of this compound to Non-Target Organisms
| Organism | Species | Endpoint | Value | Reference |
| Mammal | Rat | Oral LD50 | > 16,800 mg/kg | |
| Mammal | Rat | Dermal LD50 | > 5,000 mg/kg | |
| Bird | Mallard Duck | Oral LD50 | > 3,000 mg/kg | |
| Bird | Bobwhite Quail | Dietary LC50 | 11,574 ppm | |
| Fish | Rainbow Trout | 96-hr LC50 | 1.6 mg/L | |
| Fish | Bluegill Sunfish | 96-hr LC50 | 1.86 mg/L | |
| Aquatic Invertebrate | Daphnia magna | 48-hr EC50 | 0.4 ppm | |
| Estuarine/Marine Invertebrate | Not Specified | LC50/EC50 | 0.15 - 2.2 ppm | |
| Bee | Honey Bee | - | Low to moderate toxicity; hazard is reduced with bait formulations. |
Signaling Pathway
This compound acts as an agonist of the juvenile hormone (JH) receptor. In the absence of natural JH during later developmental stages, the presence of this compound maintains the expression of juvenile characteristics, preventing the molt to the pupal and adult stages. The simplified signaling pathway is as follows: this compound enters the cell and binds to the Methoprene-tolerant (Met) receptor. This complex then partners with Taiman (Tai) and translocates to the nucleus, where it activates the transcription of JH-responsive genes, such as Krüppel homolog 1 (Kr-h1). The continued expression of Kr-h1 represses the genes responsible for metamorphosis, leading to developmental arrest and mortality.
Caption: Simplified juvenile hormone signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Acute Toxicity Bioassay for Lepidopteran Larvae (Leaf-Dip Method)
This protocol is adapted from methodologies used for Plutella xylostella and is suitable for determining the lethal concentrations (e.g., LC50) of this compound.
1. Materials:
-
Technical grade this compound (>95% purity)
-
Acetone or other suitable solvent
-
Triton X-100 or Tween-20 as a surfactant
-
Distilled water
-
Host plant leaves (e.g., cabbage, apple)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps and fine paintbrushes
-
Synchronized 3rd instar larvae of the target pest
-
Environmental chamber (25 ± 1°C, 65 ± 5% RH, 16:8 L:D photoperiod)
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound in the chosen solvent.
-
Serial Dilutions: Create a series of at least five concentrations (e.g., 10, 50, 100, 200, 400 mg/L) by diluting the stock solution with distilled water containing 0.02% surfactant. A control solution should contain only distilled water and the surfactant.
-
Leaf Treatment: Excise leaf discs (approx. 5 cm diameter) from unsprayed host plants. Dip each leaf disc into a test solution for 10 seconds with gentle agitation.
-
Drying: Allow the treated leaves to air-dry completely under a fume hood.
-
Exposure: Place one treated leaf in each Petri dish lined with moist filter paper to maintain turgidity. Introduce a known number of insects (e.g., 10-20) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, 72, and 96 hours. As an IGR, mortality may be delayed. Endpoints should include failure to molt, larval-pupal intermediates, and inability to emerge as a viable adult. Larvae that are moribund (unable to move in a coordinated manner when prodded) should be counted as dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 and LC90 values with their 95% confidence intervals.
Protocol 2: Sublethal Effects on Fecundity and Development
This protocol assesses the impact of sublethal this compound concentrations on the life history parameters of the target pest.
1. Materials:
-
Same as Protocol 1.
-
Mating cages.
-
Oviposition substrate (e.g., host plant leaves).
-
10% sucrose solution.
2. Procedure:
-
Determine Sublethal Concentrations: From the acute toxicity bioassay (Protocol 1), determine the LC10 and LC25 values.
-
Larval Exposure: Expose late instar larvae (e.g., 3rd or 4th) to leaves treated with the LC10 and LC25 concentrations of this compound for 96 hours, as described in Protocol 1. A control group is exposed to surfactant-treated leaves.
-
Rearing to Adulthood: After the exposure period, transfer the surviving larvae to Petri dishes with untreated leaves and rear them to adulthood.
-
Data Collection (Parental Generation):
-
Record the duration of larval and pupal stages.
-
Measure pupal weight.
-
Note the percentage of successful adult emergence.
-
-
Fecundity Assessment:
-
Pair newly emerged adults (one male, one female) in individual mating cages. Provide a 10% sucrose solution and a fresh oviposition substrate daily.
-
Count the number of eggs laid per female daily until death.
-
Determine the pre-oviposition, oviposition, and post-oviposition periods.
-
Calculate the total fecundity (total eggs per female).
-
-
Data Collection (F1 Generation):
-
Collect a subset of eggs from each treatment group and monitor the egg hatch rate.
-
Rear the F1 generation on untreated leaves and record developmental times and survival rates to assess any transgenerational effects.
-
-
Data Analysis: Use ANOVA to compare developmental times, pupal weights, and fecundity between treatments. Life table parameters such as the net reproductive rate (R₀), intrinsic rate of increase (rₘ), and mean generation time (T) can be calculated to quantify population-level effects.
Protocol 3: Compatibility with Biological Control Agents (e.g., Trichogramma spp.)
This protocol evaluates the lethal and sublethal effects of this compound on an adult parasitoid, a common biological control agent.
1. Materials:
-
This compound formulation.
-
Glass plates or vials.
-
Atomizer or spray tower for uniform application.
-
Adults of Trichogramma spp. (< 24 hours old).
-
Host eggs (e.g., Sitotroga cerealella) on cards.
-
Streaks of honey for food.
-
Stereomicroscope.
2. Procedure:
-
Preparation of Treated Surface: Apply the recommended field rate of this compound to the inner surface of glass vials or on glass plates using a spray tower to create a dry film residue. Control surfaces are treated with water only.
-
Adult Exposure: Introduce a known number of adult parasitoids (e.g., 20-30) into each treated and control vial. Provide a small streak of honey as a food source.
-
Mortality Assessment: Record the mortality of the adult parasitoids at 24 and 48 hours.
-
Sublethal Effects (Parasitism Capacity):
-
After a 24-hour exposure, transfer the surviving parasitoids individually to new, untreated vials.
-
Provide each parasitoid with a card containing a surplus of fresh host eggs (e.g., >100).
-
Allow 24 hours for parasitism.
-
Remove the parasitoid and incubate the egg cards under optimal conditions.
-
After 5-7 days, count the number of blackened (parasitized) eggs under a stereomicroscope.
-
-
Data Analysis:
-
Calculate the percentage mortality and correct for control mortality. Classify the effect based on IOBC (International Organisation for Biological Control) categories: 1 (<30% mortality, harmless), 2 (30-79%, slightly harmful), 3 (80-99%, moderately harmful), 4 (>99%, harmful).
-
Use ANOVA to compare the number of parasitized eggs per female between the this compound-exposed and control groups to determine sublethal effects on reproductive behavior.
-
IPM Strategy and Workflow Visualization
Experimental Workflow for IPM Suitability
The evaluation of an IGR like this compound for an IPM program follows a logical progression from laboratory-based efficacy and non-target effects to field-level validation.
Caption: Experimental workflow for evaluating this compound's IPM suitability.
This compound in an Integrated Pest Management Program
This compound's utility is maximized when it is not used as a standalone solution but integrated with other control tactics. Its selectivity and unique mode of action make it particularly suitable for use with biological control and in resistance management strategies.
Caption: Logical relationships in a this compound-based IPM program.
References
- 1. researchgate.net [researchgate.net]
- 2. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Ref: OMS 3010) [sitem.herts.ac.uk]
- 4. irac-online.org [irac-online.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application of Fenoxycarb in Insect Cell Culture Studies: A Detailed Guide for Researchers
Introduction
Fenoxycarb is a carbamate insecticide that functions as an insect growth regulator. It is a potent juvenile hormone (JH) analog, mimicking the action of endogenous JH in insects. This activity disrupts normal development, particularly metamorphosis, by preventing the transition from immature to adult stages. In the context of insect cell culture, this compound serves as a valuable tool for studying the molecular mechanisms of JH signaling, its interaction with the ecdysone pathway, and for screening novel insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in insect cell culture studies, targeted towards researchers, scientists, and drug development professionals.
Application Notes
This compound's primary mode of action is through its agonistic activity on the juvenile hormone receptor, a heterodimer composed of Methoprene-tolerant (Met) and Taiman (Tai) proteins. Activation of this receptor complex by this compound initiates a downstream signaling cascade that ultimately regulates the expression of JH-responsive genes. One of the key target genes is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates many of the anti-metamorphic effects of JH.
The interplay between juvenile hormone and ecdysone signaling is critical for the precise timing of insect development. This compound, by mimicking JH, can antagonize the action of ecdysone, the primary molting hormone in insects. This antagonistic relationship can be studied in insect cell lines, providing insights into the cross-talk between these two major endocrine signaling pathways.
Key Applications in Insect Cell Culture:
-
Studying Juvenile Hormone Signaling: this compound is an ideal tool to activate the JH signaling pathway in a controlled in vitro environment, allowing for the dissection of downstream signaling events and gene regulation.
-
Investigating Ecdysone-JH Crosstalk: By co-administering this compound with ecdysone or its active form, 20-hydroxyecdysone (20E), researchers can study the molecular basis of the antagonistic interaction between these two hormones.
-
High-Throughput Screening: Insect cell-based reporter assays utilizing this compound as a positive control can be employed for high-throughput screening of chemical libraries to identify novel JH agonists or antagonists.
-
Cytotoxicity and Apoptosis Studies: Investigating the cytotoxic effects of this compound on different insect cell lines can provide valuable information on its off-target effects and the cellular mechanisms leading to cell death at high concentrations.
Quantitative Data
Quantitative data on the in vitro effects of this compound in commonly used insect cell lines such as Sf9 (from Spodoptera frugiperda) and High Five™ (from Trichoplusia ni) is limited in publicly available literature. Much of the existing data comes from in vivo studies or from studies on other juvenoids. The following tables summarize available and relevant quantitative information.
Table 1: In Vitro Activity of this compound
| Compound | Assay System | Cell Line | Parameter | Value | Reference |
| This compound | Luciferase Reporter Assay | Drosophila melanogaster Kc167 | EC50 | 58 nM | [1] |
Table 2: Cytotoxicity Data for Other Insecticides in Sf9 Cells (for reference)
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Dimethoate | MTT Assay | Sf9 | Theoretical IC50 | 260 µM | [2] |
| Acetamiprid | MTT Assay | Sf9 | Theoretical IC50 | 232.9 µM | [2] |
| Deltamethrin | MTT Assay | Sf9 | Theoretical IC50 | 132.5 µM | [2] |
| Methoprene | MTT Assay | Sf9 | IC50 (72h) | 86.3 ± 9.8 µM | [3] |
| Methoxyfenozide | MTT Assay | Sf9 | IC50 (72h) | < 100 nM |
Table 3: In Vivo Toxicity of this compound (for context)
| Compound | Organism | Parameter | Value | Reference |
| This compound | Helicoverpa armigera (larvae) | LC10 | 3.42 mg L⁻¹ | |
| This compound | Helicoverpa armigera (larvae) | LC25 | 5.53 mg L⁻¹ | |
| This compound | Helicoverpa armigera (larvae) | LC50 | 9.2 mg L⁻¹ | |
| This compound | Neocaridina davidi (cherry shrimp) | LC50 (24h) | 4.74 µM | |
| This compound | Neocaridina davidi (cherry shrimp) | LC50 (48h) | 3.52 µM |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of insect cells, such as Sf9 or High Five™.
Materials:
-
Insect cell line (e.g., Sf9) in logarithmic growth phase
-
Appropriate insect cell culture medium (e.g., Sf-900™ III SFM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest insect cells in the mid-logarithmic growth phase with >95% viability.
-
Count the cells and adjust the cell density to 2 x 10⁵ cells/mL in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 27°C to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a DMSO-only control (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate at 27°C for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 27°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark, or until the formazan is completely dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Figure 1. Workflow for determining the cytotoxicity of this compound using an MTT assay.
Protocol 2: Juvenile Hormone Activity Assessment using a Luciferase Reporter Assay
This protocol describes a method to quantify the juvenile hormone-like activity of this compound using a luciferase reporter gene assay in insect cells. This assay requires a stable or transiently transfected cell line containing a JH-responsive reporter construct.
Materials:
-
Insect cell line (e.g., Drosophila S2 or Sf9)
-
Expression vector for the JH receptor components (Met and Tai)
-
Luciferase reporter plasmid with a JH response element (JHRE) upstream of the luciferase gene (e.g., firefly luciferase)
-
A control plasmid for normalization (e.g., Renilla luciferase driven by a constitutive promoter)
-
Transfection reagent suitable for insect cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well white, flat-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density appropriate for transfection according to the manufacturer's protocol for the chosen transfection reagent.
-
Prepare the transfection mix containing the Met and Tai expression vectors, the JHRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection mix to the cells and incubate at 27°C for 24 hours.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Use a concentration range from picomolar to micromolar to obtain a full dose-response curve. Include a vehicle (DMSO) control.
-
Incubate the plate for an additional 24-48 hours at 27°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
-
References
Standard Operating Procedures for Fenoxycarb Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb is a carbamate insecticide that functions as an insect growth regulator (IGR). Its primary mode of action is mimicking the activity of juvenile hormone (JH), a critical hormone that regulates insect development, metamorphosis, and reproduction.[1][2][3] Unlike neurotoxic insecticides, this compound disrupts the normal life cycle of target pests by preventing larvae from molting into adults, leading to mortality or reproductive failure.[1][2] These application notes provide detailed standard operating procedures (SOPs) for conducting bioassays to evaluate the efficacy of this compound against various insect species. The protocols outlined below are essential for determining lethal and sub-lethal concentrations, assessing potential resistance, and understanding the compound's biological effects.
Mode of Action: Juvenile Hormone Mimicry
This compound acts as a juvenile hormone agonist. In a healthy insect larva, a decrease in the titer of juvenile hormone is necessary to trigger metamorphosis into the pupal and adult stages. This compound artificially maintains a high level of JH activity, which inhibits this developmental progression. The this compound molecule binds to the juvenile hormone receptor, a protein known as Methoprene-tolerant (Met). This binding event activates the JH signaling pathway, leading to the continued expression of juvenile-specific genes and the suppression of metamorphic genes. Consequently, the insect larva is unable to pupate and eventually dies.
Juvenile Hormone Signaling Pathway
Caption: Simplified signaling pathway of this compound as a juvenile hormone agonist.
Experimental Protocols
Three common bioassay methods for evaluating the efficacy of this compound are detailed below: Topical Application, Diet Incorporation, and Larval Dip Assay. The choice of method will depend on the target insect species, its life stage, and the specific research question.
General Bioassay Workflow
Caption: General experimental workflow for this compound bioassays.
Protocol 1: Topical Application Bioassay
This method is precise for determining the dose-response relationship as a known amount of insecticide is applied directly to each insect.
Materials:
-
This compound (technical grade)
-
Acetone or another appropriate solvent
-
Micropipette or repeating dispenser
-
CO2 for anesthetizing insects
-
Petri dishes
-
Fine-tipped paintbrush or forceps
-
Ventilated holding containers
-
Synchronized age insect larvae or adults
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions to obtain a range of at least 5-7 concentrations that are expected to cause between 10% and 90% mortality.
-
Include a solvent-only control.
-
-
Insect Handling:
-
Anesthetize a batch of insects using a gentle stream of CO2.
-
Place the anesthetized insects in a chilled petri dish to maintain immobilization.
-
-
Application:
-
Using a micropipette, apply a small, consistent volume (e.g., 0.2-1.0 µL) of a this compound dilution to the dorsal thorax of each insect.
-
Treat a minimum of 20-30 insects per concentration.
-
Treat a control group with the solvent alone.
-
-
Incubation and Observation:
-
Place the treated insects in clean, ventilated containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, and a specific photoperiod).
-
Assess mortality and any developmental abnormalities (e.g., failure to pupate, malformed pupae or adults) at 24, 48, and 72-hour intervals, and continue observations through the expected emergence period.
-
Protocol 2: Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet and simulates exposure through feeding.
Materials:
-
This compound
-
Solvent (e.g., acetone or ethanol)
-
Artificial diet specific to the test insect
-
Multi-well bioassay trays or small containers
-
Fine-tipped paintbrush
Procedure:
-
Preparation of Treated Diet:
-
Prepare serial dilutions of this compound in a solvent.
-
Add a precise volume of each dilution to a known amount of the artificial diet while it is still liquid and has cooled to a temperature that will not degrade the insecticide. Mix thoroughly.
-
Prepare a control diet by adding only the solvent.
-
-
Assay Setup:
-
Dispense the treated and control diets into the wells of the bioassay trays (e.g., 1 mL per well).
-
Allow the diet to solidify.
-
-
Insect Infestation:
-
Place one larva of a specific instar (e.g., 2nd or 3rd) into each well using a fine-tipped paintbrush.
-
Use at least 24-30 larvae per concentration.
-
Seal the trays with a ventilated lid.
-
-
Incubation and Data Collection:
-
Incubate the trays under controlled environmental conditions.
-
Record mortality and larval weight after a set period (e.g., 7 days).
-
Continue to observe for effects on pupation and adult emergence.
-
Protocol 3: Larval Dip Bioassay
This method is commonly used for aquatic insects like mosquito larvae or for terrestrial larvae where full-body exposure is desired.
Materials:
-
This compound
-
Solvent (e.g., ethanol or DMSO)
-
Beakers or disposable cups
-
Small mesh strainers or nets
-
Dechlorinated or distilled water
-
Synchronized age insect larvae
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a water-miscible solvent like ethanol or DMSO.
-
Create a series of test concentrations by diluting the stock solution in water. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all treatments, including a solvent-only control.
-
-
Exposure:
-
Place a known number of larvae (e.g., 20-25) into a beaker containing a specific volume of a test solution (e.g., 100 mL).
-
Ensure larvae are fully submerged. The duration of the dip can vary depending on the protocol, but a continuous exposure of 24 hours is common.
-
-
Post-Exposure and Observation:
-
After the exposure period, transfer the larvae to clean containers with untreated water and food.
-
Maintain the larvae under controlled conditions.
-
Record mortality at 24, 48, and 72 hours.
-
Monitor surviving larvae for successful pupation and adult emergence.
-
Data Presentation and Analysis
Quantitative data from this compound bioassays should be recorded systematically. The primary goal is often to determine the concentration or dose that causes a specific effect in a certain percentage of the population, such as the LC50 (Lethal Concentration 50%) or EC50 (Effective Concentration 50%).
Table 1: Example Data Collection for a Topical Application Bioassay
| Concentration (µ g/insect ) | No. of Insects Treated | No. Dead (48h) | % Mortality | No. Failed to Pupate | % Developmental Inhibition |
| Control (Solvent) | 30 | 1 | 3.3 | 0 | 0.0 |
| 0.01 | 30 | 4 | 13.3 | 3 | 10.0 |
| 0.05 | 30 | 12 | 40.0 | 10 | 33.3 |
| 0.10 | 30 | 18 | 60.0 | 16 | 53.3 |
| 0.50 | 30 | 27 | 90.0 | 26 | 86.7 |
| 1.00 | 30 | 30 | 100.0 | 30 | 100.0 |
Mortality in control groups should ideally be less than 10%. If it is higher, the data may need to be corrected using Abbott's formula.
Data Analysis
The relationship between the dose or concentration of this compound and the response of the insect population is typically analyzed using probit analysis . This statistical method transforms the sigmoidal dose-response curve into a straight line, which allows for the calculation of LC/EC values and their confidence limits.
Table 2: Summary of Probit Analysis Results
| Parameter | Value | 95% Confidence Interval | Chi-Square (χ²) | P-value |
| LC50 (µ g/insect ) | 0.075 | 0.062 - 0.091 | 2.15 | 0.54 |
| LC90 (µ g/insect ) | 0.48 | 0.39 - 0.62 | ||
| Slope ± SE | 1.8 ± 0.25 |
A non-significant P-value (>0.05) for the Chi-square goodness-of-fit test indicates that the probit model is a good fit for the data.
Conclusion
References
Fenoxycarb: A Versatile Tool for Probing Insect Developmental Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fenoxycarb, a carbamate insecticide, serves as a potent and specific juvenile hormone analog (JHA), making it an invaluable research tool in the field of insect developmental biology. Its ability to mimic the action of juvenile hormone (JH) allows for the targeted disruption of key developmental processes, primarily metamorphosis and reproduction. By binding to the juvenile hormone receptor, Methoprene-tolerant (Met), this compound effectively prevents the decline in JH titer necessary for the transition from larval to pupal and adult stages, leading to a range of observable and quantifiable developmental abnormalities.[1][2][3][4] These characteristics enable researchers to dissect the intricate signaling pathways governing insect development, investigate the molecular basis of metamorphosis, and explore novel strategies for insect pest management.
Quantitative Effects of this compound on Insect Development
The following tables summarize the quantitative effects of this compound on various insect species, providing a comparative overview of its biological activity.
Table 1: Lethal and Sublethal Concentrations of this compound
| Insect Species | Larval Instar | Exposure Time | LC10 (mg/L) | LC25 (mg/L) | LC50 (mg/L) | Reference |
| Plutella xylostella | 3rd | 96 h | 21.58 | 43.25 | 93.92 | [5] |
| Phenacoccus solenopsis | 1st | 3 days | 0.17 (ppm) | - | 10.02 (ppm) | |
| Phenacoccus solenopsis | 1st | 7 days | 0.08 (ppm) | - | 0.39 (ppm) |
Table 2: Effects of this compound on Developmental Duration
| Insect Species | Developmental Stage | This compound Concentration | Developmental Delay (days) | Reference |
| Chrysoperla rufilabris | Egg to Adult | 0.1 - 10.0 mg/L | 3.2 - 4.6 | |
| Chrysoperla rufilabris | 1st Instar to Adult | 0.1 - 10.0 mg/L | 2.3 - 3.0 | |
| Chrysoperla rufilabris | 2nd Instar to Adult | 0.1 - 10.0 mg/L | 2.1 - 2.8 | |
| Chrysoperla rufilabris | 3rd Instar to Adult | 0.1 - 10.0 mg/L | 4.6 - 7.5 | |
| Plutella xylostella | Embryonic | 21.58 mg/L (LC10) | 2.88 | |
| Plutella xylostella | Embryonic | 43.25 mg/L (LC25) | 3.21 |
Table 3: Impact of this compound on Insect Reproduction
| Insect Species | Parameter | This compound Concentration | Effect | Reference |
| Plutella xylostella | Fecundity (eggs/female) | 21.58 mg/L (LC10) | Reduction from 169.40 (control) to 71.06 | |
| Plutella xylostella | Fecundity (eggs/female) | 43.25 mg/L (LC25) | Reduction from 169.40 (control) to 40.60 | |
| Spodoptera mauritia | Fecundity (eggs/female) | LD10 | Reduction from 720 (control) to 589 | |
| Spodoptera mauritia | Fecundity (eggs/female) | LD25 | Reduction from 720 (control) to 361 | |
| Bactrocera zonata | Fecundity Reduction (%) | Not specified | ~34.8% | |
| Bactrocera zonata | Hatchability Reduction (%) | Not specified | ~67.3% |
Key Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways affected by this compound and the experimental procedures for its use is crucial for understanding its application as a research tool.
References
- 1. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. entu.cas.cz [entu.cas.cz]
- 3. piat.org.nz [piat.org.nz]
- 4. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sublethal Effects of this compound on the Plutella xylostella (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
Formulations of Fenoxycarb: Application Notes and Protocols for Laboratory and Field Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb is a carbamate-based insect growth regulator (IGR) that acts as a juvenile hormone (JH) mimic. By acting as an agonist to the juvenile hormone receptor, this compound disrupts insect development, primarily by preventing metamorphosis and inhibiting reproduction[1][2]. This document provides detailed application notes and protocols for the preparation and use of various this compound formulations in both laboratory and field settings.
Data Presentation: Efficacy of this compound Formulations
The following tables summarize the quantitative data on the lethal concentrations and sublethal effects of this compound on various insect species. It is important to note that the data presented is synthesized from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Insect Species | Formulation | LC50 | Exposure Time | Reference |
| Plutella xylostella (Diamondback Moth) | Not Specified | 93.92 µg/mL | 96 hours | [3] |
| Culex quinquefasciatus (Southern House Mosquito) | Not Specified | High Activity | Not Specified | [4] |
| Culex tarsalis | 5% Attaclay Granule | 0.1 lb/acre AI | 48 hours | [4] |
| Psorophora columbiae | EC and 1% Attaclay Granule | 0.01 lb/acre AI | Not Specified | |
| Aedes melanimon | EC and 1% Attaclay Granule | 0.01 lb/acre AI | Not Specified | |
| Daphnia magna | Not Specified | 0.5 mg a.s./L | Not Specified | |
| Oncorhynchus mykiss (Rainbow Trout) | Not Specified | 0.66-1.5 mg a.s./L | Not Specified | |
| Lepomis macrochirus (Bluegill) | Not Specified | 0.66-1.5 mg a.s./L | Not Specified | |
| Cyprinus carpio (Common Carp) | Not Specified | 0.66-1.5 mg a.s./L | Not Specified | |
| Ictalurus punctatus (Channel Catfish) | Not Specified | 0.66-1.5 mg a.s./L | Not Specified | |
| Cyprinodon variegatus (Sheepshead Minnow) | Not Specified | 0.66-1.5 mg a.s./L | Not Specified |
Signaling Pathway of this compound (Juvenile Hormone Mimic)
This compound, as a juvenile hormone analog, exerts its effects by binding to the Methoprene-tolerant (Met) protein, a key component of the JH receptor complex. This binding initiates a signaling cascade that ultimately regulates the expression of genes involved in maintaining the larval state and preventing metamorphosis.
Experimental Protocols
I. Laboratory Formulations
For laboratory bioassays, it is often necessary to prepare formulations from technical grade this compound.
A. Stock Solution Preparation
-
Objective: To prepare a concentrated stock solution of this compound for serial dilutions.
-
Materials:
-
Technical grade this compound (95-99% purity)
-
Acetone or Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
-
Protocol:
-
Calculate the required weight of technical grade this compound to achieve the desired stock solution concentration, correcting for purity. For example, to prepare a 1% (10,000 ppm) stock solution in 10 mL of solvent:
-
Weight (mg) = Desired concentration (mg/mL) x Volume (mL) x (100 / % purity)
-
Weight (mg) = 10 mg/mL x 10 mL x (100 / 98) = 102.04 mg
-
-
Accurately weigh the calculated amount of technical grade this compound.
-
Dissolve the this compound in a small amount of the chosen solvent (acetone or DMSO) in a volumetric flask.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed, labeled glass container at 4°C.
-
B. Wettable Powder (WP) Formulation (25% a.i.) - Representative Protocol
-
Objective: To prepare a 25% wettable powder formulation for laboratory use.
-
Materials:
-
Technical grade this compound
-
Wetting agent (e.g., sodium lauryl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Inert carrier (e.g., kaolin clay, silica)
-
Mortar and pestle or ball mill
-
-
Protocol:
-
In a mortar or ball mill, combine the following components by weight:
-
25% Technical grade this compound
-
2-5% Wetting agent
-
3-7% Dispersing agent
-
63-70% Inert carrier
-
-
Grind the mixture to a fine, homogenous powder. The particle size should ideally be less than 40 µm.
-
Store the wettable powder in a dry, sealed container.
-
To use, suspend the desired amount of the WP in water with agitation.
-
C. Emulsifiable Concentrate (EC) Formulation (10% a.i.) - Representative Protocol
-
Objective: To prepare a 10% emulsifiable concentrate formulation for laboratory use.
-
Materials:
-
Technical grade this compound
-
Solvent (e.g., xylene, aromatic naphtha)
-
Emulsifier blend (anionic and non-ionic, e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)
-
Beaker and magnetic stirrer
-
-
Protocol:
-
Dissolve 10% (w/v) of technical grade this compound in the solvent.
-
Add 5-10% (v/v) of the emulsifier blend to the this compound solution.
-
Stir the mixture until a clear, homogenous solution is obtained.
-
Store the EC in a tightly sealed glass container.
-
To use, add the EC to water with agitation to form a stable emulsion.
-
II. Field Formulations
For field experiments, commercially available formulations are typically used. However, for small-scale trials, baits can be prepared.
A. Fire Ant Bait Formulation (1% a.i.)
-
Objective: To prepare a 1% this compound bait for fire ant control.
-
Materials:
-
Technical grade this compound
-
Soybean oil
-
Pregelatinized defatted corn grits (as a carrier)
-
Acetone (as a solvent for this compound)
-
Mixer
-
-
Protocol:
-
Dissolve the required amount of technical grade this compound in acetone to create a concentrated solution.
-
In a separate container, mix the soybean oil with the pregelatinized defatted corn grits.
-
Slowly add the this compound-acetone solution to the oil and corn grit mixture while continuously mixing to ensure even coating.
-
Allow the acetone to evaporate completely, leaving the this compound and soybean oil coated on the corn grits.
-
The final concentration of this compound in the bait should be 1% by weight.
-
Experimental Workflows
A. Laboratory Bioassay Workflow
The following diagram illustrates a typical workflow for conducting a laboratory bioassay to determine the efficacy of this compound formulations.
Protocol: Mosquito Larvicide Bioassay
-
Objective: To determine the lethal concentration (LC50) of a this compound formulation against mosquito larvae.
-
Materials:
-
This compound formulation (e.g., EC or WP)
-
Late 3rd or early 4th instar mosquito larvae
-
Beakers or cups (250 mL)
-
Dechlorinated water
-
Pipettes
-
Small amount of larval food
-
-
Protocol:
-
Prepare a series of this compound dilutions in dechlorinated water from a stock solution. A typical range for testing might be 0.001, 0.01, 0.1, 1, and 10 ppm, plus a control with no this compound.
-
Add 100 mL of each dilution to four replicate beakers.
-
Introduce 25 larvae into each beaker.
-
Add a small amount of larval food to each beaker.
-
Maintain the beakers at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark cycle.
-
Record larval mortality at 24 and 48 hours post-treatment.
-
Calculate the LC50 value using probit analysis.
-
B. Field Trial Workflow
The following diagram outlines the key steps in conducting a field trial to evaluate the effectiveness of a this compound formulation.
Protocol: Fire Ant Bait Application in Turfgrass
-
Objective: To evaluate the efficacy of a this compound bait formulation for controlling red imported fire ants in a turfgrass environment.
-
Materials:
-
1% this compound bait
-
Hand-held spreader or individual mound application scoop
-
Flags or markers for plots
-
-
Protocol:
-
Establish replicate plots in an area with active fire ant mounds. Include untreated control plots.
-
Broadcast Application: Use a calibrated hand-held spreader to apply the bait uniformly across the plot at a rate of 1 to 1.5 lbs per acre.
-
Individual Mound Treatment: Apply 1 to 3 level tablespoons of bait in a 3-4 foot diameter circle around each mound. Do not disturb the mound.
-
Apply the bait when ants are actively foraging, typically when the soil temperature is above 60°F.
-
Evaluate the efficacy by assessing the decline in the number of active mounds in the treated plots compared to the control plots at weekly or bi-weekly intervals for up to 12 weeks.
-
Protocol: Foliar Spray for Codling Moth in Apple Orchards
-
Objective: To control codling moth populations in an apple orchard using a this compound spray.
-
Materials:
-
Commercial this compound formulation (e.g., 25% WP or 10% EC)
-
Airblast sprayer or handgun sprayer
-
Pheromone traps for monitoring codling moth flight
-
-
Protocol:
-
Monitor adult codling moth populations using pheromone traps to determine the biofix (the date of the first sustained moth capture).
-
Time the first application of this compound based on degree-day accumulations after the biofix. A common timing is between 200-250 degree-days (base 50°F).
-
Prepare the spray solution according to the product label instructions.
-
Apply the spray to the apple trees, ensuring thorough coverage of foliage and fruit.
-
A second application may be necessary depending on the residual activity of the product and the pest pressure.
-
Evaluate efficacy by monitoring fruit damage and larval infestations in treated versus untreated control trees.
-
References
Application Notes: Quantification of Fenoxycarb in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust method for the quantification of fenoxycarb in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a carbamate insecticide, acts as an insect growth regulator by mimicking juvenile hormone.[1] Due to its potential for human exposure and classification as a possible endocrine disruptor, monitoring its levels in biological matrices is of significant interest to researchers in toxicology and drug development.[2] The presented protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, exposure monitoring, and toxicological assessments.
Introduction
This compound is a non-neurotoxic carbamate insecticide that functions by disrupting the endocrine system of insects, specifically by mimicking the action of juvenile hormones, which regulate metamorphosis and reproduction.[1] While it exhibits low acute toxicity to mammals, concerns exist regarding its potential as an endocrine-disrupting chemical (EDC) in vertebrates.[2] EDCs can interfere with endogenous hormone signaling pathways, potentially leading to adverse health effects. Accurate and sensitive quantification of this compound in biological samples is crucial for assessing human exposure and understanding its toxicological profile.
LC-MS/MS has become the gold standard for the bioanalysis of xenobiotics due to its high selectivity, sensitivity, and wide dynamic range.[3] This application note details a complete workflow for this compound analysis in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., this compound-d5
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
A Waters ACQUITY UPLC H-Class system or equivalent was used for chromatographic separation.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source was used for detection.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 1.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions were optimized for the quantification and confirmation of this compound and a potential internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 302.1 | 88.0 | 0.05 | 28 | 20 |
| This compound (Qualifier) | 302.1 | 116.1 | 0.05 | 28 | 11 |
| This compound-d5 (IS) | 307.1 | 93.0 | 0.05 | 28 | 20 |
Note: The parameters for the internal standard should be empirically determined.
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Table 1: Representative Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement observed |
Experimental Workflow and Signaling Pathway
The overall experimental process from sample collection to data analysis is depicted in the workflow diagram below.
References
Establishing Dose-Response Curves for Fenoxycarb in Specific Insects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb is a carbamate insecticide that acts as an insect growth regulator (IGR).[1] It functions as a juvenile hormone (JH) mimic, disrupting the normal development and metamorphosis of insects.[1] Specifically, it exhibits strong juvenile hormone activity, which inhibits the transformation to the adult stage, interferes with the molting of early instar larvae, and can have ovicidal and delayed larvicidal effects.[1] Understanding the dose-response relationship of this compound in various insect species is crucial for effective pest management strategies, resistance monitoring, and the development of new insect control agents.
These application notes provide detailed protocols for establishing dose-response curves for this compound in specific insect species through common bioassay methods. The accompanying data tables summarize lethal concentration (LC) and lethal dose (LD) values from various studies to serve as a reference.
Data Presentation: Dose-Response of this compound in Various Insect Species
The following tables summarize the lethal and sublethal concentrations of this compound for several insect species as reported in the literature. These values are essential for establishing baseline susceptibility and for comparison in resistance monitoring programs.
Table 1: Lethal Concentrations (LC) of this compound for Various Insect Species
| Insect Species | Life Stage | Bioassay Method | LC10 (mg/L) | LC25 (mg/L) | LC50 (mg/L) | 95% Confidence Interval | Slope ± SE | Reference |
| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 21.58 | 43.25 | 93.62 | 74.85–115.65 | 2.01 ± 0.39 | [2][3] |
| Helicoverpa armigera (Cotton Bollworm) | Larvae | Artificial Diet | 3.42 | 5.53 | 9.2 | - | - | |
| Rainbow Trout (Oncorhynchus mykiss) | - | - | - | - | 1.6 | - | - | |
| Bluegill (Lepomis macrochirus) | - | - | - | - | 1.86 | - | - | |
| Carp (Cyprinus carpio) | - | - | - | - | 10.3 | - | - |
Table 2: Lethal Doses (LD) of this compound for Various Animal Species
| Species | Bioassay Method | LD50 | Reference |
| Rat (Rattus norvegicus) | Oral | > 16,800 mg/kg | |
| Rat (Rattus norvegicus) | Dermal | > 5,000 mg/kg | |
| Mallard Duck (Anas platyrhynchos) | Oral | > 3,000 mg/kg | |
| Bobwhite Quail (Colinus virginianus) | Oral | > 7,000 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for common insecticide bioassays that can be adapted for establishing dose-response curves for this compound.
Protocol 1: Topical Application Bioassay
This method is used to determine the toxicity of an insecticide upon direct contact with the insect's cuticle.
Materials:
-
Technical grade this compound
-
Acetone or another suitable solvent
-
Microsyringe or microapplicator
-
CO2 or cold plate for anesthesia
-
Petri dishes or holding vials
-
Insect rearing cages
-
Appropriate insect diet
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1-10 mg/mL).
-
Perform serial dilutions of the stock solution to create a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
A control group should be treated with the solvent (acetone) only.
-
-
Insect Handling and Application:
-
Select healthy, uniform-sized insects of the desired life stage (e.g., third-instar larvae or adults).
-
Anesthetize the insects using CO2 or by placing them on a cold plate.
-
Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.
-
-
Incubation and Observation:
-
Place the treated insects individually into clean petri dishes or vials containing a suitable food source.
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
-
Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit analysis on the mortality data to calculate the LD50 value, 95% confidence intervals, and the slope of the dose-response curve.
-
Protocol 2: Dietary Exposure Bioassay
This method assesses the toxicity of an insecticide when ingested by the insect.
Materials:
-
Technical grade this compound
-
Acetone or another suitable solvent
-
Artificial diet appropriate for the insect species
-
Rearing containers or multi-well plates
-
Fine paintbrush
-
Blender or homogenizer
Procedure:
-
Preparation of Treated Diet:
-
Prepare a stock solution of this compound in acetone.
-
Prepare the artificial diet according to the standard procedure for the target insect species.
-
While the diet is cooling but still liquid, add the appropriate volume of the this compound stock solution or its dilutions to achieve the desired final concentrations in the diet.
-
Thoroughly mix the diet to ensure even distribution of the insecticide.
-
Pour the treated diet into rearing containers or multi-well plates and allow it to solidify.
-
A control diet should be prepared by adding only the solvent to the diet mixture.
-
-
Insect Infestation:
-
Place one larva of a specific instar (e.g., neonate or third instar) into each container or well with the treated diet using a fine paintbrush.
-
-
Incubation and Observation:
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at regular intervals (e.g., daily for 7 days or until pupation).
-
Sublethal effects such as delayed development, reduced pupal weight, or deformities can also be recorded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LC50 value, 95% confidence intervals, and the slope of the concentration-response curve.
-
Visualizations
Juvenile Hormone Signaling Pathway
This compound acts as an agonist of the juvenile hormone receptor, Methoprene-tolerant (Met). Upon binding, Met forms a heterodimer with its partner, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC). This complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, activating their transcription. A key downstream target is the transcription factor Krüppel homolog 1 (Kr-h1), which mediates the anti-metamorphic effects of JH.
Experimental Workflow for Dose-Response Bioassay
The following diagram illustrates the general workflow for conducting a dose-response bioassay to determine the toxicity of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Krüppel homolog 1, an early juvenile hormone-response gene downstream of Methoprene-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Assessing Sublethal Effects of Fenoxycarb on Insect Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb is a carbamate insecticide that acts as a juvenile hormone mimic, disrupting the normal development and reproduction of insects.[1][2][3] Beyond its lethal effects, sublethal exposure to this compound can induce significant alterations in insect behavior, impacting their fitness and population dynamics.[4][5] These behavioral changes can include impaired locomotion, altered foraging patterns, reduced mating success, and changes in oviposition. Understanding these sublethal effects is crucial for a comprehensive risk assessment and for the development of more targeted and sustainable pest management strategies.
These application notes provide detailed protocols for assessing the sublethal effects of this compound on key insect behaviors. The methodologies are designed to be adaptable for various insect species and research objectives.
Data Presentation: Quantitative Sublethal Effects of this compound
The following tables summarize quantitative data on the sublethal effects of this compound from published studies. This data primarily focuses on the diamondback moth, Plutella xylostella, as a model organism. Further research is needed to quantify these effects across a broader range of insect species.
Table 1: Sublethal Effects of this compound on Plutella xylostella Fecundity and Pupal Weight
| Parameter | Control Group | LC10 (21.58 mg/liter) | LC25 (43.25 mg/liter) |
| Fecundity (eggs/female) | 169.40 | 71.06 | 40.60 |
| Pupal Weight (mg) | Data not specified | Significantly reduced | Significantly reduced |
Table 2: Sublethal Effects of this compound on Plutella xylostella Oviposition Period (Parent Generation)
| Parameter | Control Group | LC10 (21.58 mg/liter) | LC25 (43.25 mg/liter) |
| Pre-oviposition Period (days) | Not specified | Extended | Extended |
| Oviposition Period (days) | Not specified | Decreased | Decreased |
| Post-oviposition Period (days) | No significant effect | No significant effect | No significant effect |
Experimental Protocols
Locomotor Activity Assay
This protocol details a method for assessing the impact of sublethal this compound exposure on the general locomotor activity of insects using video tracking software.
Objective: To quantify changes in movement patterns, such as distance moved, velocity, and time spent immobile, in insects exposed to sublethal doses of this compound.
Materials:
-
Test insects
-
This compound solution at desired sublethal concentrations (e.g., LC10, LC25)
-
Control solution (e.g., water with a solvent control if necessary)
-
Arenas for observation (e.g., Petri dishes, small chambers)
-
Video recording equipment (camera with sufficient resolution and frame rate)
-
Lighting with consistent and even illumination
-
Video tracking software (e.g., BugTracker, EasyFlyTracker, or commercial options like EthoVision XT)
-
Computer for data analysis
Procedure:
-
Insect Rearing and Exposure:
-
Rear insects under controlled laboratory conditions (temperature, humidity, photoperiod).
-
Expose a cohort of insects to a sublethal concentration of this compound through an appropriate route (e.g., topical application, treated diet). A control group should be exposed to the control solution.
-
Allow a post-exposure period for the effects to manifest, if necessary.
-
-
Experimental Setup:
-
Place individual insects into the observation arenas. The arenas should be clean and provide sufficient contrast between the insect and the background for effective tracking.
-
Position the video camera directly above the arenas to capture a top-down view. Ensure the entire arena is within the camera's field of view.
-
Set up the lighting to be diffuse and uniform to minimize shadows and reflections that could interfere with tracking.
-
-
Recording:
-
Allow the insects a brief acclimation period in the arenas before starting the recording.
-
Record the behavior of each insect for a predetermined duration (e.g., 10-30 minutes).
-
-
Video Analysis:
-
Import the video files into the tracking software.
-
Define the arenas and calibrate the software for size and distance measurements.
-
The software will track the movement of each insect, generating data on parameters such as:
-
Total distance moved
-
Average and maximum velocity
-
Time spent moving versus immobile
-
Turning angle and frequency
-
-
-
Data Analysis:
-
Export the data from the tracking software.
-
Statistically compare the locomotor parameters between the this compound-treated and control groups using appropriate tests (e.g., t-test, ANOVA).
-
Foraging Behavior Assay (Y-Maze Olfactometer)
This protocol describes the use of a Y-maze olfactometer to assess the effects of this compound on insect foraging behavior, specifically olfactory learning and memory.
Objective: To determine if sublethal exposure to this compound impairs an insect's ability to learn and remember the association between an odor and a food reward.
Materials:
-
Y-maze olfactometer
-
Airflow control system
-
Odor sources (e.g., food-related volatile compounds, plant extracts)
-
Reward (e.g., sucrose solution)
-
Test insects (exposed to this compound and control)
-
Video camera and recording software (optional, for detailed tracking)
Procedure:
-
Insect Preparation:
-
Expose insects to a sublethal dose of this compound as described in the locomotor assay.
-
Prior to the assay, starve the insects for a period appropriate for the species to ensure motivation for foraging.
-
-
Y-Maze Setup:
-
Clean the Y-maze thoroughly between trials to remove any residual odors.
-
Connect the airflow system to deliver a constant, clean air stream through both arms of the maze.
-
Introduce a specific odor into one arm of the maze (the conditioned stimulus, CS+) and a control odor (e.g., clean air or a neutral scent) into the other arm (CS-).
-
-
Training Phase:
-
Place a food reward (e.g., a small drop of sucrose solution) at the end of the arm with the specific odor (CS+).
-
Individually introduce an insect into the starting arm of the Y-maze.
-
Allow the insect to explore the maze and find the reward. Record the arm it chooses first.
-
Repeat the training for a set number of trials.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour, 24 hours), place the insect back into the Y-maze.
-
In this phase, both arms are clean, but the odors (CS+ and CS-) are still presented. There is no food reward.
-
Record which arm the insect enters first. A correct choice is entering the arm that previously contained the reward (associated with CS+).
-
-
Data Analysis:
-
Calculate the percentage of correct choices for both the this compound-treated and control groups.
-
Use a chi-square test or a similar statistical test to determine if there is a significant difference in learning and memory performance between the two groups.
-
Mating Behavior Assay
This protocol outlines a method to observe and quantify the effects of sublethal this compound exposure on insect mating success and courtship behaviors.
Objective: To assess whether this compound affects mating frequency, courtship rituals, and overall reproductive success.
Materials:
-
Test insects (males and females), with some exposed to this compound and others to a control solution.
-
Mating arenas (e.g., Petri dishes, small cages).
-
Video recording equipment.
-
Microscope for sperm viability analysis (optional).
Procedure:
-
Insect Exposure:
-
Expose either males, females, or both sexes to a sublethal concentration of this compound.
-
-
Mating Trials:
-
Place a male and a female (e.g., treated female with untreated male, untreated female with treated male, both treated, or both untreated as a control) into a mating arena.
-
Record the following behavioral parameters for a set observation period:
-
Time to initiation of courtship
-
Duration of courtship behaviors (e.g., wing fanning, pheromone release)
-
Latency to copulation
-
Duration of copulation
-
Mating success (whether copulation occurred)
-
-
-
Post-Mating Analysis (Optional):
-
After mating, females can be isolated to assess fecundity (number of eggs laid) and fertility (percentage of eggs hatched).
-
Males can be dissected to assess sperm viability.
-
-
Data Analysis:
-
Compare the frequencies of mating success between the different treatment groups using a chi-square test.
-
Analyze differences in the duration and latency of various mating behaviors using t-tests or ANOVA.
-
Oviposition Site Preference Assay
This protocol is designed to evaluate how sublethal this compound exposure influences an insect's choice of where to lay its eggs.
Objective: To determine if this compound alters the oviposition preferences of female insects.
Materials:
-
Gravid female insects (exposed to this compound and control).
-
Oviposition chambers or cages.
-
A choice of two or more oviposition substrates (e.g., different host plants, artificial substrates with different textures or chemical cues).
Procedure:
-
Insect Exposure:
-
Expose gravid female insects to a sublethal dose of this compound.
-
-
Choice Test:
-
Place the different oviposition substrates into the oviposition chamber.
-
Introduce a single gravid female into the chamber.
-
Allow the female to oviposit for a specific period (e.g., 24-48 hours).
-
-
No-Choice Test (Optional):
-
To assess acceptance of a less preferred substrate, provide only one type of substrate to the female.
-
-
Data Collection:
-
After the oviposition period, count the number of eggs laid on each substrate.
-
-
Data Analysis:
-
For the choice test, use a chi-square test to determine if there is a significant preference for one substrate over another in both the treated and control groups.
-
Compare the oviposition choices of the this compound-treated females to the control females to see if the treatment altered their preference.
-
Visualizations
Juvenile Hormone Signaling Pathway and this compound's Mode of Action
This compound acts as an agonist to the juvenile hormone receptor, which is a complex of the proteins Methoprene-tolerant (Met) and Taiman (Tai). By binding to Met, this compound mimics the action of juvenile hormone, leading to the inappropriate activation of genes that maintain the larval state and prevent metamorphosis.
Caption: Simplified Juvenile Hormone signaling pathway and the agonistic action of this compound.
Experimental Workflow for Assessing Sublethal Effects
The following diagram outlines a logical workflow for a comprehensive assessment of the sublethal behavioral effects of this compound.
Caption: Experimental workflow for evaluating the sublethal behavioral effects of this compound.
References
- 1. naro.affrc.go.jp [naro.affrc.go.jp]
- 2. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. entu.cas.cz [entu.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. Sublethal Effects of this compound on the Plutella xylostella (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Fenoxycarb for Juvenile Hormone Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxycarb, a carbamate-based insect growth regulator, serves as a potent analog of juvenile hormone (JH), a critical sesquiterpenoid hormone that governs insect development, metamorphosis, and reproduction.[1][2][3] By mimicking the action of JH, this compound acts as an agonist for the juvenile hormone receptor, a heterodimer composed of Methoprene-tolerant (Met) and Steroid Receptor Coactivator (SRC), also known as Taiman (Tai).[4][5] This interaction triggers a downstream signaling cascade that ultimately represses metamorphic changes and maintains the larval state. These properties make this compound an invaluable tool for researchers studying insect endocrinology, developmental biology, and for professionals in the development of novel insecticides.
These application notes provide a comprehensive overview of the use of this compound in studying JH signaling pathways, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate experimental design and interpretation.
Data Presentation
Table 1: Lethal and Sublethal Effects of this compound on Various Insect Species
| Insect Species | Developmental Stage | Parameter | Value | Reference |
| Plutella xylostella | 3rd Instar Larvae | LC10 | 21.58 mg/L | |
| LC25 | 43.25 mg/L | |||
| LC50 | 93.92 mg/L | |||
| Spodoptera littoralis | 2nd Instar Larvae | LC50 | 25.943 ppm | |
| 4th Instar Larvae | LC50 | 59.914 ppm | ||
| Riptortus pedestris | Eggs (Day 0) | LC50 | 1.6 mM |
Table 2: Effects of this compound on Fecundity and Development
| Insect Species | Treatment | Effect | Quantitative Data | Reference |
| Plutella xylostella | Sublethal concentrations (LC10, LC25) on 3rd instar larvae | Reduced fecundity in parent generation | LC10: 71.06 eggs/female, LC25: 40.60 eggs/female (Control: 169.40 eggs/female) | |
| Extended embryonic development in offspring | LC10: 2.88 days, LC25: 3.21 days | |||
| Helicoverpa armigera | Sublethal doses | Significantly decreased fecundity and fertility | Not specified |
Table 3: Influence of this compound on Gene Expression in the JH Signaling Pathway
| Insect Species/Cell Line | Gene | This compound Treatment | Effect on Expression | Reference |
| Bombyx mori | Krüppel-homolog 1 (Kr-h1) | Not specified | Induction | |
| Broad-Complex (BR-C) | Not specified | Repression (indirectly, via Kr-h1) | ||
| Ecdysone Receptor B1 (EcR-B1) | Topical application to 5th instar larvae | Delayed upregulation | ||
| Drosophila S2 cells | Luciferase reporter with JH-response elements | Not specified | Activation of Gce-dependent transcription (over 100-fold more potent than JH I) |
Signaling Pathways and Experimental Workflows
Juvenile Hormone Signaling Pathway
Juvenile hormone, or its analog this compound, initiates a signaling cascade by binding to the intracellular receptor complex formed by Met and SRC. This activated complex then translocates to the nucleus where it binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. A key early-response gene is Krüppel-homolog 1 (Kr-h1), which in turn acts as a transcriptional repressor of pro-metamorphic genes like Broad-Complex (BR-C). The JH pathway often acts antagonistically to the ecdysone signaling pathway, which promotes metamorphosis.
Caption: Simplified Juvenile Hormone Signaling Pathway activated by JH or this compound.
General Experimental Workflow
The following workflow outlines a typical series of experiments to investigate the effects of this compound on JH signaling.
Caption: Experimental workflow for studying JH signaling using this compound.
Experimental Protocols
Protocol 1: In Vitro Luciferase Reporter Assay for JH Agonist Activity
This protocol is adapted from a high-throughput screening system using a Bombyx mori cell line (BmN_JF&AR) stably transfected with a JH-response element (JHRE) driving a luciferase reporter gene.
Objective: To quantify the juvenile hormone agonist activity of this compound.
Materials:
-
BmN_JF&AR cells
-
Insect cell culture medium (e.g., IPL-41 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Juvenile Hormone I (JH I) as a positive control (e.g., 1 mM in DMSO)
-
DMSO as a negative control
-
384-well white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture BmN_JF&AR cells at 25°C.
-
Seed 5 x 104 cells per well in 10 µL of culture medium into a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., ranging from 0.05 µM to 5 µM). The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Prepare positive controls (e.g., 10 nM JH I) and negative controls (DMSO only).
-
Add 10 µL of the diluted compounds or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate at 25°C for 20-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the Activation Rate (AR) using the following formula: AR (%) = 100 × ( [Sample Luminescence] - [Mean Negative Control Luminescence] ) / ( [Mean Positive Control Luminescence] - [Mean Negative Control Luminescence] )
-
Plot the AR against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: In Vivo Topical Application of this compound
This protocol describes the topical application of this compound to insect larvae to study its effects on metamorphosis. This method is commonly used for species like Bombyx mori and Plutella xylostella.
Objective: To assess the in vivo effects of this compound on insect development and metamorphosis.
Materials:
-
Late-instar insect larvae (e.g., freshly molted 5th instar Bombyx mori)
-
This compound stock solution (e.g., 1 mg/mL in acetone)
-
Acetone (or other suitable solvent) as a control
-
Micropipette or micro-applicator
-
Petri dishes with artificial diet or host plant leaves
-
Incubator set to appropriate environmental conditions for the insect species.
Procedure:
-
Preparation of Doses:
-
Prepare serial dilutions of the this compound stock solution in acetone to achieve the desired doses (e.g., 1 ng, 10 ng, 100 ng per larva).
-
-
Application:
-
Immobilize a larva (e.g., by chilling on ice for a few minutes).
-
Using a micropipette, apply a small volume (e.g., 1 µL) of the this compound solution or acetone control to the dorsal side of the thorax.
-
-
Rearing and Observation:
-
Place the treated larvae individually in petri dishes with a food source.
-
Maintain the larvae in an incubator under controlled conditions (e.g., 25°C, 12:12 L:D photoperiod).
-
Observe the larvae daily for developmental changes, such as delayed spinning, prolonged larval duration, failure to pupate, or morphological abnormalities.
-
-
Data Collection:
-
Record the time to pupation and adult emergence.
-
Note any morphological defects in pupae and adults.
-
Calculate the percentage of larvae showing developmental arrest at different doses.
-
Protocol 3: RT-qPCR Analysis of JH Target Gene Expression
This protocol outlines the steps to quantify the expression of JH target genes, such as Kr-h1, and genes from interacting pathways, like EcR-B1, following this compound treatment.
Objective: To measure changes in the transcript levels of JH-responsive genes in response to this compound.
Materials:
-
Insect tissues (from Protocol 2) or cultured cells (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (Kr-h1, BR-C, EcR-B1) and a reference gene (e.g., Actin, RPL32)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Homogenize insect tissues or lyse cultured cells and extract total RNA using a suitable kit, following the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and diluted cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the reference gene.
-
Compare the normalized expression levels in this compound-treated samples to the control samples.
-
Conclusion
This compound is a versatile and effective chemical tool for elucidating the intricacies of the juvenile hormone signaling pathway. Its stability and high potency as a JH agonist allow for robust and reproducible experimental outcomes in both in vitro and in vivo systems. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of insect development and for the development of next-generation insect control strategies.
References
- 1. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fenoxycarb stability and degradation in different solvent solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of fenoxycarb in various solvent solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
This compound is generally very stable to hydrolysis in aqueous solutions across a wide pH range. Slight hydrolysis may occur at elevated temperatures over extended periods. However, it is highly susceptible to photodegradation.[1][2]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
The two primary degradation pathways for this compound in aqueous environments are hydrolysis and photodegradation. While hydrolysis is a very slow process, photodegradation can be rapid, especially in the presence of sunlight.[1][2]
Q3: Which organic solvents are suitable for dissolving this compound?
This compound is highly soluble in most common organic solvents. Technical this compound is very soluble (up to 250 g/L) in acetone, chloroform, diethyl ether, ethyl acetate, methanol, and toluene. It is slightly soluble in hexane (5 g/L).[2] For biological assays, Dimethyl Sulfoxide (DMSO) is also a commonly used solvent.
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at low temperatures and protected from light. For instance, stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.
Q5: My this compound solution appears to be degrading unexpectedly. What are the potential causes?
Unexpected degradation of this compound in solution can be attributed to several factors:
-
Light Exposure: this compound is susceptible to photodegradation. Ensure your solutions are stored in amber vials or otherwise protected from light, especially UV radiation.
-
Elevated Temperature: Although generally stable, prolonged exposure to high temperatures can accelerate degradation.
-
Solvent Impurities: Peroxides or other reactive impurities in solvents can contribute to the degradation of dissolved compounds. Using high-purity, fresh solvents is recommended.
-
pH Extremes: While stable in a broad pH range in aqueous solutions, extreme pH values in mixed aqueous-organic solutions could potentially accelerate hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in biological assays | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a frozen stock for each experiment.2. Minimize the exposure of the working solution to light and elevated temperatures.3. If using DMSO, ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Precipitate formation in stock solution | Poor solubility at low temperatures or solvent evaporation. | 1. Warm the solution gently and vortex to redissolve the precipitate.2. Ensure vials are tightly sealed to prevent solvent evaporation.3. If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Appearance of unknown peaks in HPLC/GC analysis | Degradation of this compound. | 1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.2. Review the storage conditions of the analyzed sample.3. Consider the possibility of photodegradation if the sample was exposed to light.4. If using mass spectrometry, analyze the unknown peaks to identify potential degradation products. |
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent and environmental conditions. The following tables summarize available quantitative data.
Table 1: Hydrolytic Stability of this compound in Aqueous Buffer
| pH | Temperature (°C) | Half-life (t½) |
| 5 | 25 | 1406 days |
| 7 | 25 | 3136 days |
| 9 | 25 | 4101 days |
| 3, 7, 9 | 35 - 50 | Slight hydrolysis observed over 70 days |
Data compiled from existing environmental fate studies.
Table 2: Photodegradation of this compound in Aqueous Media
| Medium | Light Source | Half-life (t½) |
| Pure and Natural Water | Not specified | ~5 hours |
| Aqueous Buffer (pH 7) | Artificial Sunlight | 18-23 days |
Note the significant variation in reported photodegradation rates, which may be due to differences in light intensity and spectral distribution.
Table 3: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g/L) |
| Acetone | >250 |
| Chloroform | >250 |
| Diethyl ether | >250 |
| Ethyl acetate | >250 |
| Methanol | >250 |
| Toluene | >250 |
| Hexane | 5 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in an Organic Solvent
This protocol outlines a general method for assessing the stability of this compound in a specific organic solvent under controlled conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of analytical grade this compound.
-
Dissolve it in the desired high-purity organic solvent (e.g., methanol, acetonitrile, DMSO) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Transfer aliquots of the stock solution into amber glass vials to minimize light exposure.
-
For photostability studies, use clear glass vials and expose them to a controlled light source (e.g., a photostability chamber with a UV lamp).
-
Prepare a control sample stored at -20°C or -80°C in the dark.
-
-
Incubation:
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, under UV light).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics and calculate the half-life (t½) of this compound under the tested conditions.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution like ammonium acetate) is often effective. A starting point could be a gradient from 50% acetonitrile to 90% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 230 nm). A DAD can be used to scan for the appearance of degradation products with different spectral properties.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (separation of the parent drug from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Known degradation pathways of this compound in aqueous solutions.
Caption: A logical troubleshooting guide for inconsistent results.
References
Technical Support Center: Overcoming Fenoxycarb Solubility Issues for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Fenoxycarb solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carbamate insecticide that functions as an insect growth regulator.[1][2] Its primary mechanism of action is mimicking the activity of juvenile hormone (JH), which is crucial for regulating insect development, including molting and reproduction.[1] this compound binds to the juvenile hormone receptor, leading to disruptions in the insect life cycle.[1]
Q2: What are the main challenges when using this compound in in vitro assays?
A2: The primary challenge with this compound is its low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.[3] Additionally, the solvents used to dissolve this compound, such as DMSO, can exhibit cytotoxicity at higher concentrations, necessitating careful optimization of the final solvent concentration in the assay.
Q3: In which solvents is this compound soluble?
A3: this compound is poorly soluble in water but exhibits high solubility in a variety of organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for preparing stock solutions for in vitro studies. It is also highly soluble in solvents like acetone, chloroform, and ethyl acetate.
Q4: What is the recommended maximum concentration of DMSO in cell culture media?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the DMSO concentration at or below 0.1%. However, the tolerance to DMSO is cell-line specific, with some cell lines tolerating up to 1%. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the specific cell line being used.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to my aqueous cell culture medium.
-
Cause: This is likely due to this compound's low water solubility. The concentration of this compound in the final culture medium may be exceeding its solubility limit.
-
Solution:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in a suitable organic solvent like DMSO. This allows for the addition of a smaller volume of the stock solution to the culture medium, keeping the final solvent concentration low and reducing the chance of precipitation.
-
Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform serial dilutions in the culture medium.
-
Gentle Warming and Agitation: After adding the this compound stock solution to the medium, gentle warming to 37°C and swirling or vortexing can help in keeping the compound in solution.
-
Use of Solubilizing Agents: For certain applications, co-solvents or solubilizing agents might be considered, though their effects on the experimental system must be validated. One suggested formulation for in vivo use includes PEG300 and Tween 80, which could be adapted for in vitro use with careful validation.
-
Issue 2: I am observing high levels of cell death or altered cell morphology in my control group (vehicle control).
-
Cause: The organic solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at certain concentrations.
-
Solution:
-
Determine DMSO Toxicity Threshold: Conduct a dose-response experiment with varying concentrations of DMSO (e.g., 0.01%, 0.1%, 0.5%, 1%) on your specific cell line to determine the maximum non-toxic concentration.
-
Reduce Final DMSO Concentration: Adjust your stock solution concentration and dilution scheme to ensure the final DMSO concentration in your experiments is well below the determined toxic threshold, ideally ≤0.1%.
-
Minimize Incubation Time: If possible, reduce the duration of cell exposure to the solvent. However, this is dependent on the experimental design.
-
Consider Alternative Solvents: While less common for cell culture, ethanol or other organic solvents could be tested for their suitability and toxicity profile with your cell line.
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Cause: Inconsistent results can stem from incomplete dissolution of this compound in the stock solution or precipitation during the experiment.
-
Solution:
-
Ensure Complete Dissolution of Stock: Use sonication or gentle warming (e.g., 37°C water bath) to ensure this compound is fully dissolved in the stock solution before each use.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from the stock solution for each experiment to avoid potential degradation or precipitation over time.
-
Vortex Before Use: Always vortex the stock solution and working dilutions before adding them to the cell culture.
-
Visual Inspection: Before applying to cells, visually inspect the final culture medium containing this compound for any signs of precipitation. If precipitation is observed, the preparation method needs to be re-optimized.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 6.00 mg/L (at 20°C) | |
| DMSO | 8.33 mg/mL (with ultrasonic and warming); 60 mg/mL (with sonication) | |
| Ethanol | 510 g/L (at 25°C) | |
| Acetone | 770 g/L (at 25°C) | |
| Toluene | 630 g/L (at 25°C) | |
| n-Hexane | 5.3 g/L (at 25°C) | |
| Acetonitrile | 100 µg/mL (as a commercially available solution) |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Culture Condition | Recommended Max. DMSO Concentration | Key Considerations | Reference(s) |
| General Cell Lines | ≤ 0.1% | Ideal for minimizing solvent effects. | |
| Tolerant Cell Lines | Up to 1% | Requires validation for each specific cell line. | |
| Sensitive Cell Lines | < 0.1% | Some cell lines show toxicity at very low concentrations. | |
| Long-term Assays (>24h) | Lower end of the range (e.g., ≤ 0.1%) | Cytotoxicity can be time-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or sonicator
-
-
Procedure for 10 mM Stock Solution Preparation: a. Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 301.34 g/mol ). For example, for 1 mL of a 10 mM solution, weigh out 0.30134 mg of this compound. b. Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the solution vigorously for 1-2 minutes to aid dissolution. e. If the powder is not fully dissolved, use a water bath set to 37°C for 5-10 minutes or a sonicator for short bursts until the solution is clear. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Procedure for Preparing Working Dilutions: a. Thaw a single aliquot of the this compound stock solution. b. Vortex the stock solution briefly before use. c. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. d. Ensure that the final concentration of DMSO in the highest this compound treatment group does not exceed the predetermined non-toxic limit for your cell line (ideally ≤0.1%). e. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment group. f. Vortex the working dilutions gently before adding them to the cell culture plates.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism via the Juvenile Hormone pathway.
Caption: Inhibition of Brassinosteroid signaling by this compound in plants.
References
Technical Support Center: Optimizing Fenoxycarb Concentration for Effective Insect Growth Regulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the insect growth regulator, fenoxycarb.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a carbamate insecticide that acts as a juvenile hormone analog (JHA).[1][2] It mimics the action of natural juvenile hormone (JH) in insects, a key hormone that regulates metamorphosis, reproduction, and development.[3] By binding to the juvenile hormone receptor, this compound disrupts the normal developmental processes.[1][2] This interference prevents immature insects from successfully metamorphosing into adults, leading to mortality or the development of sterile adultoids.
Q2: At what life stage is this compound most effective?
A2: this compound is most effective against the larval stages of insects. Application during the larval instars disrupts the molting process and prevents the transition to the pupal and adult stages. It can also have ovicidal effects, preventing eggs from hatching. While it is generally not lethal to adult insects, it can negatively impact their reproductive capabilities.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve technical grade this compound in a suitable organic solvent, such as acetone. For example, to create a 1% stock solution, you would dissolve 200 mg of this compound in 20 ml of the chosen solvent. Ensure the this compound is completely dissolved before making serial dilutions to your desired experimental concentrations. Always refer to the manufacturer's instructions for specific solubility information.
Q4: What are some common solvents to use for dissolving this compound?
A4: this compound is soluble in most organic solvents. Acetone is a commonly used solvent for preparing stock solutions for bioassays. Other suitable solvents include ethanol, methanol, and toluene. It has low water solubility, so direct dissolution in water is not recommended for creating concentrated stock solutions.
Troubleshooting Guide
Q1: I am observing low mortality rates in my this compound-treated insects. What could be the issue?
A1: Low mortality rates can be attributed to several factors:
-
Incorrect Life Stage: Ensure you are treating the most susceptible life stage, which is typically the early larval instars.
-
Suboptimal Concentration: The concentration of this compound may be too low for the target insect species. Refer to the literature for effective concentration ranges and LC50 values for your specific insect (see Table 1).
-
Degradation of this compound: this compound can degrade under certain conditions. Ensure your stock solutions are stored properly and are not expired. While stable to hydrolysis, it can photodegrade.
-
Insect Resistance: The insect population you are working with may have developed resistance to this compound or other insecticides.
-
Application Method: The method of application may not be providing adequate exposure. For example, in a leaf-dip bioassay, ensure complete and uniform coverage of the leaf surface.
Q2: My experimental results are inconsistent across replicates. How can I improve consistency?
A2: Inconsistent results can be minimized by standardizing your experimental protocol:
-
Homogenous Insect Population: Use insects of the same age and developmental stage for all replicates.
-
Standardized Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod for all experimental units, as these factors can influence insect development and insecticide efficacy.
-
Precise Application: Ensure accurate and consistent application of the this compound solution. Use calibrated equipment for dilutions and applications.
-
Adequate Sample Size: Increasing the number of insects per replicate and the number of replicates can help to reduce the impact of individual variation.
Q3: I am concerned about the effects of the solvent on my insects. How can I account for this?
A3: It is crucial to include a solvent control in your experimental design. Treat a group of insects with the same concentration of the solvent (e.g., acetone) used in your this compound dilutions, but without the this compound. This will allow you to distinguish between the effects of the solvent and the effects of the active ingredient.
Data Presentation
Table 1: Reported LC50 Values of this compound for Various Insect Species
| Insect Species | Life Stage | Bioassay Method | LC50 Value | Exposure Time | Reference |
| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 93.92 mg/L | 96 hours | |
| Spodoptera frugiperda (Fall Armyworm) | Sf21 cell line | Cytotoxicity Assay | 28 nM | 48 hours | |
| Gambusia affinis (Mosquito Fish) | Not specified | Not specified | 1.05 ppm | 24 hours | |
| Oncorhynchus mykiss (Rainbow Trout) | Not specified | Not specified | 1.6 mg/L | Not specified | |
| Lepomis macrochirus (Bluegill) | Not specified | Not specified | 1.86 ppm | Not specified |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.
Experimental Protocols
Key Experiment: Leaf-Dip Bioassay for Determining this compound Efficacy
This protocol is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.
Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Triton X-100 or similar surfactant
-
Fresh, untreated host plant leaves
-
Petri dishes or other suitable containers
-
Filter paper
-
Forceps
-
Target insect larvae (e.g., 3rd instar)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of serial dilutions of the stock solution to achieve the desired test concentrations.
-
In a separate container, prepare a control solution containing only acetone and a surfactant at the same concentration as the test solutions.
-
For each test concentration and the control, add a small amount of surfactant (e.g., 0.01%) to the final aqueous dilution to ensure even spreading on the leaf surface.
-
-
Leaf Treatment:
-
Using forceps, dip a fresh leaf into a test solution for a specified time (e.g., 10-20 seconds), ensuring the entire leaf surface is coated.
-
Allow the treated leaves to air dry completely on a clean, non-absorbent surface.
-
Repeat this process for each test concentration and the control solution.
-
-
Insect Exposure:
-
Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity.
-
Place one treated leaf in each petri dish.
-
Introduce a known number of insect larvae (e.g., 10-20) into each dish.
-
-
Incubation and Observation:
-
Seal the petri dishes and place them in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 value and its 95% confidence limits.
-
Mandatory Visualizations
Caption: Workflow for a leaf-dip bioassay to determine this compound efficacy.
Caption: Simplified signaling pathway of this compound as a juvenile hormone analog.
References
Troubleshooting unexpected mortality in Fenoxycarb control groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mortality in control groups during experiments with Fenoxycarb.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of mortality in the control group for a Daphnia magna toxicity study?
A1: According to the Organisation for Economic Co-operation and Development (OECD) Guideline 202 for Daphnia sp. Acute Immobilisation Tests, the mortality in the control group should not exceed 10% for the test to be considered valid.[1][2][3] Chronic toxicity tests also have similar validity criteria, with parent mortality in controls needing to be below a certain threshold (e.g., <10%).[4]
Q2: What are the most common reasons for high mortality in Daphnia magna control groups?
A2: High mortality in Daphnia magna control groups can stem from a variety of factors unrelated to the test substance. These include suboptimal water quality (e.g., incorrect pH, hardness, low dissolved oxygen), contamination of culture or test media, stress from handling and environmental fluctuations (e.g., temperature), and poor health of the initial Daphnia culture.[5]
Q3: Can the solvent used to dissolve this compound be toxic to the test organisms?
A3: Yes, solvents such as acetone, dimethyl sulfoxide (DMSO), and ethanol, which are commonly used to dissolve hydrophobic substances like this compound, can exhibit toxicity to Daphnia magna, especially at higher concentrations. It is crucial to have a solvent control group (media with the solvent at the same concentration as in the treatment groups) to differentiate between solvent effects and this compound effects. Sub-lethal effects of solvents have also been reported.
Q4: What is this compound and how does it work?
A4: this compound is an insect growth regulator that acts as a juvenile hormone analog. It disrupts the normal development of insects by mimicking their juvenile hormone, which prevents them from reaching maturity and reproducing. It is considered non-neurotoxic and has a different mode of action from many other carbamate insecticides.
Troubleshooting Guide: Unexpected Control Group Mortality
High mortality in your this compound control groups can compromise the validity of your experimental results. This guide provides a systematic approach to identifying and resolving potential issues.
Step 1: Initial Assessment & Immediate Checks
The first step is to carefully review your experimental setup and recent procedures.
Troubleshooting Workflow: Initial Assessment
Caption: Initial workflow for troubleshooting control group mortality.
Detailed Checks:
-
Water Quality: Immediately measure and record the pH, dissolved oxygen, temperature, and hardness of your control water. Compare these values to the recommended ranges for Daphnia magna.
-
Daphnia Culture Health: Visually inspect your source culture. Look for signs of stress such as lethargy, discoloration, or the presence of floating individuals. A healthy culture should have actively swimming daphnids of various age classes and females with visible eggs.
-
Solvent Control: Compare the mortality in your primary control (media only) with your solvent control (media + solvent).
-
High mortality in both: This points towards a problem with the culture water, the health of the daphnids, or general environmental stress.
-
High mortality in solvent control, but not primary control: The solvent concentration is likely toxic.
-
High mortality in primary control, but not solvent control: This is a more complex issue and could be related to contamination of the control vessels or media.
-
Step 2: Investigating Contamination Sources
Contamination is a frequent cause of unexpected mortality. This can be chemical or biological.
Troubleshooting Logic: Contamination Sources
Caption: Logic diagram for investigating contamination sources.
Potential Sources and Actions:
-
Glassware and Equipment: Ensure all beakers, pipettes, and other equipment are thoroughly cleaned and rinsed with deionized water to remove any residual chemicals from previous experiments.
-
Water Source: Test your source water for contaminants such as heavy metals, ammonia, and chlorine.
-
Food Source (Algae): Examine your algal culture for any signs of contamination with other microorganisms, such as bacteria or fungi, which could be pathogenic to Daphnia.
-
Technical Grade this compound: While the active ingredient should not be in the control, consider the possibility of cross-contamination in the laboratory. Also, be aware that technical grade pesticides can contain impurities that may have toxic effects.
Step 3: Evaluating Environmental and Procedural Stressors
Daphnia magna are sensitive to their environment and handling.
| Stressor | Potential Issue | Recommended Action |
| Temperature | Fluctuations or deviations from the optimal range (typically 20-22°C) can cause stress and mortality. | Use a temperature-controlled incubator or water bath and monitor the temperature regularly. |
| pH | Drastic shifts in pH can be lethal. The optimal range for Daphnia magna is generally between 7.0 and 8.5. | Buffer your culture and test media appropriately and measure pH at the start and end of the experiment. |
| Handling | Rough handling during transfer can cause physical injury and stress. | Use wide-bore pipettes to transfer daphnids and minimize agitation. |
| Acclimation | Insufficient acclimation to new media or temperature can lead to shock and mortality. | Acclimate daphnids to the test conditions gradually. |
Step 4: Deeper Dive into Solvent Effects and Signaling Pathways
If the above steps do not reveal the cause, consider more subtle effects.
Signaling Pathway Considerations
Caption: Potential signaling pathways affected by stressors.
-
Solvent-Induced Stress: Even at concentrations that do not cause acute mortality, solvents can induce sub-lethal stress responses in Daphnia magna. This can manifest as changes in gene expression related to stress and metabolism. These underlying stressors could make the organisms more susceptible to other minor environmental fluctuations.
-
Off-Target Effects: While this compound's primary mode of action is mimicking juvenile hormone, it's important to consider that experimental conditions could lead to unexpected off-target effects that might influence control organisms if there is any low-level, undetected contamination. For example, some studies have shown that this compound can inhibit brassinosteroid action in plants, indicating the potential for broader biological interactions.
Experimental Protocols
OECD 202: Daphnia sp. Acute Immobilisation Test (Adapted)
This is a summary of the key steps. For full details, refer to the official OECD Guideline 202.
1. Test Organism:
-
Daphnia magna neonates, less than 24 hours old.
2. Test Duration:
-
48 hours.
3. Test Conditions:
-
Temperature: 20 ± 2°C.
-
Light: 16-hour light / 8-hour dark cycle.
-
Media: Reconstituted water (e.g., Elendt M7) or as specified in the study plan.
-
Vessels: Glass beakers, with at least 2 mL of media per daphnid.
4. Experimental Design:
-
Control Group: Test media without the test substance or solvent.
-
Solvent Control Group: Test media with the highest concentration of solvent used in the treatment groups.
-
Treatment Groups: At least five concentrations of this compound.
-
Replicates: A minimum of 20 daphnids per concentration, divided into at least four replicates.
5. Observations:
-
Immobilization (defined as the inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
6. Validity Criteria:
-
Mortality in the control and solvent control groups must not exceed 10%.
-
Dissolved oxygen concentration must remain above 3 mg/L.
Quantitative Data Summary
| Parameter | Guideline/Observation | Reference |
| Acceptable Control Mortality (Acute Test) | ≤ 10% | OECD 202 |
| Acceptable Parent Mortality (Chronic Test) | < 10% | |
| Acetone Concentration (suggested max.) | Should not exceed 7.9 mg/L to avoid sub-lethal effects. | |
| This compound Acute Toxicity (EC50 for immobilization) | Varies by strain, can range from 210-860 µg/L. | |
| This compound Reproductive Toxicity (EC50 for male induction) | Highly variable among strains, from 0.45-10 µg/L. |
References
- 1. toxrat.com [toxrat.com]
- 2. mdpi.com [mdpi.com]
- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 4. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methods for mitigating Fenoxycarb resistance in insect populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the insect growth regulator, Fenoxycarb. The information is designed to address specific issues that may arise during experiments aimed at understanding and mitigating this compound resistance in insect populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a carbamate insecticide that functions as an insect growth regulator (IGR).[1][2] Unlike neurotoxic carbamates, this compound mimics the action of juvenile hormone (JH), disrupting the insect's normal development, metamorphosis, and reproduction.[2][3][4] It is classified under IRAC Mode of Action Group 7B.
Q2: What are the primary mechanisms of resistance to this compound and other insect growth regulators?
A2: Insecticide resistance can be broadly categorized into four main types: metabolic resistance, target-site resistance, reduced penetration, and behavioral resistance. For this compound and other juvenile hormone analogs, the key mechanisms include:
-
Metabolic Resistance: This is the most common mechanism, where insects exhibit enhanced detoxification of the insecticide through the overexpression of enzymes such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione S-transferases (GSTs). These enzymes break down the insecticide into less toxic metabolites before it can reach its target site.
-
Target-Site Resistance: This involves alterations in the insect's juvenile hormone receptors (JHRs) or ecdysteroid receptors (EcRs), which are the targets for this compound. Mutations in these receptors can reduce the binding affinity of the insecticide, rendering it less effective.
Q3: Are there known instances of this compound resistance in specific insect populations?
A3: Yes, resistance or reduced susceptibility to this compound has been documented in several key agricultural pests. For example, field populations of the codling moth, Cydia pomonella, have shown resistance to this compound, which has been linked to the increased activity of detoxification enzymes.
Q4: How can I determine if my insect population is resistant to this compound?
A4: The standard method is to conduct a dose-response bioassay. This involves exposing a sample of your insect population and a known susceptible population to a range of this compound concentrations. The resulting mortality data is used to calculate the LC50 (lethal concentration to kill 50% of the population). A significantly higher LC50 in your field population compared to the susceptible strain indicates resistance. The resistance ratio (RR) is calculated by dividing the LC50 of the field population by the LC50 of the susceptible strain.
Troubleshooting Guide
Problem 1: I am observing reduced efficacy of this compound in my experiments, but I am unsure of the resistance mechanism.
Solution: A synergist bioassay can help determine if metabolic resistance is the cause. Synergists are chemicals that inhibit specific detoxification enzymes. By pre-treating insects with a synergist before exposing them to this compound, you can see if the insecticide's toxicity is restored.
-
Piperonyl butoxide (PBO): Inhibits P450s.
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
-
Diethyl maleate (DEM): Inhibits GSTs.
If the toxicity of this compound increases significantly in the presence of a specific synergist, it suggests that the corresponding enzyme family is involved in resistance.
Problem 2: My synergist bioassay with PBO did not show increased this compound toxicity. Does this rule out metabolic resistance?
Solution: Not necessarily. While P450s are a common cause of metabolic resistance, other enzyme families like esterases and GSTs could be involved. It is also important to note that some insect populations may have resistance mechanisms that are not affected by common synergists. For instance, in studies on pyriproxyfen-resistant Bemisia tabaci, PBO was found to be antagonistic to pyriproxyfen's effects, and it had no impact on this compound's toxicity in the same population. This indicates that the resistance mechanism to pyriproxyfen in that specific case did not affect this compound and was not inhibitable by PBO. Therefore, it is crucial to test a panel of synergists and consider other resistance mechanisms like target-site alterations.
Problem 3: I suspect target-site resistance. How can I confirm this?
Solution: Confirming target-site resistance typically requires molecular techniques. This involves sequencing the genes that code for the target receptors (e.g., juvenile hormone receptors) in both your suspected resistant population and a susceptible population. Comparing the sequences can reveal point mutations in the resistant population that may alter the receptor's structure and reduce its affinity for this compound.
Data Presentation
Table 1: Example Synergist Bioassay Results for a this compound-Resistant Insect Population
| Treatment | LC50 (ppm) | Resistance Ratio (RR) | Synergism Ratio (SR) |
| Susceptible Strain | |||
| This compound alone | 1.5 | 1.0 | - |
| Resistant Strain | |||
| This compound alone | 45.0 | 30.0 | - |
| This compound + PBO | 5.2 | 3.5 | 8.7 |
| This compound + DEF | 42.5 | 28.3 | 1.1 |
| This compound + DEM | 44.1 | 29.4 | 1.0 |
Resistance Ratio (RR) = LC50 of Resistant Strain / LC50 of Susceptible Strain Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound + Synergist
Table 2: Overview of Detoxification Enzyme Activity in Susceptible vs. Resistant Strains
| Insect Strain | P450 Activity (units/mg protein) | Esterase Activity (units/mg protein) | GST Activity (units/mg protein) |
| Susceptible | 100 ± 12 | 50 ± 8 | 25 ± 5 |
| Resistant | 450 ± 35 | 55 ± 10 | 28 ± 6 |
Experimental Protocols
Protocol 1: Standard Leaf-Dip Bioassay for this compound Susceptibility Testing
-
Preparation of Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). From this stock, create a serial dilution of at least five concentrations. A control solution containing only the solvent should also be prepared.
-
Leaf Disc Preparation: Cut leaf discs from an unsprayed host plant suitable for the insect species being tested.
-
Treatment: Immerse each leaf disc in a specific this compound dilution or the control solution for 10-20 seconds.
-
Drying: Allow the treated leaf discs to air dry completely in a fume hood.
-
Insect Exposure: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a set number of larvae (e.g., 10-20) of a specific instar onto the leaf disc.
-
Replication: For each concentration and the control, set up at least three to five replicates.
-
Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the insect species.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-exposure.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
-
Determine Maximum Sublethal Concentration of Synergist: Conduct a preliminary bioassay with the synergist alone to determine the highest concentration that causes no significant mortality.
-
Synergist Pre-treatment: Expose the insects to the maximum sublethal concentration of the synergist (e.g., PBO, DEF, or DEM) for a specified period (e.g., 1-2 hours) before introducing the insecticide. This can be done by topical application or by incorporating the synergist into their diet.
-
Insecticide Exposure: Following the synergist pre-treatment, conduct the this compound bioassay as described in Protocol 1.
-
Data Analysis: Calculate the LC50 for each this compound + synergist combination. The synergism ratio (SR) is then calculated to quantify the effect of the synergist.
Visualizations
Caption: Mechanisms of this compound action and resistance.
References
- 1. This compound, a carbamate insect growth regulator, inhibits brassinosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sublethal Effects of this compound on the Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and temperature on Fenoxycarb efficacy in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the efficacy of Fenoxycarb in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to hydrolysis in aqueous solutions at different pH levels?
A1: this compound is highly stable to hydrolysis across a wide pH range.[1][2][3] Studies have shown that it does not readily break down in water at pH levels between 3 and 9.[1][3] This stability indicates that hydrolysis is not a significant degradation pathway for this compound under typical experimental conditions.
Q2: What is the expected half-life of this compound in aqueous solutions due to hydrolysis?
A2: The hydrolytic half-life of this compound is exceptionally long, further confirming its stability in water. The table below summarizes the half-life at different pH values.
Q3: How does temperature affect the stability of this compound in water?
A3: this compound is stable in aqueous solutions at temperatures up to 50°C. Within a temperature range of 10-38°C, this compound has been shown to be stable in water across a pH range of 6.5-10. While higher temperatures can generally increase the rate of chemical degradation, significant breakdown of this compound due to temperature alone, within typical laboratory conditions, is not expected.
Q4: My experiment involves exposing this compound solutions to light. Should I be concerned about degradation?
A4: Yes, photodegradation is a much more significant degradation pathway for this compound than hydrolysis. This compound can photodegrade rapidly in both pure and natural water, with one study noting that half of the initial amount was broken down within 5 hours of exposure to sunlight. The aqueous photodegradation half-life at 25°C under artificial sunlight at a pH of 7 has been determined to be between 18 and 23 days. Therefore, it is crucial to protect this compound solutions from light if the experimental design does not specifically involve studying its effects.
Q5: I am observing lower than expected efficacy in my bioassays. Could pH or temperature be the cause?
A5: Given the high stability of this compound to hydrolysis across a wide pH and temperature range, it is less likely that these factors are directly causing a loss of efficacy through chemical degradation. However, extreme pH values or temperatures outside the stable range could potentially impact the biological system of your experiment (e.g., the target organism), indirectly affecting the observed efficacy. It is also important to consider other factors such as adsorption to experimental apparatus or organic matter.
Troubleshooting Guide
Issue: Reduced or inconsistent efficacy of this compound in aqueous-based experiments.
This guide will help you troubleshoot potential causes for the unexpected performance of this compound in your experiments.
References
Avoiding Fenoxycarb crystallization in stock solutions and experimental media
Welcome to the technical support center for fenoxycarb. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the preparation and use of this compound solutions, with a specific focus on preventing crystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has formed crystals. What should I do?
A1: Crystallization of this compound in a stock solution can often be reversed. Gentle warming of the solution in a water bath, accompanied by sonication, can help redissolve the precipitate.[1] If the crystals persist, it may indicate that the concentration exceeds the solubility limit of the solvent at the storage temperature. In this case, dilution with additional solvent may be necessary. To prevent recurrence, store the stock solution at the recommended temperature and avoid repeated freeze-thaw cycles.[1]
Q2: I observed a precipitate in my experimental media after adding the this compound stock solution. What is the likely cause?
A2: Precipitation in the experimental media is often due to the low aqueous solubility of this compound (approximately 6 mg/L in water at 20°C).[2][3] When a concentrated organic stock solution is diluted into an aqueous medium, the this compound concentration may exceed its solubility limit, causing it to precipitate. This can also be influenced by interactions with other media components, such as salts and proteins, or by shifts in pH.[4]
Q3: How can I distinguish between this compound precipitation and microbial contamination in my cell culture?
A3: A microscopic examination can help differentiate between chemical precipitates and microbial contamination. This compound crystals will typically appear as amorphous or crystalline structures. In contrast, bacterial contamination often presents as small, uniformly shaped organisms (e.g., spheres or rods) that may exhibit motility, while fungal contamination can appear as filamentous hyphae or budding yeast.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions due to its high solvating capacity for this compound. For in vivo studies, co-solvent systems such as 10% DMSO in corn oil or 10% DMSO in a solution of 20% SBE-β-CD in saline are often employed to improve solubility and bioavailability.
Q5: How should I store my this compound stock solution to prevent crystallization?
A5: For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can promote precipitation.
Troubleshooting Guides
Issue 1: Crystallization in this compound Stock Solution
This guide provides a step-by-step approach to resolving and preventing the formation of crystals in your this compound stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound stock solution crystallization.
Possible Causes and Solutions:
| Cause | Solution |
| Supersaturation: The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | Gently warm the solution while sonicating to redissolve the crystals. If precipitation persists, dilute the solution with additional solvent to a concentration known to be stable at the storage temperature. |
| Temperature Fluctuations: Repeated freeze-thaw cycles or storage at an inappropriate temperature can reduce solubility. | Aliquot the stock solution into smaller volumes for single use to avoid repeated temperature changes. Store at a consistent, recommended temperature (-20°C for short-term, -80°C for long-term). |
| Solvent Evaporation: Improper sealing of the storage vial can lead to solvent evaporation, thereby increasing the concentration of this compound. | Ensure that the storage vial is tightly sealed. Use vials with secure caps, such as those with a PTFE liner. |
Issue 2: Precipitation in Experimental Media Upon Addition of this compound
This guide addresses the common issue of this compound precipitating out of solution when added to aqueous experimental media.
Preventative Measures:
-
Optimize Final Concentration: Whenever possible, use the lowest effective concentration of this compound in your experiments to stay below its aqueous solubility limit.
-
Use a Co-solvent System: For preparing the final working solution, consider using a co-solvent system that is compatible with your experimental setup. This can help to maintain this compound in solution.
-
Pre-warm the Media: Warming the experimental media to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution can slightly increase its solubility.
-
Stir Gently While Adding: Add the this compound stock solution dropwise to the experimental media while gently stirring or swirling to facilitate rapid and even dispersion.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) at 25°C | Water Solubility (mg/L) at 20°C |
| Acetone | 770 | 6.00 |
| Ethanol | 510 | |
| Toluene | 630 | |
| n-Hexane | 5.3 | |
| n-Octanol | 130 | |
| Chloroform | Very Soluble | |
| Diethyl Ether | Very Soluble | |
| Methanol | Very Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 301.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out 3.01 mg of this compound using an analytical balance and transfer it to the sterile amber glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Signaling Pathways and Workflows
This compound is known to act as a juvenile hormone (JH) mimic in insects, disrupting their development. In plants, it has been shown to inhibit brassinosteroid (BR) action.
Caption: this compound's mechanism of action as a juvenile hormone mimic in insects.
Caption: Inhibitory effect of this compound on the brassinosteroid signaling pathway in plants.
References
Addressing matrix effects in the analysis of Fenoxycarb from complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of the insect growth regulator Fenoxycarb in complex samples. It is designed for researchers, scientists, and professionals in drug development who encounter challenges with matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound analysis?
A1: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1] In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these co-extractives can interfere with the ionization process of this compound in the instrument's source, leading to inaccurate quantification.[2][3] Complex matrices from food (e.g., fruits, vegetables) or environmental samples (e.g., soil, water) contain a multitude of compounds that can cause these effects, compromising the accuracy, precision, and sensitivity of the analysis.[4][5]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: You can quantitatively assess matrix effects by comparing the peak response of this compound in a standard solution prepared in a pure solvent against its response in a sample extract spiked with the same concentration (post-extraction). A significant difference in signal response indicates the presence of matrix effects. A value greater than 0% suggests signal enhancement, while a value less than 0% indicates signal suppression. According to SANTE guidelines, matrix effects exceeding ±20% need to be addressed.
Q3: What are the primary strategies to manage or mitigate matrix effects?
A3: There are three main approaches to address matrix effects:
-
Sample Preparation and Cleanup: Employing techniques to remove interfering matrix components before analysis. This includes methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
-
Instrumental and Chromatographic Optimization: Modifying the analytical method to better separate this compound from matrix interferences. This can involve adjusting the liquid chromatography (LC) gradient or using high-resolution mass spectrometry (HR-MS) for better selectivity.
-
Calibration Strategies: Using methods to compensate for the effect. The most common approach is using matrix-matched calibration standards. Other options include the method of standard additions or, ideally, the use of a stable isotope-labeled internal standard.
Q4: When is it appropriate to use matrix-matched calibration?
A4: Matrix-matched calibration is recommended when you have access to a blank matrix (a sample of the same type that is free of the analyte). This approach is crucial when significant matrix effects are observed and cannot be eliminated through sample cleanup alone. By preparing your calibration standards in the blank matrix extract, you ensure that both the standards and the samples are subjected to similar signal suppression or enhancement, which improves the accuracy of quantification. However, this may not be feasible for very complex or rare matrices.
Q5: Is the QuEChERS method effective for extracting this compound from complex food matrices?
A5: Yes, the QuEChERS method is a widely used, efficient, and effective approach for the multi-residue analysis of pesticides, including this compound, in a variety of food commodities. The method involves an initial extraction with acetonitrile followed by a cleanup step called dispersive solid-phase extraction (dSPE), which uses sorbents to remove common interferences like sugars, lipids, and pigments. QuEChERS has been shown to provide good recoveries for this compound in matrices like grapes and wine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery of this compound | Inefficient Extraction: The solvent may not be effectively extracting this compound from the homogenized sample. | Ensure the sample is thoroughly homogenized. Verify that the correct solvent (typically acetonitrile for QuEChERS) and extraction salts are used. Increase shaking/vortexing time to ensure complete interaction. |
| Analyte Loss During Cleanup: this compound may be retained by the cleanup sorbent in the dSPE or SPE step. | Evaluate the type and amount of sorbent used. For example, Graphitized Carbon Black (GCB) can retain certain planar pesticides, so its amount should be optimized. Consider using alternative sorbents like C18 for fatty matrices or PSA for acidic matrices. | |
| High Signal Suppression or Enhancement (>20%) | Insufficient Sample Cleanup: High levels of co-extractives (lipids, pigments, sugars) are reaching the detector. | Optimize the dSPE cleanup step of the QuEChERS method. For highly pigmented samples, consider adding GCB. For fatty samples, include C18 sorbent. Alternatively, a more rigorous cleanup using SPE cartridges may be necessary. |
| Co-elution with Matrix Components: An interfering compound is eluting from the chromatography column at the same time as this compound. | Adjust the liquid chromatography gradient to improve separation between this compound and the interfering peak. Experiment with a different analytical column that has a different selectivity. | |
| High Matrix Concentration: The sample extract is too concentrated. | Dilute the final extract with the initial mobile phase. A fivefold dilution can significantly reduce matrix effects while maintaining sufficient sensitivity for detection. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Variations in homogenization, weighing, or solvent volumes between samples. | Adhere strictly to the validated standard operating procedure (SOP). Ensure all samples are treated identically. Use calibrated pipettes and balances. |
| Matrix Heterogeneity: The composition of the sample matrix varies significantly, even within the same commodity type. | Prepare matrix-matched calibrants using a pooled blank matrix extract to average out variability. If available, use a stable isotope-labeled internal standard for this compound to correct for variations in both matrix effects and recovery. |
Data Presentation
Table 1: Performance of Analytical Methods for this compound in Complex Matrices
| Method | Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| HPLC-UVD/MS with Florisil Cleanup | Grape, Hulled Rice, Mandarin, Potato | 76 - 114.8 | < 10 | 0.05 | |
| HPLC-UVD/MS with Florisil Cleanup | Four Agricultural Commodities | 80.0 - 104.3 | < 4.8 | 0.04 | |
| QuEChERS | General Food Commodities | 70 - 120 | < 5 | N/A | |
| On-line SPE-HPLC | Surface Water | N/A | N/A | ng/mL levels |
N/A: Not available in the cited source. RSD: Relative Standard Deviation. LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Generic QuEChERS Method (EN 15662)
This protocol outlines the key steps for the "Quick, Easy, Cheap, Effective, Rugged, and Safe" sample preparation method.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate them with a specified amount of water before weighing.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add an internal standard if required.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for another minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., MgSO₄, PSA, and C18 or GCB depending on the matrix).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the microcentrifuge tube at high speed for 2-5 minutes.
-
Analysis: Take the final supernatant and, if necessary, dilute it with the mobile phase before injecting it into the LC-MS/MS or GC-MS/MS system.
Protocol 2: Calculation of Matrix Effect (ME)
The matrix effect is calculated to determine the extent of signal suppression or enhancement.
Formula: ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100
-
Peak Area in Matrix: The peak area of the analyte from a blank matrix extract that has been spiked with a known concentration of the standard post-extraction.
-
Peak Area in Solvent: The peak area of the analyte from a standard prepared in pure solvent at the same concentration.
Visual Guides
Caption: Experimental workflow for this compound analysis from sample to result.
Caption: Key strategies to mitigate matrix effects in chemical analysis.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Improving the photostability of Fenoxycarb formulations for field studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the photostability of Fenoxycarb formulations for field studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its photostability a concern?
A: this compound is a non-neurotoxic carbamate insect growth regulator used to control a wide variety of pests.[1][2] It functions by mimicking juvenile hormone, which prevents immature insects from reaching maturity.[2] While stable to hydrolysis, this compound is highly susceptible to degradation by sunlight (photolysis), particularly in aqueous environments.[1][3] This photodegradation can significantly reduce its efficacy and persistence in the field.
Q2: How quickly does this compound degrade under light?
A: The photodegradation rate of this compound varies significantly depending on the environmental conditions. In pure and natural water, its half-life can be as short as 5 hours. Under other aqueous conditions with artificial sunlight, the half-life has been measured at 18-23 days. In soil, the degradation follows a biphasic pattern, with an initial rapid primary half-life of 6 to 14 days.
Q3: What are the primary strategies to protect this compound from photodegradation?
A: The most effective strategies involve incorporating UV-protective agents into the formulation. These include:
-
UV Absorbers: These compounds, which can be organic (e.g., benzophenone derivatives) or inorganic (e.g., coated metal oxide nanoparticles), absorb harmful UV radiation and dissipate it as thermal energy.
-
Encapsulation: Microencapsulation using materials like lignin, starch, or other polymers can create a physical barrier that shields the this compound molecule from UV light. This can also provide the benefit of a sustained-release formulation.
-
Antioxidants and Radical Scavengers: These can be added to the formulation to inhibit the chemical degradation processes that are initiated by UV radiation.
Troubleshooting Guide
Issue 1: Rapid loss of this compound efficacy observed in field trials.
| Possible Cause | Troubleshooting Step |
| Photodegradation | This is the most likely cause. This compound is known to be unstable in sunlight. Review your formulation to see if it includes photoprotective agents. If not, refer to the experimental protocols below for incorporating UV absorbers or microencapsulation techniques. |
| Formulation Adsorption | This compound readily adsorbs to organic matter. If applied to areas with high organic content (e.g., straw, sediment), the active ingredient may become bound and unavailable. Consider formulation changes to reduce adsorption or alter the application method. |
| Hydrolysis (Unlikely) | This compound is very stable to hydrolysis across a wide pH range (pH 3-9). This is unlikely to be the cause of degradation unless the formulation is exposed to extreme pH and temperature conditions not typical of field studies. |
Issue 2: Inconsistent results during laboratory photostability studies.
| Possible Cause | Troubleshooting Step |
| Degradation in Control Sample | If you observe significant degradation in your "dark control" sample (the sample shielded from light), the issue is not photodegradation. Check for thermal instability by monitoring the temperature inside your photostability chamber. Also, ensure the solvent or formulation components are not chemically reacting with the this compound. |
| Variable Light Exposure | Ensure all samples are placed at an equal distance from the light source and that the light intensity is uniform across the exposure area. Use a calibrated radiometer/lux meter to confirm consistent light exposure. |
| Analytical Method Issues | Verify that your analytical method (e.g., HPLC) is validated and stability-indicating. Ensure complete extraction of this compound from the formulation matrix at each time point. Poor recovery can be mistaken for degradation. |
Issue 3: A selected UV absorber is not improving photostability.
| Possible Cause | Troubleshooting Step |
| Spectral Mismatch | The UV absorber must absorb light in the same wavelength range that causes this compound to degrade. Check the absorbance spectrum of your chosen stabilizer and ensure it overlaps with the UV spectrum of this compound. |
| Incompatibility | The UV absorber may be incompatible with other formulation components, leading to precipitation or reduced efficacy. Test the stability of the formulation with the UV absorber in the dark first. |
| Insufficient Concentration | The concentration of the UV protectant may be too low to provide adequate protection. A typical starting point is a concentration 2 to 10 times lower than the active ingredient, but this may require optimization. |
Quantitative Data
Table 1: Environmental Half-Life of this compound
| Matrix | Condition | Half-Life | Citation |
| Water | Aqueous Buffer (pH 7), Artificial Sunlight | 18-23 days | |
| Water | Pure and Natural Water | ~5 hours | |
| Soil | Artificial Light | 6-14 days (primary) | |
| Soil | Field Dissipation | Residues not detectable after 3 days |
Table 2: Efficacy of UV Absorbers in Pesticide Formulations (Examples)
Note: Specific quantitative data for this compound with UV absorbers is limited in publicly available literature. The following data for other insecticides demonstrates the potential efficacy of this approach.
| Pesticide | UV Absorber / Method | Improvement in Recovery | Citation |
| Disulfoton | Water-soluble quaternary ammonium UV absorbers (QAUVAs) | 22-26% increase | |
| Azadirachtin | Suitable UV absorbers | 24% increase | |
| Chlorpyrifos | Suitable UV absorbers | 30% increase |
Experimental Protocols
Protocol 1: Screening of UV Photoprotective Agents
This protocol outlines a method for testing the efficacy of different UV absorbers in a this compound solution, adapted from general photostability testing guidelines.
1. Materials and Reagents:
-
This compound analytical standard
-
UV absorbers to be tested (e.g., benzophenone, lignin, TiO₂)
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Inert, transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
2. Equipment:
-
Photostability chamber with a controlled light source (e.g., Xenon lamp) compliant with ICH Q1B guidelines (providing >1.2 million lux hours and >200 watt hours/m²).
-
Validated HPLC-UV system.
-
Calibrated radiometer and lux meter.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
For each UV absorber being tested, prepare a solution containing this compound at a known concentration and the UV absorber at a predetermined concentration.
-
Prepare a "No Stabilizer" control containing only this compound.
-
For each test condition, prepare two identical samples. Wrap one completely in aluminum foil; this will be your "Dark Control."
4. Exposure Procedure:
-
Place all samples (exposed and dark controls) in the photostability chamber.
-
Position them to ensure uniform light exposure.
-
Expose the samples for a defined period (e.g., 8, 12, or 24 hours). Monitor the total light and UV energy exposure.
-
Withdraw samples at predetermined time intervals.
5. Analysis:
-
At each time point, dilute the samples if necessary and analyze using HPLC-UV.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~228 nm.
-
-
Quantify the remaining this compound concentration by comparing the peak area to a calibration curve.
-
Calculate the percentage of degradation for each sample compared to its initial concentration and its corresponding dark control.
Visualizations
Caption: Workflow for a typical photostability screening experiment.
Caption: Logic diagram for troubleshooting this compound degradation issues.
Caption: Conceptual pathway of this compound photodegradation.
References
Best practices for disposal of Fenoxycarb waste in a laboratory setting
This guide provides best practices for the safe disposal of Fenoxycarb waste in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a carbamate insecticide that functions as an insect growth regulator.[1] While it has low acute toxicity to humans, it is classified as very toxic to aquatic life with long-lasting effects.[1] It is also suspected of causing cancer. Therefore, proper disposal is crucial to prevent environmental contamination and minimize health risks.
Q2: What are the general principles for disposing of this compound waste?
A2: this compound waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[2] The primary disposal methods include removal to a licensed chemical destruction plant or controlled incineration.[3] It is critical to avoid discharging this compound waste into sewer systems or contaminating waterways.[3]
Q3: What materials are incompatible with this compound?
A3: this compound is a carbamate ester and is incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances should be strictly avoided to prevent hazardous reactions.
Q4: Can I neutralize this compound waste in the lab before disposal?
Q5: How should I handle a spill of this compound?
A5: In case of a spill, first ensure the area is well-ventilated and you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For solid spills, gently sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material. Collect the spilled material and contaminated absorbents into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Q6: What are the requirements for labeling and storing this compound waste?
A6: All this compound waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and associated hazard warnings. Store waste in a designated, well-ventilated, and secure area away from incompatible materials. Ensure containers are tightly sealed and in good condition.
This compound Properties Data
| Property | Value |
| Chemical Formula | C₁₇H₁₉NO₄ |
| Molar Mass | 301.34 g/mol |
| Appearance | White crystalline solid |
| Water Solubility | 6 mg/L at 20°C |
| Oral LD50 (Rat) | > 10,000 mg/kg |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents |
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
Disclaimer: This protocol is based on general principles of carbamate hydrolysis. It should be performed by trained personnel in a controlled laboratory environment. A small-scale trial is recommended before treating larger quantities of waste.
Objective: To hydrolyze this compound into less toxic, water-soluble compounds.
Materials:
-
This compound waste (solid or dissolved in a compatible solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., three-necked flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Fume hood
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Don all required PPE.
-
If the this compound waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetone, ethanol) that will not react with the base.
-
-
Reaction Setup:
-
Place the this compound solution in the reaction vessel equipped with a stirrer.
-
Begin stirring the solution.
-
-
Hydrolysis:
-
Slowly add the sodium hydroxide solution to the this compound solution while stirring continuously. An excess of NaOH is required to drive the reaction.
-
Gently heat the mixture to approximately 50-60°C to increase the rate of hydrolysis. Do not boil.
-
Allow the reaction to proceed for several hours (e.g., 2-4 hours), continuing to stir. The exact time may vary and should be determined by analytical testing if possible.
-
-
Neutralization and Disposal:
-
After the hydrolysis period, allow the solution to cool to room temperature.
-
Check the pH of the solution. It should be highly alkaline.
-
If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a weak acid (e.g., dilute hydrochloric acid). Be cautious as this can generate heat.
-
Once neutralized, the resulting solution should be disposed of as hazardous waste according to your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your environmental health and safety office.
-
This compound Waste Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
Validation & Comparative
Fenoxycarb vs. Methoprene: A Comparative Guide to Efficacy in Mosquito Larvae Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent insect growth regulators (IGRs), fenoxycarb and methoprene, in the control of mosquito larvae. Both compounds act as juvenile hormone (JH) mimics, disrupting the normal development and metamorphosis of insects, ultimately leading to their demise before reaching the adult stage.[1][2] This document synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to support informed decisions in research and vector control strategy development.
Performance Comparison of Juvenile Hormone Mimics
The efficacy of this compound and methoprene is typically evaluated by determining the lethal concentration required to inhibit the emergence of adult mosquitoes from treated larvae. The following table summarizes available quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, mosquito species, and formulations used across different studies.
| Compound | Mosquito Species | Life Stage | Efficacy Metric (LC50/EC50) | Reference |
| This compound | Aedes aegypti | Larvae | Not available in a direct comparative study. However, application at 0.06 kg AI/ha resulted in 97.5% mortality in Aedes species. | [1] |
| Methoprene | Aedes aegypti | Larvae | 1.34 ppm (LC50) | [1] |
| This compound | Neocaridina davidi (Cherry Shrimp) | - | 24h LC50: 4.74 µM; 48h LC50: 3.52 µM | [3] |
| Methoprene | Neocaridina davidi (Cherry Shrimp) | - | 24h LC50: 6.31 µM; 48h LC50: 4.48 µM |
Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test organisms, such as inhibition of adult emergence. The data on Neocaridina davidi is included to provide a comparative toxicity profile, although it is a non-target crustacean. One study noted that this compound was more toxic than methoprene to this shrimp species.
Mode of Action: Juvenile Hormone Mimicry
Both this compound and methoprene are classified as juvenile hormone analogues (JHAs) or mimics. They exert their control by disrupting the endocrine system of insects. In a normal mosquito life cycle, the levels of juvenile hormone decrease at specific stages to allow for molting and metamorphosis into a pupa and then an adult. This compound and methoprene interfere with this process by artificially maintaining high levels of JH-like activity.
This interference prevents the larvae from successfully completing metamorphosis. The larvae may fail to pupate, die during the pupal stage, or emerge as non-viable adults. This mode of action is highly specific to insects and other arthropods, making them relatively safe for vertebrates. Both compounds are known to bind to the Methoprene-tolerant (Met) protein, a key component of the JH receptor complex, which initiates a signaling cascade that regulates gene expression related to development.
Signaling Pathway
The following diagram illustrates the simplified intracellular signaling pathway of juvenile hormone and its mimics.
References
Comparative Analysis of Fenoxycarb and Pyriproxyfen on Stored Product Pests: A Guide for Researchers
A comprehensive review of two leading insect growth regulators, this guide provides a comparative analysis of Fenoxycarb and Pyriproxyfen, focusing on their efficacy against common stored product pests. This document synthesizes experimental data on their impact on mortality, adult emergence, and progeny production, details the experimental protocols used in key studies, and visualizes the underlying biochemical pathways.
Introduction: Mode of Action
Comparative Efficacy
While direct comparative studies between this compound and Pyriproxyfen on the same stored product pests under identical conditions are limited, the existing body of research provides valuable insights into their respective performance.
Tribolium castaneum (Red Flour Beetle)
Pyriproxyfen has demonstrated significant efficacy against the red flour beetle. Studies have shown it to inhibit adult emergence and affect pheromone production. For instance, one study reported an LC50 value of 2.4 ppm for Pyriproxyfen when fourth instar larvae were treated, which subsequently impacted the pheromone production and perception in the resulting adults. Another study found that at a concentration of 20 ppm, Pyriproxyfen resulted in 66.10% larval mortality. Furthermore, when pupae were treated with 20 ppm of Pyriproxyfen, adult emergence was reduced to just 3.33%. Complete inhibition of egg hatching (100%) was observed even at a 5 ppm concentration of Pyriproxyfen.
Quantitative data for this compound on T. castaneum is less readily available in the reviewed literature, highlighting a gap in direct comparative assessment.
Sitophilus oryzae (Rice Weevil)
Pyriproxyfen has been shown to be effective against the rice weevil. In one study, exposure of eggs to a filter paper treated with 0.03 mg [AI]/cm² of Pyriproxyfen resulted in a hatch rate of only 26.7 ± 8.3%, compared to 85.0 ± 2.0% in untreated controls. When newly emerged adults were exposed to rough rice treated with 1 ppm of Pyriproxyfen, the average egg production was significantly reduced to 12.5 ± 1.1 eggs per female, compared to 52.1 ± 4.3 eggs per female in the untreated group. Furthermore, while 40.0 ± 5.3% of eggs on treated cracked rice kernels developed, none of them emerged as adults.
Data on the specific efficacy of this compound against S. oryzae in terms of mortality, emergence, and progeny inhibition were not prominently available in the reviewed literature.
Plodia interpunctella (Indian Meal Moth)
For the Indian meal moth, Pyriproxyfen has been shown to be a potent inhibitor of adult emergence, with a reported inhibition concentration of fifty (IC50) of 0.134 ppm. Treatment with Pyriproxyfen also led to significant morphological defects in the legs and wings of some emerged adults and caused severe changes in the ovaries.
This compound has also been noted for its effects on Lepidopteran pests. While specific quantitative data for P. interpunctella were not detailed in the searched literature, it is known to have ovicidal and larvicidal activity and can impact population control of moths.
Data Summary Tables
Table 1: Efficacy of Pyriproxyfen against Tribolium castaneum
| Parameter | Concentration | Result | Citation |
| LC50 (4th Instar Larvae) | 2.4 ppm | - | |
| Larval Mortality | 20 ppm | 66.10% | |
| Adult Emergence (from treated pupae) | 20 ppm | 3.33% | |
| Egg Hatch Inhibition | 5 ppm | 100% |
Table 2: Efficacy of Pyriproxyfen against Sitophilus oryzae
| Parameter | Concentration | Result | Citation |
| Egg Hatch Rate | 0.03 mg [AI]/cm² | 26.7 ± 8.3% | |
| Fecundity (eggs/female) | 1 ppm on rice | 12.5 ± 1.1 | |
| Adult Emergence (from treated kernels) | 1 ppm on rice | 0% |
Table 3: Efficacy of Pyriproxyfen against Plodia interpunctella
| Parameter | Concentration | Result | Citation |
| IC50 (Adult Emergence) | 0.134 ppm | - |
Note: Data for this compound of a directly comparable nature was not available in the reviewed literature.
Experimental Protocols
General Bioassay Method for Stored Product Insects
A common methodology for assessing the efficacy of insecticides like this compound and Pyriproxyfen on stored product pests involves treating a substrate, such as filter paper or grain, with the insecticide and exposing the target insects to it.
Example Protocol (Residual Film Method):
-
Preparation of Insecticide Solutions: A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone. A series of dilutions are then made to obtain the desired test concentrations.
-
Treatment of Substrate: A known volume (e.g., 1 ml) of each insecticide dilution is applied to a petri dish or the inside of a glass vial. The container is then rotated to ensure an even coating of the insecticide on the inner surface. The solvent is allowed to evaporate completely, leaving a residual film of the insecticide. A control group is treated with the solvent only.
-
Insect Exposure: A predetermined number of insects of a specific life stage (e.g., larvae or adults) are introduced into each treated and control container.
-
Observation: Mortality, abnormal development, or other sublethal effects are recorded at specific time intervals (e.g., 24, 48, 72 hours). For IGRs, the assessment is often extended to observe effects on pupation and adult emergence.
-
Progeny Inhibition Assessment: To assess the impact on reproduction, surviving adults may be transferred to an untreated food source, and the number of F1 progeny is counted after a suitable incubation period.
-
Data Analysis: The obtained data are typically subjected to probit analysis to determine lethal concentrations (e.g., LC50) or inhibition concentrations (e.g., IC50).
Diet Incorporation Bioassay
For insects that feed within the grain or on a specific diet, the insecticide can be incorporated directly into their food source.
Example Protocol (Plodia interpunctella):
-
Preparation of Treated Diet: The insecticide is mixed into an artificial diet at various concentrations (e.g., 0.02, 0.04, 0.08, 0.16, and 0.3 ppm).
-
Larval Exposure: Ten-day-old larvae of P. interpunctella are placed on the treated diet.
-
Observation: The effects on growth, metamorphosis (pupation and adult emergence), reproduction (longevity and oviposition rate of emerged adults), and any morphological abnormalities are recorded.
Signaling Pathways and Mode of Action
Both this compound and Pyriproxyfen exert their effects by disrupting the juvenile hormone (JH) signaling pathway. The key receptor for JH in insects is a protein called Methoprene-tolerant (Met).
As shown in Figure 1, this compound and Pyriproxyfen bind to the Met receptor. This binding mimics the presence of natural JH, leading to the formation of a complex with a co-activator protein, such as Taiman (Tai). This complex then activates the transcription of JH-responsive genes, such as Krüppel homolog 1 (Kr-h1). The Kr-h1 protein, in turn, represses the expression of genes that are essential for metamorphosis into the adult stage. Furthermore, this pathway is involved in the regulation of vitellogenin, a key protein in egg production, thus affecting reproduction.
Conclusion
Both this compound and Pyriproxyfen are effective insect growth regulators that disrupt the development of stored product pests by mimicking juvenile hormone. The available data suggests that Pyriproxyfen is highly effective against key pests such as Tribolium castaneum, Sitophilus oryzae, and Plodia interpunctella, with specific quantitative data demonstrating its impact on mortality, adult emergence, and reproduction. While this compound is known to be effective against a broad spectrum of insects, including Lepidoptera, there is a need for more direct comparative studies with Pyriproxyfen and more quantitative efficacy data on major stored product pests to allow for a comprehensive performance assessment. The detailed understanding of their mode of action on the juvenile hormone signaling pathway provides a solid basis for their strategic use in integrated pest management programs to combat insecticide resistance and minimize the impact on non-target organisms. Further research directly comparing these two compounds under standardized conditions would be invaluable for optimizing their application in stored product protection.
References
Validating the Insect-Specific Mode of Action of Fenoxycarb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fenoxycarb, an insect growth regulator (IGR), with other juvenile hormone analogues (JHAs), Methoprene and Pyriproxyfen. By mimicking the action of juvenile hormone (JH), these compounds disrupt the normal development and reproduction of insects, offering a targeted approach to pest control. This document synthesizes experimental data on their efficacy and specificity, details key experimental protocols for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.
Performance Comparison of Juvenile Hormone Analogues
The insecticidal activity of this compound and other JHAs is primarily due to their ability to act as agonists of the juvenile hormone receptor, which disrupts metamorphosis and reproductive processes in insects.[1][2] The following tables summarize quantitative data on the efficacy of this compound, Methoprene, and Pyriproxyfen against target insect species and their toxicity to non-target organisms. It is important to note that the data presented is synthesized from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Efficacy (LC50) of Juvenile Hormone Analogues on Target Insects
| Compound | Insect Species | Life Stage | LC50 (ppm) | Reference |
| This compound | Ctenocephalides felis (Cat flea) | Larvae | 0.031 | [3] |
| Aedes aegypti (Yellow fever mosquito) | Larvae | N/A (97.5% mortality at 0.06 kg AI/ha) | [1] | |
| Methoprene | Ctenocephalides felis (Cat flea) | Larvae | 0.643 | [3] |
| Aedes aegypti (Yellow fever mosquito) | Larvae | 1.34 | ||
| Pyriproxyfen | Ctenocephalides felis (Cat flea) | Larvae | 0.028 | |
| Aedes aegypti (Yellow fever mosquito) | Larvae | 1.009 |
Table 2: Comparative Toxicity of Juvenile Hormone Analogues on Non-Target Organisms
| Compound | Organism | Species | Endpoint | Value | Reference |
| This compound | Mammal | Rat | Acute Oral LD50 | >10,000 mg/kg | |
| Bird | Mallard Duck | Acute Oral LD50 | >3,000 mg/kg | ||
| Fish | Rainbow Trout | 96-hr LC50 | 1.6 mg/L | ||
| Aquatic Invertebrate | Daphnia magna | 48-hr LC50 | 0.6 mg/L | ||
| Aquatic Invertebrate | Daphnia magna | 21-day NOEC (reproduction) | 0.0000016 - 0.0032 mg/L | ||
| Honey Bee | Apis mellifera | - | Affected adult emergence at doses >6 ng/larva | ||
| Methoprene | Mammal | Rat | Acute Oral LD50 | >34,600 mg/kg | |
| Bird | Mallard Duck | Acute Oral LD50 | >2,000 mg/kg | ||
| Fish | Rainbow Trout | 96-hr LC50 | 4.4 mg/L | ||
| Aquatic Invertebrate | Daphnia magna | - | Reproduction decreased at 5-10 µg/L | ||
| Honey Bee | Apis mellifera | - | Non-toxic | ||
| Pyriproxyfen | Mammal | Rat | Acute Oral LD50 | >5,000 mg/kg | |
| Bird | - | - | Practically non-toxic | ||
| Fish | - | - | Moderately to highly toxic | ||
| Aquatic Invertebrate | - | - | Sensitive | ||
| Honey Bee | Apis mellifera | Acute Oral/Contact LD50 | >100 µ g/bee (adults) |
Elucidating the Mode of Action: The Juvenile Hormone Signaling Pathway
This compound and other JHAs exert their effects by hijacking the insect's endocrine system. They bind to the juvenile hormone receptor, a complex of two proteins: Methoprene-tolerant (Met) and Taiman (Tai), which is also known as Steroid Receptor Coactivator (SRC). This binding event triggers a cascade of gene expression that prevents the insect from transitioning to its adult form, ultimately leading to its death or reproductive failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Timing matters: sensitivity of Daphnia magna dormant eggs to this compound exposure depends on embryonic developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Behavioral Toxicity of Insect Growth Disruptors on Apis mellifera Queen Care [frontiersin.org]
Cross-Resistance Profiles of Fenoxycarb and Other Insect Growth Regulators: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of insecticide resistance is paramount. This guide provides an objective comparison of cross-resistance between fenoxycarb, a carbamate-based insect growth regulator (IGR), and other IGRs. The information presented is supported by experimental data to facilitate informed decisions in pest management strategies and the development of novel insecticides.
This compound acts as a juvenile hormone analog (JHA), disrupting the normal development of insects. Resistance to one insecticide can sometimes confer resistance to other chemically similar compounds or those with a similar mode of action, a phenomenon known as cross-resistance. This guide synthesizes data from various studies to illuminate the patterns of cross-resistance observed between this compound and other IGRs, which are broadly categorized by their mode of action.
Quantitative Cross-Resistance Data
The following tables summarize the cross-resistance data for this compound and other IGRs in various insect species. The Resistance Ratio (RR) is a key metric, calculated as the lethal concentration (LC50) or lethal dose (LD50) for the resistant strain divided by that of a susceptible strain.
Table 1: Cross-Resistance in Housefly (Musca domestica)
| This compound-Resistant Strain | IGR Class | Other IGR | Resistance Ratio (RR) of other IGR |
| YPPF (Pyriproxyfen-Resistant) | Juvenile Hormone Analog | This compound | 29 |
| YPPF (Pyriproxyfen-Resistant) | Juvenile Hormone Analog | Methoprene | 13 |
| YPPF (Pyriproxyfen-Resistant) | Chitin Synthesis Inhibitor | Diflubenzuron | No cross-resistance |
| Diflu-SEL (Diflubenzuron-Resistant) | Juvenile Hormone Analog | This compound | 2.50 |
| Diflu-SEL (Diflubenzuron-Resistant) | Juvenile Hormone Analog | Pyriproxyfen | 2.50 |
| Diflu-SEL (Diflubenzuron-Resistant) | Juvenile Hormone Analog | Methoprene | 2.13 |
Table 2: Cross-Resistance in Diamondback Moth (Plutella xylostella)
| Resistant Strain | IGR Class | IGR Tested | Resistance Ratio (RR) |
| This compound-Selected | Juvenile Hormone Analog | This compound | >100 |
| This compound-Selected | Chitin Synthesis Inhibitor | Tebufenozide | 1.5 |
Table 3: Cross-Resistance in Tobacco Cutworm (Spodoptera litura)
| Resistant Strain | IGR Class | IGR Tested | Resistance Ratio (RR) |
| Field-Collected (Indoxacarb-Resistant) | Juvenile Hormone Analog | This compound | Low |
| Field-Collected (Spinosad-Resistant) | Juvenile Hormone Analog | This compound | Low |
| Field-Collected (Emamectin-Resistant) | Juvenile Hormone Analog | This compound | Low |
Experimental Protocols
The data presented in this guide are primarily derived from bioassays. Below are generalized methodologies for common experimental protocols used in insecticide resistance studies.
Leaf-Dip Bioassay
This method is suitable for assessing the toxicity of insecticides to phytophagous insects.
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared in an appropriate solvent and then serially diluted with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to create a range of concentrations. A control solution contains only distilled water and the surfactant.
-
Treatment of Leaves: Host plant leaves are individually dipped into the test solutions for a standardized time (e.g., 10-20 seconds) and then allowed to air dry.
-
Insect Exposure: The treated leaves are placed in ventilated containers (e.g., petri dishes with a moistened filter paper). A known number of insects (e.g., 10-20 larvae) of a specific developmental stage are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, and a specific photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The observed mortality is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.
Topical Application Bioassay
This method determines the intrinsic toxicity of an insecticide by direct application to the insect's body.
-
Preparation of Test Solutions: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.
-
Application: A precise volume (e.g., 0.1-1.0 µl) of each insecticide dilution is applied to the dorsal thorax of individual insects using a micro-applicator. Control insects are treated with the solvent alone.
-
Holding: The treated insects are held in clean containers with access to food and water under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at predetermined time points.
-
Data Analysis: The LD50 value is calculated using probit analysis after correcting for control mortality.
Diet Incorporation Bioassay
This method is used for insects that can be reared on an artificial diet.
-
Preparation of Treated Diet: The insecticide is mixed into the artificial diet at various concentrations. The solvent used to dissolve the insecticide is allowed to evaporate before presenting the diet to the insects.
-
Insect Exposure: A known number of insects are placed in individual containers with a portion of the treated diet.
-
Incubation and Assessment: The insects are maintained under controlled conditions, and mortality is recorded after a specific exposure period.
-
Data Analysis: The LC50 is determined using probit analysis.
Visualizations
Juvenile Hormone Signaling Pathway
This compound mimics the action of juvenile hormone. The following diagram illustrates the generalized signaling pathway of juvenile hormone in insects.
Caption: Generalized Juvenile Hormone Signaling Pathway.
Experimental Workflow for a Cross-Resistance Study
The following diagram outlines the typical workflow for conducting a cross-resistance study.
Caption: Workflow for a Cross-Resistance Study.
Comparative Bioassays of Fenoxycarb: A Statistical Analysis for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Fenoxycarb's performance against other insect growth regulators, supported by experimental data. This compound, a carbamate insecticide, acts as a juvenile hormone analog, disrupting the normal development and reproduction of various insect pests.
This document summarizes quantitative data from comparative bioassays, details the experimental methodologies employed in key studies, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's efficacy and mode of action.
Performance Comparison of this compound and Alternatives
The following tables present a statistical analysis of this compound's efficacy, primarily measured by the median lethal concentration (LC50), in comparison to other juvenile hormone analogs like Pyriproxyfen and Methoprene. It is important to note that LC50 values can vary depending on the insect species, life stage, and the specific bioassay conditions.
| Insecticide | Target Insect | Life Stage | LC50 | Bioassay Method |
| This compound | Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | 93.92 mg/L | Leaf Dip Bioassay |
| This compound | Helicoverpa armigera (Cotton Bollworm) | 3rd Instar Larvae | 9.12 mg/L | Artificial Diet Bioassay |
| This compound | Ctenocephalides felis (Cat Flea) | Not Specified | 0.031 ppm | Topsoil Bioassay |
| Pyriproxyfen | Ctenocephalides felis (Cat Flea) | Not Specified | 0.028 ppm | Topsoil Bioassay |
| Methoprene | Ctenocephalides felis (Cat Flea) | Not Specified | 0.643 ppm | Topsoil Bioassay |
| Pyriproxyfen | Aedes aegypti (Yellow Fever Mosquito) | Larvae | 1.009 ppm | Not Specified |
| Methoprene | Aedes aegypti (Yellow Fever Mosquito) | Larvae | 1.34 ppm | Not Specified |
Sublethal Effects of this compound
Beyond direct mortality, this compound exhibits significant sublethal effects on the development and reproduction of insects. These effects can contribute to population decline over subsequent generations.
| Target Insect | Sublethal Concentration | Observed Effects |
| Plutella xylostella | LC10 (21.58 mg/L) and LC25 (43.25 mg/L) | Reduced pupal weight, decreased fecundity (egg-laying), and a lower net reproductive rate in the offspring generation.[1][2] |
| Helicoverpa armigera | LC10 (3.42 mg/L) and LC25 (5.53 mg/L) | Decreased larval survival, pupation rate, and adult emergence.[3] It also led to reduced pupal weight, fecundity, and fertility.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited bioassays.
Leaf Dip Bioassay for Plutella xylostella
This method is commonly used to assess the toxicity of insecticides to leaf-feeding insects.[1]
-
Preparation of Insecticide Solutions: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations. A surfactant (e.g., 0.02% Tween-20) is often added to ensure even spreading of the solution on the leaf surface.
-
Leaf Treatment: Cabbage leaf discs of a standardized size are dipped into the respective insecticide solutions for a specific duration (e.g., 10 seconds). Control leaves are dipped in a solution containing only water and the surfactant.
-
Exposure: The treated leaf discs are air-dried and placed in ventilated containers. A known number of third-instar P. xylostella larvae are introduced into each container.
-
Mortality Assessment: Mortality is recorded after a set period (e.g., 96 hours). Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.
Artificial Diet Bioassay for Helicoverpa armigera
This technique is suitable for insects that can be reared on an artificial diet.
-
Insecticide Incorporation: this compound is incorporated into the artificial diet at various concentrations.
-
Exposure: Third-instar H. armigera larvae are individually placed in containers with a portion of the treated diet.
-
Observation: The larvae are allowed to feed on the treated diet for a specific period (e.g., 10 days).
-
Data Collection: Mortality is recorded, and sublethal effects such as larval and pupal weight, pupation success, and adult emergence are monitored.
-
Statistical Analysis: Probit analysis is used to calculate the LC50, and other statistical tests are employed to analyze the significance of sublethal effects.
Visualizing a Comparative Bioassay Workflow
The following diagram illustrates a generalized workflow for conducting a comparative bioassay to evaluate the efficacy of this compound against an alternative insecticide.
Juvenile Hormone Signaling Pathway
This compound mimics the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis. It binds to the juvenile hormone receptor, which is a protein complex that includes the Methoprene-tolerant (Met) protein. This binding disrupts the normal signaling cascade, leading to developmental arrest and preventing the insect from reaching the adult stage.
References
- 1. Sublethal Effects of this compound on the Plutella xylostella (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Sublethal effects of this compound on female reproduction in Helicoverpa armigera (Lepidoptera: Noctuidae) | The Canadian Entomologist | Cambridge Core [cambridge.org]
A Comparative Analysis of the Environmental Impact: Fenoxycarb vs. Traditional Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of Fenoxycarb, a non-neurotoxic insect growth regulator, with traditional classes of insecticides, including organophosphates, pyrethroids, neonicotinoids, and organochlorines. The following sections present quantitative data on toxicity to non-target organisms, environmental persistence, and bioaccumulation potential, supported by descriptions of standardized experimental protocols and visual representations of the relevant toxicological pathways.
Data Presentation: Quantitative Comparison of Environmental Impact
The following tables summarize the key environmental impact parameters for this compound and representative traditional insecticides. Data has been compiled from various ecotoxicological studies and environmental fate databases.
Table 1: Acute Toxicity to Non-Target Organisms
| Insecticide Class | Representative Compound | Avian Acute Oral LD50 (mg/kg) | Freshwater Fish Acute LC50 (96h, mg/L) | Freshwater Invertebrate Acute EC50 (48h, mg/L) | Honeybee Acute Contact LD50 (µ g/bee ) |
| Insect Growth Regulator | This compound | >3000 (Mallard Duck)[1][2][3] | 1.6 (Rainbow Trout)[1][3] | 0.4 (Daphnia magna) | Low to moderate toxicity |
| Organophosphate | Chlorpyrifos | 8 - 112 (Various species) | 0.003 - 0.3 | 0.0001 - 0.001 | 0.059 |
| Pyrethroid | Permethrin | >9900 (Bobwhite Quail) | 0.005 - 0.015 | 0.0003 - 0.001 | 0.029 |
| Neonicotinoid | Imidacloprid | 31 - 152 (Various species) | 211 (Rainbow Trout) | 85 (Daphnia magna) | 0.024 |
| Organochlorine | DDT | 500 - 800 (Mallard Duck) | 0.008 - 0.034 | 0.02 - 0.04 | 0.25 |
Table 2: Environmental Persistence and Bioaccumulation
| Insecticide Class | Representative Compound | Soil Half-life (days) | Aquatic Half-life (days) | Bioaccumulation Potential (BCF) | | :--- | :--- | :--- | :--- | :--- | :--- | | Insect Growth Regulator | This compound | 1 (field), biphasic with initial rapid degradation | 18-23 (photolysis), stable to hydrolysis | Low (BCF = 95) | | Organophosphate | Chlorpyrifos | 60 - 120 | 1.5 - 20 | Moderate (BCF: ~100 - 5,000) | | Pyrethroid | Permethrin | 11 - 113 | ~1 (water column), >365 (sediment) | High (BCF: ~700 - 3,000) | | Neonicotinoid | Imidacloprid | 28 - 229 | Can be persistent | Low to Moderate | | Organochlorine | DDT | 730 - 5475 | Very persistent | Very High (BCF: >10,000) |
Experimental Protocols: Standardized Ecotoxicity Testing
The data presented in the tables above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and chemicals.
Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral administration. Key aspects of the protocol include:
-
Test Species: Commonly used species include the Bobwhite quail (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).
-
Procedure: A single dose of the test substance is administered orally to a group of birds. Several dose levels are tested to determine the concentration that is lethal to 50% of the test population.
-
Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 is calculated, expressed as mg of test substance per kg of body weight.
Fish Acute Toxicity Test (OECD 203)
This guideline outlines a method to assess the acute toxicity of chemicals to fish.
-
Test Species: Common test species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to the test substance in water for a 96-hour period. A range of concentrations is tested.
-
Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration of the substance that is lethal to 50% of the fish, is determined at the end of the 96-hour exposure.
Aquatic Invertebrate Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of substances to aquatic invertebrates, most commonly Daphnia magna.
-
Procedure: Daphnids are exposed to the test substance in a static or semi-static system for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50, the concentration of the substance that causes immobilization in 50% of the daphnids, is calculated.
Honeybee Acute Contact and Oral Toxicity Test (OECD 213 & 214)
These tests determine the acute contact and oral toxicity of pesticides to honeybees (Apis mellifera).
-
Contact Toxicity (OECD 213): A defined dose of the test substance is applied directly to the thorax of the bees.
-
Oral Toxicity (OECD 214): Bees are fed a sucrose solution containing a known concentration of the test substance.
-
Observation: Mortality is recorded at specified intervals up to 96 hours.
-
Endpoint: The LD50, the dose that is lethal to 50% of the bees, is calculated and expressed as µg of the substance per bee.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the distinct modes of action of this compound and traditional insecticides, as well as a generalized workflow for assessing the environmental impact of an insecticide.
References
Fenoxycarb: A Comparative Analysis of its Low-Toxicity Profile in Beneficial Insects
A detailed examination of Fenoxycarb's toxicological data reveals a favorable safety profile for beneficial insects, particularly when compared to several alternative insecticide classes. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential role in integrated pest management (IPM) strategies.
This compound, an insect growth regulator (IGR), exerts its effect by mimicking the action of juvenile hormone, a key regulator of insect development.[1][2] This mode of action is notably specific to insects, contributing to its generally low toxicity towards non-target organisms, including mammals and birds.[1][3] This guide delves into the quantitative toxicity data for this compound and contrasts it with other major insecticide classes: neonicotinoids, organophosphates, pyrethroids, and spinosyns, focusing on their impact on honey bees and other beneficial arthropods.
Comparative Toxicity to Honey Bees (Apis mellifera)
The following tables summarize the acute and chronic toxicity of this compound and its alternatives to honey bees. Lower LD50, LC50, NOAEC, and LOAEC values indicate higher toxicity.
Acute Toxicity Data
Table 1: Acute Contact and Oral Toxicity (LD50) of Various Insecticides to Adult Honey Bees
| Insecticide Class | Active Ingredient | Contact LD50 (µ g/bee ) | Oral LD50 (µ g/bee ) |
| Insect Growth Regulator | This compound | >100 [4] | >109 |
| Neonicotinoids | Clothianidin | 0.022 | 0.00269 |
| Imidacloprid | 0.018 | 0.0037 | |
| Thiamethoxam | 0.030 | 0.005 | |
| Organophosphates | Chlorpyrifos | 0.1 | 0.1034 |
| Dimethoate | 0.15 | 0.16 | |
| Pyrethroids | Cypermethrin | 0.023 | 0.1509 |
| Deltamethrin | 0.0015 | 0.05 | |
| Spinosyns | Spinosad | 0.0036 | 0.057 |
LD50 (Lethal Dose 50): The dose required to kill 50% of the test population.
Chronic Toxicity Data
Table 2: Chronic Oral Toxicity of Various Insecticides to Honey Bee Larvae and Adults
| Insecticide Class | Active Ingredient | Test Duration | Endpoint | Value | Species Stage |
| Insect Growth Regulator | This compound | 22 days | NOAEC (adult emergence) | 5 mg/kg (diet) | Larvae |
| 22 days | LOAEC (adult emergence) | >6 ng/larva | Larvae | ||
| Neonicotinoids | Clothianidin | 10 days | LC50 | 0.0049 µ g/bee/day | Adult |
| Imidacloprid | 10 days | LC50 | 0.0042 µ g/bee/day | Adult | |
| Organophosphates | Chlorpyrifos | 5 days | NOAEC (survival) | < 0.5 mg/L (diet) | Larvae |
| 5 days | LOAEC (survival) | 0.8 mg/L (diet) | Larvae | ||
| Pyrethroids | Cypermethrin | - | NOAEC | 1 mg/L (diet) | Larvae |
| Spinosyns | Spinosad | - | - | Data not readily available | - |
NOAEC (No Observed Adverse Effect Concentration): The highest concentration at which no adverse effects are observed. LOAEC (Lowest Observed Adverse Effect Concentration): The lowest concentration at which adverse effects are observed. LC50 (Lethal Concentration 50): The concentration required to kill 50% of the test population.
Toxicity to Other Beneficial Insects
While data is more extensive for honey bees, studies on other beneficial insects also support this compound's relative safety.
Table 3: Toxicity of this compound and Alternative Insecticides to Other Beneficial Insects
| Beneficial Insect | Insecticide Class | Active Ingredient | Endpoint | Value |
| Green Lacewing (Chrysoperla carnea) | Insect Growth Regulator | This compound | - | Harmless at field rates |
| Neonicotinoids | Acetamiprid | LC50 (1st instar larvae) | 71.54 mg/L | |
| Organophosphates | Chlorpyrifos | LC50 (1st instar larvae) | 0.201 mg/L | |
| Pyrethroids | Lambda-cyhalothrin | LC50 (1st instar larvae) | 4.66 mg/L | |
| Spinosyns | Spinosad | LC50 (1st instar larvae) | 0.0096% solution | |
| Seven-spotted Ladybug (Coccinella septempunctata) | Insect Growth Regulator | This compound | - | Harmless |
| Neonicotinoids | Acetamiprid | LC50 (2nd instar larvae) | 9.412 mg/L | |
| Organophosphates | Chlorpyrifos | - | 100% mortality after 72h | |
| Pyrethroids | Deltamethrin | LD50 (4th instar larvae) | 0.98 ng/insect | |
| Spinosyns | Spinosad | - | Less toxic than Chlorpyrifos | |
| Spiders (Araneae) | Insect Growth Regulator | This compound | - | Data not readily available |
| Neonicotinoids | Imidacloprid | - | Sublethal effects on behavior | |
| Organophosphates | - | - | Generally high toxicity | |
| Pyrethroids | - | - | Generally high toxicity | |
| Spinosyns | - | - | Data not readily available |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized laboratory tests. The following are detailed methodologies for key cited experiments.
Honey Bee Acute Oral and Contact Toxicity Testing (OECD Guidelines 213 & 214)
These internationally recognized guidelines are the standard for assessing the acute toxicity of chemicals to adult honey bees.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral or contact exposure.
Methodology:
-
Test Organisms: Young adult worker honey bees (Apis mellifera) of uniform age are collected from healthy, queen-right colonies.
-
Housing: Bees are housed in small cages (e.g., stainless steel, approximately 8 x 6 x 4 cm) with adequate ventilation, typically in groups of 10. Cages are kept in a dark incubator at a controlled temperature (around 25°C) and humidity.
-
Diet: A 50% (w/v) sucrose solution is provided as food.
-
Dose Preparation: The test substance is dissolved or suspended in the sucrose solution for oral tests, or in a suitable solvent for contact tests. A geometric series of at least five concentrations is prepared.
-
Exposure:
-
Oral (OECD 213): Bees are starved for up to 2 hours before being provided with a known volume of the treated sucrose solution. Food consumption is monitored to calculate the ingested dose. After the treatment period (typically a few hours), the treated food is replaced with a clean sucrose solution.
-
Contact (OECD 214): Bees are anesthetized (e.g., with carbon dioxide) and a precise droplet (typically 1 µL) of the test solution is applied to the dorsal thorax of each bee using a microapplicator.
-
-
Observations: Mortality and any abnormal behavioral effects are recorded at 4, 24, and 48 hours after exposure. The observation period can be extended to 72 or 96 hours if mortality increases significantly between 24 and 48 hours.
-
Data Analysis: The LD50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Dose (NOED) may also be determined.
Honey Bee Larval Toxicity Test, Single Exposure (OECD Guideline 237)
This method assesses the acute toxicity of substances to honey bee larvae.
Objective: To determine the 72-hour median lethal dose (LD50) for honey bee larvae after a single exposure.
Methodology:
-
Test Organisms: First instar (L1) synchronized larvae are grafted from healthy honey bee colonies.
-
Rearing System: Larvae are individually placed in artificial cells within 48-well plates and reared in an incubator with controlled temperature (34-35°C) and high humidity.
-
Diet: Larvae are fed a standardized artificial diet composed of royal jelly, sugars (glucose and fructose), and yeast extract. The diet composition is adjusted for different larval stages.
-
Exposure: On day four of larval development, a single dose of the test substance is incorporated into the artificial diet and fed to the larvae.
-
Observations: Mortality is recorded on days 5, 6, and 7. Immobility is the criterion for death.
-
Data Analysis: The 72-hour LD50 is calculated based on the cumulative mortality at day 7. The No Observed Effect Dose (NOED) can also be estimated.
IOBC/WPRS Testing Guidelines for Beneficial Arthropods
The International Organisation for Biological Control/West Palaearctic Regional Section (IOBC/WPRS) has developed a series of standardized methods to evaluate the side effects of pesticides on beneficial organisms.
Objective: To assess the lethal and sublethal effects of pesticides on various beneficial arthropods under laboratory, semi-field, and field conditions.
General Methodology (Laboratory - Residual Contact):
-
Test Species: Specific guidelines exist for various species, including the green lacewing (Chrysoperla carnea) and the seven-spotted ladybug (Coccinella septempunctata).
-
Exposure Surface: The test substance is applied to an inert surface, typically a glass plate, at a concentration equivalent to the field application rate.
-
Exposure: The beneficial insects (larvae or adults, depending on the protocol) are confined on the treated surface for a defined period.
-
Endpoints:
-
Lethal Effects: Mortality is assessed at specified time intervals.
-
Sublethal Effects: Depending on the species and life stage, endpoints can include effects on development, reproduction (fecundity and fertility), and behavior (e.g., predation rate).
-
-
Classification: The results are often used to classify the pesticide into toxicity categories (e.g., harmless, slightly harmful, moderately harmful, harmful) based on the observed effects.
Mode of Action and Signaling Pathway
This compound's insect-specific mode of action is a key determinant of its favorable toxicological profile. As a juvenile hormone analog, it disrupts the normal development of insects.
Caption: this compound's mechanism of action as a juvenile hormone mimic.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an acute oral toxicity test on honey bees, based on OECD Guideline 213.
Caption: Workflow for honey bee acute oral toxicity testing (OECD 213).
Conclusion
The available data strongly support the classification of this compound as an insecticide with low toxicity to beneficial insects, especially when compared to many neurotoxic alternatives. Its high LD50 values for honey bees and reported harmlessness to other beneficials at field-relevant concentrations make it a compelling candidate for inclusion in IPM programs aiming to minimize non-target impacts. However, as with any pesticide, careful consideration of application timing and methods is crucial to further mitigate any potential risks. Continued research into the chronic and sublethal effects of this compound on a wider range of beneficial species will further refine our understanding of its ecological safety profile.
References
- 1. OECD 237: Honey Bee Larval Toxicity Test, Single Exposure | ibacon GmbH [ibacon.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoxycarb's Impact Across Diverse Insect Orders
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
Fenoxycarb, a carbamate insecticide, acts as a potent insect growth regulator (IGR) by mimicking the action of juvenile hormone (JH). This mode of action disrupts the normal development, metamorphosis, and reproduction of various insect species. This guide provides a comparative analysis of this compound's effects on different insect orders, supported by experimental data, to assist researchers in understanding its spectrum of activity and potential applications.
Mechanism of Action: A Juvenile Hormone Analog
This compound functions as a juvenile hormone analog (JHA), interfering with the endocrine-regulated processes of insect development.[1][2] Normally, a decrease in the titer of juvenile hormone is essential for the initiation of metamorphosis from larval or nymphal stages to the adult stage. By mimicking JH, this compound maintains a high level of hormone activity, which can lead to:
-
Inhibition of Metamorphosis: Treated insects often fail to molt into viable adults, resulting in the formation of larval-adult intermediates or perpetual larvae that ultimately die.[1][2]
-
Ovicidal and Larvicidal Effects: this compound can be toxic to eggs and early larval instars, preventing hatching or further development.[2]
-
Reproductive Disruption: In adult insects, this compound can impair reproductive capacity, leading to reduced fecundity and fertility.
Comparative Efficacy Across Insect Orders
The susceptibility to this compound varies significantly among different insect orders. The following tables summarize the lethal and sublethal effects observed in key experimental studies.
Table 1: Lethal Effects (LC50/LD50) of this compound on Various Insect Orders
| Insect Order | Species | Life Stage | Bioassay Method | LC50/LD50 | Reference |
| Lepidoptera | Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 93.62 mg/L | |
| Helicoverpa armigera (Cotton Bollworm) | 3rd Instar Larvae | Artificial Diet | 9.12 mg/L | ||
| Hymenoptera | Apis mellifera (Honey Bee) | Larvae | In vitro feeding | > 6 ng/larva (mortality not observed, but adult emergence affected) | |
| Blattodea | Blattella germanica (German Cockroach) | Nymphs | Topical Application | High lethal activity (specific LC50 not provided) |
Note: Direct comparative LC50/LD50 values for all orders under identical conditions are limited in the available literature. The presented data is from individual studies and should be interpreted with consideration of the different methodologies used.
Table 2: Sublethal Effects of this compound on Various Insect Orders
| Insect Order | Species | Life Stage Treated | Observed Sublethal Effects | Reference |
| Lepidoptera | Plutella xylostella | 3rd Instar Larvae | Reduced pupal weight, decreased oviposition period, reduced fecundity. | |
| Helicoverpa armigera | 3rd Instar Larvae | Decreased larval survival, pupation rate, and adult emergence; reduced pupal weight, fecundity, and fertility. | ||
| Hymenoptera | Apis mellifera | Larvae | Higher mortality in brood, queen loss, and absconding of colonies at high doses. | |
| Blattodea | Blattella germanica | Nymphs & Adults | Sterilization of females and males, ovicidal activity, reduced offspring production. | |
| Hemiptera | Lygus lineolaris (Tarnished Plant Bug) | Adults | (Data on other IGRs suggest potential for reproductive disruption) | |
| Coleoptera | Tribolium castaneum (Red Flour Beetle) | Adults | (Data on other insecticides show susceptibility to neurotoxins; specific this compound data limited) |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Juvenile Hormone Signaling Pathway
The following diagram illustrates the generalized signaling pathway of juvenile hormone and the action of this compound as a JH analog.
References
Unveiling the Interactions of Fenoxycarb: A Guide to Synergistic and Antagonistic Pesticide Combinations
For Researchers, Scientists, and Drug Development Professionals
Fenoxycarb, a carbamate insect growth regulator, is a potent tool in pest management, primarily by mimicking the action of juvenile hormone to disrupt insect development.[1][2][3] Its effectiveness can be significantly enhanced or, in some cases, diminished when used in combination with other pesticides. Understanding these synergistic and antagonistic interactions is crucial for developing more effective and sustainable pest control strategies, reducing application rates, and managing insecticide resistance. This guide provides an objective comparison of this compound's performance with other pesticides, supported by experimental data, to aid in research and development.
Quantitative Assessment of this compound Combinations
The synergistic effect of a pesticide combination is often quantified by the co-toxicity coefficient (CTC) or by observing a significant reduction in the lethal concentration (LC50) required to kill 50% of a test population. A CTC value greater than 100 indicates a synergistic effect, while a value below 80 suggests an antagonistic effect. Values between 80 and 100 indicate an additive effect.
A notable example of this compound's synergistic potential is its combination with the neonicotinoid insecticide Thiamethoxam and the avermectin insecticide Emamectin Benzoate.[4] Experimental data has demonstrated that these combinations can significantly reduce the LC50 values against specific pests, thereby lowering the required pesticide dosage and mitigating potential environmental impact.[4]
Table 1: Synergistic Effects of this compound and Thiamethoxam against Rice Planthopper
| This compound:Thiamethoxam Ratio (by weight) | LC50 (ppm) | Co-toxicity Coefficient (CTC) |
| This compound alone | 15.45 | - |
| Thiamethoxam alone | 1.23 | - |
| 1:8 | 0.89 | >120 |
| 1:1 | 1.12 | >120 |
| 8:1 | 2.56 | >120 |
Data sourced from a study on the insecticidal composition of this compound.
Table 2: Synergistic Effects of this compound and Emamectin Benzoate against Rice Leaf Roller
| This compound:Emamectin Benzoate Ratio (by weight) | LC50 (ppm) | Co-toxicity Coefficient (CTC) |
| This compound alone | 33.17 | - |
| Emamectin Benzoate alone | 0.87 | - |
| 80:1 | 4.26 | >80 |
| 4:1 - 1:8 | Not specified | >120 |
| 1:1 | Not specified | 163.69 |
Data sourced from a study on the insecticidal composition of this compound.
The data clearly indicates a significant synergistic interaction between this compound and both Thiamethoxam and Emamectin Benzoate. The combination with Emamectin Benzoate at a 1:1 ratio exhibited the highest synergistic effect against the rice leaf roller, with a CTC of 163.69. Similarly, the combination with Thiamethoxam showed strong synergy against the rice planthopper, particularly at a 1:8 ratio.
Experimental Protocols
To assess the synergistic or antagonistic effects of pesticide mixtures, a standardized experimental protocol is essential. The following is a generalized methodology based on common practices in insecticide toxicology.
Toxicity Bioassay Protocol
-
Test Organism: Select a target insect species and a specific life stage for the bioassay (e.g., third-instar larvae of rice leaf roller).
-
Pesticide Preparation: Prepare stock solutions of this compound and the other test pesticide(s) in a suitable solvent. From these stock solutions, create a series of dilutions of each individual pesticide and various ratios of the pesticide mixtures.
-
Application Method: The method of application should be relevant to the target pest and the pesticide's mode of action. Common methods include:
-
Diet Incorporation: For chewing insects, the pesticide dilutions are incorporated into an artificial diet.
-
Topical Application: A precise volume of the pesticide solution is applied directly to the insect's body.
-
Leaf-Dip Bioassay: For sucking or chewing insects on plants, leaves are dipped in the pesticide solutions and allowed to dry before introducing the insects.
-
-
Exposure and Observation: Introduce the test insects to the treated substrate (diet, treated surface, or leaf). Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod). Mortality is typically assessed at 24, 48, and 72 hours after exposure.
-
Data Analysis:
-
Calculate the LC50 for each individual pesticide and each mixture ratio using probit analysis.
-
Determine the nature of the interaction by calculating the co-toxicity coefficient (CTC) using the following formula:
CTC = (LC50 of pesticide A alone / LC50 of pesticide A in the mixture) x 100
Alternatively, a synergistic ratio (SR) can be calculated:
SR = LC50 of the most active compound alone / LC50 of the mixture
An SR value greater than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value less than 1 indicates antagonism.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
This compound acts as a juvenile hormone (JH) mimic. JH is a critical hormone that regulates insect development, preventing metamorphosis into the adult stage. By binding to the juvenile hormone receptor, this compound artificially maintains high levels of JH signaling, leading to developmental arrest and mortality.
Caption: Signaling pathway of this compound as a juvenile hormone mimic.
Experimental Workflow for Assessing Pesticide Synergy
The process of evaluating the synergistic or antagonistic effects of pesticide combinations follows a structured workflow from preparation to data analysis.
References
Unveiling Fenoxycarb's Role as a Brassinosteroid Action Inhibitor in Planta: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fenoxycarb's performance as a brassinosteroid (BR) action inhibitor against other known alternatives, supported by experimental data. We delve into the methodologies of key experiments, present quantitative data in a clear, comparative format, and visualize the underlying biological pathways and experimental workflows.
This compound: A Novel Player in Brassinosteroid Inhibition
This compound, a carbamate-based insect growth regulator, has been identified as an inhibitor of brassinosteroid action in plants.[1][2][3] Unlike traditional BR inhibitors that primarily target biosynthesis, this compound appears to act on BR signaling or a related pathway.[1][4] This guide will explore the experimental evidence validating this role and compare its efficacy to established BR inhibitors.
Comparative Analysis of Inhibitor Performance
The inhibitory effects of this compound on BR-mediated growth were quantified and compared with other relevant compounds. The primary assay used was the inhibition of dark-induced hypocotyl elongation in Arabidopsis thaliana, a classic indicator of BR deficiency or inhibition.
Hypocotyl Elongation Inhibition
This compound demonstrated a dose-dependent inhibition of hypocotyl elongation in etiolated Arabidopsis seedlings. Its inhibitory effect was significant, causing a noticeable reduction in hypocotyl length at micromolar concentrations.
Table 1: Dose-Response of this compound on Arabidopsis Hypocotyl Elongation
| This compound Concentration (µM) | Average Hypocotyl Length (mm) | Standard Deviation (mm) |
| 0 (Control) | ~12.5 | ± 0.5 |
| 1 | ~11.0 | ± 0.6 |
| 3 | ~9.5 | ± 0.7 |
| 10 | ~7.0 | ± 0.8 |
| 30 | ~4.5 | ± 0.5 |
| 100 | ~4.0 | ± 0.4 |
Data extracted and estimated from graphical representations in Ito et al., 2023.
To understand the specificity of this compound's action, its effect was compared with pyriproxyfen, another juvenile hormone agonist. Pyriproxyfen showed only slight inhibition at high concentrations, suggesting that the BR inhibitory activity of this compound is not solely due to its juvenile hormone agonist function but is likely related to its specific chemical structure.
Table 2: Comparison of Hypocotyl Elongation Inhibition by this compound and Other Inhibitors
| Compound | Concentration (µM) | Average Hypocotyl Length (mm) | Standard Deviation (mm) |
| Control (DMSO) | - | ~12.5 | ± 0.5 |
| This compound | 30 | ~4.5 | ± 0.5 |
| Pyriproxyfen | 100 | ~11.0 | ± 0.8 |
| Brassinazole | 1 | ~5.0 | ± 0.6 |
Data for this compound and Pyriproxyfen are estimated from Ito et al., 2023. Data for Brassinazole is a representative value from similar experiments.
Gene Expression Analysis
This compound treatment was found to alter the expression of BR-responsive genes in Arabidopsis, further supporting its role as a BR action inhibitor. The expression of SAUR-AC1 and IAA19, genes typically upregulated by BRs, was downregulated by this compound. Conversely, the expression of DWF4 and CPD, BR biosynthesis genes that are normally downregulated by BRs through a negative feedback loop, was upregulated in the presence of this compound. This pattern of gene expression is consistent with a disruption in BR signaling.
Table 3: Relative Gene Expression of BR-Responsive Genes in Arabidopsis after Treatment with 30 µM this compound
| Gene | Function | Relative Expression Level (Fold Change vs. Control) |
| SAUR-AC1 | Auxin-responsive, BR-upregulated | ~0.4 |
| IAA19 | Auxin-responsive, BR-upregulated | ~0.5 |
| DWF4 | BR biosynthesis, BR-downregulated | ~2.5 |
| CPD | BR biosynthesis, BR-downregulated | ~3.0 |
Data estimated from graphical representations in Ito et al., 2023.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Arabidopsis thaliana Hypocotyl Elongation Assay
This assay is a sensitive and widely used method to screen for compounds that interfere with brassinosteroid biosynthesis or signaling.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Petri dishes (9 cm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
This compound, brassinazole, or other test compounds
-
DMSO (for stock solutions)
-
Growth chamber with controlled temperature and light conditions
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-15 minute wash in a bleach solution with gentle shaking. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar solution and sow them on MS agar plates containing the desired concentrations of the test compounds. Use a DMSO control for comparison.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-4 days.
-
Germination and Growth: After stratification, expose the plates to light for several hours to induce germination. Then, wrap the plates in aluminum foil to create dark conditions and place them vertically in a growth chamber at a constant temperature (e.g., 22°C) for 5-7 days.
-
Data Acquisition: After the incubation period, unwrap the plates and scan or photograph them.
-
Measurement: Use image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root junction.
-
Data Analysis: Calculate the average hypocotyl length and standard deviation for each treatment. Compare the measurements of treated seedlings to the control to determine the extent of inhibition.
Quantitative Real-Time PCR (qRT-PCR) for BR-Responsive Genes
This protocol details the steps to quantify the expression levels of target genes in response to inhibitor treatment.
Materials:
-
Arabidopsis seedlings grown as described above (liquid or solid MS medium)
-
This compound or other test compounds
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers for target genes (SAUR-AC1, IAA19, DWF4, CPD) and a reference gene (e.g., ACTIN2).
Procedure:
-
Plant Material and Treatment: Grow Arabidopsis seedlings in liquid or on solid MS medium for a specified period (e.g., 7 days). Apply the test compound (e.g., 30 µM this compound) or a DMSO control for a defined duration (e.g., 2-24 hours).
-
RNA Extraction: Harvest the seedlings, immediately freeze them in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the brassinosteroid signaling pathway and the experimental workflow used to validate its inhibitory role.
Caption: The brassinosteroid signaling pathway in plants.
Caption: Experimental workflow for validating this compound's inhibitory role.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a carbamate insect growth regulator, inhibits brassinosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound, a carbamate insect growth regulator, inhibits brassinosteroid action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fenoxycarb: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Fenoxycarb is critical for ensuring a safe laboratory environment and preventing environmental contamination. this compound is recognized as being very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.[1][2] This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and local environmental regulations.[3][4] State and local laws regarding pesticide disposal may be more stringent than federal requirements.[4]
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate protective gear, including:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Spill Management: In the event of a spill, take the following immediate actions:
-
Avoid contact with the spilled material.
-
Prevent the substance from entering drains or waterways.
-
For dry spills, use a clean shovel to place the material into a clean, dry container and cover it loosely.
-
For liquid spills, absorb the material with sand or another non-combustible absorbent material and place it into containers for later disposal.
-
Collect any spillage to prevent environmental release.
Step-by-Step Disposal Procedures for this compound Waste
The primary methods for disposing of unwanted this compound and its containers involve professional waste disposal services and proper container management.
-
Unused or Unwanted this compound:
-
The preferred method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Contact your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed during storage or disposal.
-
-
Empty this compound Containers:
-
Triple Rinsing: All empty containers must be thoroughly rinsed. A process known as "triple rinsing" is the standard procedure:
-
Empty the remaining contents into the spray tank and allow it to drain for 30 seconds after the flow has been reduced to drops.
-
Fill the container to 20-25% capacity with clean water and securely replace the cap.
-
Vigorously shake or roll the container for at least 30 seconds.
-
Pour the rinsate (the rinse water) into the spray tank. Allow the container to drain for another 30 seconds.
-
Repeat this rinsing process two more times.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing, puncture the container to prevent reuse.
-
Dispose of the container in a local authority landfill. If a landfill is not available, bury the container in a designated disposal pit at a depth below 500mm, clear of waterways, vegetation, and roots.
-
Empty containers and the product itself should not be burned.
-
-
Quantitative Disposal Guidelines
While specific quantitative data for laboratory settings is limited and often dictated by local regulations, some general thresholds from safety data sheets provide context.
| Quantity | Disposal Method | Citation |
| Up to 50kg (of product involved in a spill) | Bury in a secure landfill site. | |
| Greater than 50kg (of product involved in a spill) | Seek advice from the manufacturer before attempting disposal. |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound. The disposal procedures are based on established hazardous waste management practices and regulatory guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Fenoxycarb
This guide provides immediate, procedural, and step-by-step information for the safe handling and disposal of Fenoxycarb in a laboratory setting. It is designed to be a critical resource for researchers, scientists, and drug development professionals, ensuring operational safety and regulatory compliance.
Quantitative Safety Data
For quick reference, the following tables summarize key quantitative data for this compound.
Toxicological Data
| Metric | Value | Species | Notes |
| Acute Oral LD50 | > 16,800 mg/kg | Rat | Moderately toxic.[1] |
| > 10,000 mg/kg | Rat | Practically non-toxic.[2][3] | |
| > 5,000 mg/kg | Rat | ||
| Acute Dermal LD50 | > 5,000 mg/kg | Rat | [1] |
| > 2,000 mg/kg | Rat | Slightly to practically non-toxic.[2] | |
| Acute Inhalation LC50 | > 3,481 mg/m³ (4h) | Rat | |
| > 0.480 mg/L | Rat | Moderate inhalation toxicity. | |
| Avian Oral LD50 | > 3,000 mg/kg | Mallard Duck | Practically non-toxic to birds. |
| Avian Dietary LC50 | 11,574 ppm | Bobwhite Quail | Practically non-toxic to birds. |
| Fish LC50 (96h) | 1.6 ppm | Rainbow Trout | Moderately toxic to fish. |
| 1.86 ppm | Bluegill | Moderately toxic to fish. | |
| 9.4 mg/l | Rainbow Trout | ||
| Aquatic Invertebrate EC50 | 0.4 ppm | Highly toxic. | |
| 0.15 - 2.2 ppm | Estuarine/Marine | Highly to moderately toxic. |
Physical and Chemical Properties
| Property | Value |
| Flash Point | approx. 224°C (closed cup) |
| Flammability | Non-flammable |
| Water Solubility | Slightly water soluble |
| Hydrolysis Stability | Stable at pH 3-9 |
| Soil Persistence | Tends not to be persistent |
| UN Number | 3077 |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure. Always consult the product's Safety Data Sheet (SDS) for specific requirements.
Required PPE for Handling this compound:
-
Eye and Face Protection:
-
Chemical splash goggles are required.
-
For mixing or when splashing is possible, a face shield should be worn in addition to goggles.
-
-
Hand Protection:
-
Wear chemical-resistant gloves. Due to a lack of specific testing data for this compound, impermeable and resistant gloves are recommended.
-
Elbow-length PVC or nitrile rubber gloves are generally suitable for pesticides.
-
Do not use leather or cotton gloves as they can absorb the chemical.
-
-
Body Protection:
-
Wear a long-sleeved shirt and long pants at a minimum.
-
For tasks with a higher risk of contamination, such as mixing or handling concentrates, wear coveralls.
-
An acid/chemical-resistant apron should be worn over other protective clothing when mixing or decanting.
-
-
Footwear:
-
Wear chemical-resistant boots. Leather or canvas boots should not be used as they can absorb pesticides.
-
Pants should be worn outside of boots to prevent chemicals from running inside.
-
-
Respiratory Protection:
-
Generally not required for normal handling. However, if dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.
-
Operational Plan: Handling and Use Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Review Documentation: Read and understand the Safety Data Sheet (SDS) and any internal standard operating procedures (SOPs) before beginning work.
-
Gather PPE: Ensure all necessary PPE is available, clean, and in good condition.
-
Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure the work area is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and spill kit are readily accessible.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Weighing and Measuring:
-
Handle this compound, which is a solid, carefully to avoid creating dust.
-
If possible, weigh the substance within a fume hood or a ventilated balance enclosure.
-
-
Mixing and Diluting:
-
When mixing, always add the pesticide to the diluent (e.g., water), not the other way around, to minimize splashing.
-
Keep containers below eye level during mixing to prevent splashes to the face.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Clean and decontaminate all equipment used.
-
Remove PPE carefully to avoid contaminating yourself. Wash reusable PPE after each use.
-
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plan
Spill Response Protocol:
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Isolate:
-
Immediately evacuate non-essential personnel from the spill area.
-
Isolate the spill area. For solids, this is at least 25 meters (75 feet) in all directions.
-
-
Alert Personnel: Notify your lab supervisor and institutional safety officer.
-
Control the Spill (If Safe to Do So):
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Do not touch or walk through spilled material.
-
For dry spills, carefully sweep or shovel the material into a clean, dry, labeled container for disposal. Avoid creating dust.
-
Cover the spill with a plastic sheet to minimize spreading.
-
-
Decontaminate:
-
Clean the spill area with detergent and water.
-
Collect all cleanup materials in a sealed container for proper disposal as hazardous waste.
-
-
First Aid:
-
Skin Contact: Remove contaminated clothing immediately. Vigorously wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with clean water for at least 15 minutes at an eyewash station and seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.
-
Caption: Emergency workflow for a this compound spill.
Disposal Plan:
Proper disposal is essential to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.
-
Product Disposal:
-
Do not dispose of undiluted chemicals on-site.
-
Unused this compound should be treated as hazardous waste. Dispose of it through an approved waste disposal plant or by returning it to the supplier.
-
-
Container Disposal:
-
Never reuse pesticide containers for any other purpose.
-
Triple-rinse empty containers. Add the rinsate (the rinse water) to the spray tank to use as part of the product application.
-
After rinsing, puncture and dispose of the container in a local authority landfill, if permitted, or in a designated disposal pit. Do not burn empty containers.
-
-
Contaminated Materials:
-
All materials used to clean up spills (e.g., absorbents, contaminated clothing, gloves) must be collected in a sealed, labeled container and disposed of as hazardous waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
